molecular formula C14H26O2 B089936 Citronellyl butyrate CAS No. 141-16-2

Citronellyl butyrate

Cat. No.: B089936
CAS No.: 141-16-2
M. Wt: 226.35 g/mol
InChI Key: XQPZQXTWYZAXAK-UHFFFAOYSA-N
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Description

Citronellyl butyrate, also known as E275 or fema 2312, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound is a sweet, floral, and fruity tasting compound that can be found in citrus, fruits, garden tomato, and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enyl butanoate
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InChI

InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3
Source PubChem
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InChI Key

XQPZQXTWYZAXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
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DSSTOX Substance ID

DTXSID5047405
Record name Citronellyl butyrate
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Molecular Weight

226.35 g/mol
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Physical Description

colourless liquid/strong, fruity-rosy odour
Record name Citronellyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

245.00 °C. @ 760.00 mm Hg
Record name Citronellyl butyrate
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Solubility

miscible with alcohol, ether, most fixed oils, chloroform; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol)
Record name Citronellyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.873-0.883
Record name Citronellyl butyrate
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CAS No.

141-16-2
Record name Citronellyl butyrate
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Record name Citronellyl butyrate
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Record name Butanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Record name CITRONELLYL BUTYRATE
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Record name Citronellyl butyrate
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Foundational & Exploratory

An In-depth Technical Guide to Citronellyl Butyrate: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl butyrate (B1204436), a monoterpenoid ester, is a volatile organic compound recognized for its characteristic fruity and rosy aroma.[1] This comprehensive technical guide provides a detailed overview of the chemical and physical properties of citronellyl butyrate, its molecular structure, and methodologies for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound for their work. This document includes tabulated data for key properties, detailed experimental protocols for both chemical and enzymatic synthesis, and analytical procedures for its characterization using modern spectroscopic and chromatographic techniques. Furthermore, visual workflows are provided to clearly illustrate the synthesis and analysis processes.

Chemical Structure and Identification

This compound, systematically named 3,7-dimethyloct-6-en-1-yl butanoate, is the ester formed from the condensation of citronellol (B86348) and butyric acid.[2] Its structure is characterized by a C14 backbone.

IdentifierValue
IUPAC Name 3,7-dimethyloct-6-en-1-yl butanoate[2]
Synonyms Citronellyl butanoate, 3,7-Dimethyl-6-octen-1-yl butyrate[2]
CAS Number 141-16-2[2]
Molecular Formula C₁₄H₂₆O₂[2]
SMILES CCCC(=O)OCCC(C)CCC=C(C)C[2]
InChI InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3[2]
InChIKey XQPZQXTWYZAXAK-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various research and industrial settings.

PropertyValueUnit
Molecular Weight 226.35 g/mol [2]
Appearance Colorless liquid with a strong, fruity-rosy odor[3]-
Boiling Point 245°C at 760 mmHg[2]
Melting Point -22.4°C[4]
Density 0.873g/mL at 25 °C[4]
Refractive Index 1.445n20/D[4]
Solubility Insoluble in water; miscible with alcohol, ether, chloroform, and most fixed oils.[3][4]-
Vapor Pressure 0.004mmHg at 25 °C (estimated)
Flash Point >230°F (>110 °C)[4]
logP 4.6-

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Chemical Synthesis: Esterification of Citronellol with Butyryl Chloride

This protocol describes a common method for the chemical synthesis of this compound.

Materials:

  • Citronellol (15.4 g, 0.1 mol)

  • Butyryl chloride (12.7 g, 0.12 mol)

  • Pyridine (B92270) (9.5 g, 0.12 mol)

  • Diethyl ether (200 mL)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381) and Ethyl acetate (B1210297) (for elution)

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve citronellol (15.4 g) and pyridine (9.5 g) in 100 mL of diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add butyryl chloride (12.7 g) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 5% HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent to yield this compound as a colorless oil.

Enzymatic Synthesis using Immobilized Lipase (B570770)

This protocol outlines a greener, enzymatic approach to synthesizing this compound.[5]

Materials:

  • Citronellol (7.7 g, 0.05 mol)

  • Butyric acid (4.4 g, 0.05 mol)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • n-Hexane (as solvent, optional)

  • Molecular sieves (3Å, activated)

Procedure:

  • To a 100 mL flask, add citronellol (7.7 g) and butyric acid (4.4 g).

  • If using a solvent, add 50 mL of n-hexane. For a solvent-free system, proceed without solvent.

  • Add activated molecular sieves (approx. 1 g) to remove water formed during the reaction.

  • Add the immobilized lipase (e.g., 0.5 g of Novozym 435).

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50 °C) for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Once the reaction reaches completion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • If a solvent was used, remove it under reduced pressure. The resulting product is often of high purity, but can be further purified by vacuum distillation if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethanol) at a concentration of 1 mg/mL.

  • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Maintain at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • Quantify the amount of this compound in unknown samples by using the calibration curve generated from the standards.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Acquire the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands for an ester: a strong C=O stretch around 1735-1750 cm⁻¹ and C-O stretches in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

Acquisition Parameters (Example for ¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 1 s

  • Spectral Width: -2 to 12 ppm

Acquisition Parameters (Example for ¹³C NMR):

  • Pulse Program: Proton-decoupled pulse program.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2 s

  • Spectral Width: 0 to 220 ppm

Data Analysis:

  • Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons and carbons in the this compound molecule.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

chemical_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Citronellol Citronellol Mixing Mix in Diethyl Ether Citronellol->Mixing ButyrylChloride Butyryl Chloride Addition Slow Addition of Butyryl Chloride ButyrylChloride->Addition Pyridine Pyridine Pyridine->Mixing Cooling Cool to 0-5 °C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temp Addition->Stirring Quenching Quench with Water Stirring->Quenching Washing Sequential Washing (HCl, NaHCO₃, Brine) Quenching->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Chemical synthesis workflow for this compound.

enzymatic_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Citronellol Citronellol Mixing Combine Reactants (Optional Solvent) Citronellol->Mixing ButyricAcid Butyric Acid ButyricAcid->Mixing Lipase Immobilized Lipase Lipase->Mixing Incubation Incubate at 40-50 °C (24-48h) Mixing->Incubation Filtration Filter to Remove Enzyme Incubation->Filtration Concentration Solvent Removal (if applicable) Filtration->Concentration FinalProduct High-Purity This compound Concentration->FinalProduct

Caption: Enzymatic synthesis workflow for this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identify by Retention Time and Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification FinalResult Purity and Concentration Quantification->FinalResult

Caption: Analytical workflow for GC-MS analysis of this compound.

Safety and Handling

This compound is generally considered safe for its intended use in fragrances and as a flavoring agent. However, as with any chemical, appropriate safety precautions should be taken. It may cause mild skin or eye irritation in some individuals.[6] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. The detailed protocols and tabulated data are intended to equip researchers and scientists with the necessary information to effectively work with this compound. The provided workflows offer a clear visual representation of the key experimental processes, further aiding in the practical application of this knowledge. As a widely used fragrance and flavor compound, a thorough understanding of this compound's characteristics is essential for its application in various scientific and industrial fields.

References

An In-Depth Technical Guide on the Biosynthesis of Citronellyl Butyrate in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl butyrate (B1204436) is a monoterpene ester that contributes to the characteristic fruity and floral scents of various essential oils, notably those from plants in the Pelargonium (geranium) and Rosa (rose) genera. This technical guide provides a comprehensive overview of the biosynthetic pathway of citronellyl butyrate, detailing the precursor molecules, enzymatic reactions, and regulatory aspects. The guide is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the metabolic pathways of plant-derived secondary metabolites. This document summarizes quantitative data, provides detailed experimental protocols, and includes visualizations of the biochemical pathways to facilitate further research and application.

Introduction

Volatile esters are a significant class of secondary metabolites in plants, playing crucial roles in pollinator attraction, defense against herbivores and pathogens, and contributing to the organoleptic properties of fruits and flowers. This compound, an ester formed from the monoterpenoid alcohol citronellol (B86348) and the short-chain fatty acid derivative butyryl-coenzyme A (butyryl-CoA), is a key contributor to the aromatic profiles of several commercially important essential oils. A thorough understanding of its biosynthesis is essential for applications in the flavor and fragrance industries, as well as for the metabolic engineering of plants to enhance desirable aroma characteristics.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves the convergence of the terpenoid and fatty acid metabolic pathways. The final step is an esterification reaction catalyzed by an alcohol acyltransferase (AAT). The overall pathway can be dissected into three main stages: the biosynthesis of citronellol, the formation of butyryl-CoA, and the final condensation reaction.

Biosynthesis of the Alcohol Moiety: Citronellol

Citronellol is a C10 acyclic monoterpenoid alcohol derived from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids.

The key steps in the biosynthesis of citronellol are as follows:

  • Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by geranyl pyrophosphate synthase (GPPS) to form the C10 precursor, geranyl pyrophosphate.

  • Conversion of GPP to Geraniol (B1671447): GPP is hydrolyzed to geraniol. While terpene synthases (TPSs) are typically responsible for the conversion of prenyl diphosphates to various terpene skeletons, in some plants like rose, a Nudix hydrolase (NUDX1) has been identified to be involved in the conversion of GPP to geraniol monophosphate, which is subsequently dephosphorylated to geraniol.[1]

  • Reduction of Geraniol to Citronellol: The final step in citronellol biosynthesis involves the reduction of geraniol. This is not a direct single-step reduction. In Pelargonium, for instance, a multi-step pathway has been elucidated involving the oxidation of geraniol to geranial (a component of citral), followed by the reduction of citral (B94496) to citronellal (B1669106), and finally the reduction of citronellal to citronellol.[2] This pathway involves enzymes such as geraniol dehydrogenase, geranial reductase, and citronellal reductase.[2]

Biosynthesis of the Acyl Moiety: Butyryl-CoA

Butyryl-CoA is a four-carbon acyl-CoA that serves as the donor of the butyryl group in the esterification reaction. In plants, butyryl-CoA is primarily derived from the fatty acid synthesis pathway, which also takes place in the plastids.

The formation of butyryl-CoA involves the following steps:

  • Initiation of Fatty Acid Synthesis: The pathway starts with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC).

  • Chain Elongation: Acetyl-CoA and malonyl-ACP (acyl carrier protein) are condensed to form acetoacetyl-ACP. A cycle of reduction, dehydration, and another reduction leads to the formation of butyryl-ACP.

  • Formation of Butyryl-CoA: Butyryl-ACP can be converted to butyryl-CoA, which can then be transported to the site of ester synthesis.

Final Esterification Step

The final step in the biosynthesis of this compound is the condensation of citronellol and butyryl-CoA, catalyzed by an alcohol acyltransferase (AAT) .[3] AATs are a large and diverse family of enzymes that facilitate the transfer of an acyl group from an acyl-CoA to an alcohol acceptor.

Citronellol + Butyryl-CoA ⇌ this compound + Coenzyme A

The specificity of the AAT for both the alcohol and acyl-CoA substrates is a key determinant of the final ester profile of a plant tissue.

Quantitative Data

While extensive quantitative data on the specific AAT responsible for this compound synthesis is limited, studies on related AATs provide insights into their kinetic properties. The following table summarizes representative kinetic data for plant AATs with relevant substrates. It is important to note that these values can vary significantly depending on the specific enzyme, plant species, and assay conditions.

Enzyme SourceSubstratesKm (µM)Vmax (pmol/mg protein/h)Reference
Fragaria x ananassa (Strawberry) AATOctanol1301.2 x 10^5[4]
Fragaria x ananassa (Strawberry) AATHexanol1801.1 x 10^5[4]
Fragaria x ananassa (Strawberry) AATButanol2500.8 x 10^5[4]
Cucumis melo (Melon) AATHexyl acetate (B1210297) synthesisN/AN/A[5]

Note: Data for the specific kinetic parameters of an AAT with citronellol and butyryl-CoA as substrates is a significant research gap. The provided data is for analogous substrates to illustrate the typical range of kinetic values for this enzyme class.

Experimental Protocols

Heterologous Expression and Purification of a Candidate Alcohol Acyltransferase

This protocol describes the general workflow for expressing a candidate plant AAT in a heterologous system (e.g., E. coli) for subsequent characterization.

1. Gene Cloning and Vector Construction:

  • Isolate total RNA from the plant tissue of interest (e.g., Pelargonium leaves or Rosa petals).
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length coding sequence of the candidate AAT gene using gene-specific primers.
  • Clone the PCR product into an appropriate expression vector (e.g., pET vector with a His-tag for purification).
  • Verify the sequence of the construct.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.
  • Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity chromatography column.
  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
  • Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
  • Assess the purity of the eluted protein by SDS-PAGE.
  • Desalt and concentrate the purified protein as needed.

In Vitro Alcohol Acyltransferase Activity Assay

This protocol allows for the determination of the kinetic parameters of the purified AAT.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).
  • The reaction mixture (e.g., 100 µL final volume) should contain:
  • Purified AAT enzyme (a predetermined optimal amount).
  • Varying concentrations of citronellol (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all reactions).
  • A fixed, saturating concentration of butyryl-CoA.
  • To determine the Km for butyryl-CoA, use a fixed, saturating concentration of citronellol and vary the concentrations of butyryl-CoA.

2. Reaction Incubation:

  • Initiate the reaction by adding the enzyme.
  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period during which the reaction rate is linear.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M HCl) or by adding an organic solvent for extraction.
  • Add an internal standard (e.g., an ester not produced by the enzyme) for quantification.
  • Extract the product, this compound, with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

4. Product Quantification:

  • Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).
  • Quantify the amount of this compound produced based on the peak area relative to the internal standard and a standard curve of authentic this compound.

5. Data Analysis:

  • Calculate the initial reaction velocities at different substrate concentrations.
  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of this compound in Essential Oils by GC-MS

This protocol outlines the general procedure for the analysis of this compound in plant essential oils.

1. Essential Oil Extraction:

  • Harvest fresh plant material (e.g., Pelargonium leaves).
  • Subject the material to hydrodistillation or steam distillation for several hours to extract the essential oil.
  • Collect the oil and dry it over anhydrous sodium sulfate.

2. GC-MS Analysis:

  • Dilute the essential oil in a suitable solvent (e.g., hexane).
  • Inject a sample of the diluted oil into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polar column like DB-5ms or HP-5ms).
  • Use a temperature program that allows for the separation of the volatile components of the essential oil. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 240°C), and hold for a period.
  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

3. Compound Identification and Quantification:

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
  • Quantify the amount of this compound using the internal standard method or by constructing a calibration curve with an authentic standard.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Biosynthesis_of_Citronellyl_Butyrate cluster_MEP MEP Pathway (Plastid) cluster_FA_synthesis Fatty Acid Synthesis (Plastid) cluster_Monoterpene_synthesis Monoterpene Synthesis cluster_Ester_formation Ester Formation (Cytosol/Other) Pyruvate Pyruvate G3P G3P Pyruvate->G3P DXS, DXR, etc. IPP_DMAPP IPP + DMAPP G3P->IPP_DMAPP Multiple Steps GPP GPP IPP_DMAPP->GPP GPPS Acetyl_CoA_plastid Acetyl-CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA_plastid->Malonyl_CoA ACC Butyryl_ACP Butyryl_ACP Malonyl_CoA->Butyryl_ACP FAS Butyryl_CoA Butyryl_CoA Butyryl_ACP->Butyryl_CoA Thioesterase/ Acyl-CoA Synthetase Butyryl_CoA_transported Butyryl-CoA Butyryl_CoA->Butyryl_CoA_transported Transport Geraniol Geraniol GPP->Geraniol NUDX1/ Phosphatase Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Citronellal Citronellal Geranial->Citronellal Geranial Reductase Citronellol Citronellol Citronellal->Citronellol Citronellal Reductase Citronellol_transported Citronellol Citronellol->Citronellol_transported Transport Citronellyl_Butyrate Citronellyl_Butyrate Butyryl_CoA_transported->Citronellyl_Butyrate Citronellol_transported->Citronellyl_Butyrate AAT

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for AAT Characterization

AAT_Characterization_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Activity Assay cluster_data Data Analysis RNA_Isolation RNA Isolation (e.g., Pelargonium leaves) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis AAT_Amplification Candidate AAT Gene Amplification (PCR) cDNA_Synthesis->AAT_Amplification Vector_Ligation Cloning into Expression Vector AAT_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Expression Induction of Protein Expression Transformation->Expression Purification Affinity Chromatography Expression->Purification Purity_Check SDS-PAGE Purification->Purity_Check Reaction_Setup Setup Reaction with Citronellol & Butyryl-CoA Purity_Check->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Quantification Quantification of This compound GCMS_Analysis->Quantification Kinetics Determination of Km and Vmax Quantification->Kinetics

Caption: Experimental workflow for the characterization of a candidate AAT.

Regulation of Biosynthesis

The biosynthesis of volatile esters like this compound is tightly regulated at multiple levels, including transcriptional, developmental, and environmental cues.

  • Transcriptional Regulation: The expression of genes encoding the key enzymes in the pathway, particularly terpene synthases and alcohol acyltransferases, is often regulated by transcription factors. In many plants, MYB transcription factors have been shown to play a crucial role in regulating the expression of genes involved in floral scent biosynthesis.[6][7] The promoters of these biosynthetic genes contain specific cis-regulatory elements that are recognized by these transcription factors, allowing for coordinated expression.

  • Developmental Regulation: The production of this compound is often developmentally regulated, with the highest levels typically found in specific tissues (e.g., petals, leaves) and at particular developmental stages (e.g., during flowering or fruit ripening). This is a direct consequence of the temporal and spatial regulation of the expression of the biosynthetic genes.

  • Environmental Factors: Abiotic and biotic stresses can also influence the production of volatile esters. Factors such as light, temperature, and herbivory can modulate the expression of biosynthetic genes and, consequently, the emission of this compound and other volatile compounds.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex metabolic process that integrates the terpenoid and fatty acid pathways. While the general steps of the pathway are understood, significant research is still needed to fully elucidate the specific enzymes and regulatory mechanisms in different plant species. Key areas for future research include:

  • Identification and characterization of the specific AATs responsible for this compound synthesis in commercially important plants like Pelargonium and Rosa. This includes detailed kinetic analysis with citronellol and butyryl-CoA as substrates.

  • Elucidation of the complete pathway within a single species to understand the metabolic flux and potential bottlenecks.

  • Identification of the transcription factors and other regulatory elements that control the expression of the this compound biosynthetic pathway.

  • Metabolic engineering of plants or microorganisms to enhance the production of this compound for commercial applications.

A deeper understanding of this biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also provide valuable tools for the biotechnological production of this important aroma compound.

References

An In-depth Technical Guide to the Physical Properties of Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Citronellyl butyrate (B1204436) (CAS No: 141-16-2), a monoterpenoid and fatty alcohol ester.[1][2] The document focuses on its boiling point and solubility, presenting quantitative data, detailed experimental protocols for the determination of these properties in esters, and a workflow visualization for solubility testing.

Physical and Chemical Properties

Citronellyl butyrate, also known as 3,7-dimethyl-6-octen-1-yl butyrate, presents as a colorless to pale yellow liquid with a characteristic fruity, floral, and rose-like odor.[3][4][5][6] It is a hydrophobic molecule used as a fragrance and flavoring agent in various commercial products, including foods, perfumes, and cosmetics.[1][4]

Quantitative Data Summary

The physical properties of this compound have been determined through various experimental and estimated methods. The following tables summarize the key quantitative data for its boiling point and solubility.

Table 1: Boiling Point of this compound

Boiling Point (°C)Pressure (mm Hg)Reference(s)
245.0760.0[3][7][8][9][10]
243.0760.0 (Standard)[5][6]
134.0 - 135.012.0[7]

Table 2: Solubility of this compound

SolventSolubility DescriptionQuantitative Value (at 25°C)Reference(s)
WaterInsoluble / Practically Insoluble0.5878 mg/L (estimated)[1][3][4][5][6][7][8]
WaterAlmost Insoluble0.059 g/L[4]
Alcohol (Ethanol)Miscible / Soluble1 mL in 6 mL of 80% alcohol gives a clear solution[3][8]
EtherMiscibleNot specified[3][8][11]
ChloroformMiscibleNot specified[3][8][11]
Fixed OilsMiscibleNot specified[3][8][11]
Organic SolventsSoluble / MiscibleNot specified[5][6][11]

Experimental Protocols

The determination of physical properties such as boiling point and solubility for esters like this compound follows established laboratory procedures. The methodologies described below are generalized for this class of compounds.

The boiling point of an ester is a key indicator of its volatility and purity.[12][13] It is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14] Three common methods for its determination are outlined below.

  • Distillation Method: This method is suitable when a purification step is also required.

    • Assemble a simple distillation apparatus, placing at least 5 mL of the ester sample into the distilling flask along with boiling chips.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures it accurately measures the temperature of the vapor that is distilling.

    • Heat the flask to bring the liquid to a boil.

    • Record the temperature that remains constant on the thermometer as the bulk of the liquid distills. This stable temperature is the boiling point.

    • Record the ambient barometric pressure, as boiling point is pressure-dependent.[14]

  • Reflux Method: This technique is useful for smaller sample volumes.

    • Place approximately 5 mL of the liquid ester and a few boiling stones in a round-bottomed flask.

    • Attach a condenser vertically to the flask to create a reflux apparatus.

    • Insert a thermometer through the condenser, positioning the bulb between the surface of the boiling liquid and the bottom of the condenser to measure the hot vapor temperature.

    • Heat the flask to achieve a steady reflux.

    • The temperature that stabilizes on the thermometer is the boiling point of the substance.[14]

  • Thiele Tube Method: This micro-method is ideal for determining the boiling point of a small quantity of liquid (<1 mL).

    • A small amount of the ester is placed in a small-diameter test tube (fusion tube).

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • This assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.

    • As the oil is heated, air trapped in the capillary tube expands, producing a stream of bubbles.

    • Heating continues until a vigorous, continuous stream of bubbles emerges from the capillary tip.

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[14]

The solubility of an ester is determined by its molecular structure, particularly the balance between the polar ester group and nonpolar hydrocarbon chains.[15][16]

  • Qualitative Solubility Test:

    • Place a small amount (e.g., 0.1 mL) of the ester into a test tube.

    • Add approximately 2 mL of the desired solvent (e.g., water, ethanol, acetone).

    • Agitate the mixture vigorously for 1-2 minutes.

    • Observe the mixture. If the solution is clear and homogenous with no visible layers, the ester is considered soluble. If distinct layers form or the solution is cloudy, it is insoluble or partially soluble.[17]

  • Quantitative Gravimetric Method:

    • Prepare a saturated solution of the ester in a specific solvent at a controlled temperature by adding an excess of the ester to the solvent and stirring until equilibrium is reached.

    • Carefully weigh an empty, clean glass vial.

    • Pipette a precise, known volume of the clear, saturated supernatant into the pre-weighed vial, taking care not to transfer any undissolved ester.

    • Record the mass of the vial containing the saturated solution.

    • Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the ester residue remains.

    • Weigh the vial with the dry residue.

    • The mass of the dissolved ester can be calculated by subtracting the initial vial weight from the final weight. The solubility can then be expressed in units such as g/L or mg/mL.[18]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the quantitative determination of ester solubility.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A 1. Add excess ester to solvent B 2. Stir to create saturated solution (at constant temp) A->B C 3. Allow undissolved ester to settle B->C E 5. Transfer known volume of supernatant to vial C->E Transfer Supernatant D 4. Weigh empty vial D->E F 6. Weigh vial with saturated solution E->F G 7. Evaporate solvent F->G H 8. Weigh vial with dry ester residue G->H I 9. Calculate solubility (mass of residue / volume of supernatant) H->I H->I

Caption: Generalized workflow for the gravimetric determination of solubility.

References

Spectroscopic Profile of Citronellyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Citronellyl butyrate (B1204436) (CAS 141-16-2), a widely used fragrance and flavoring agent. The information presented herein is intended to assist in the identification, characterization, and quality control of this compound. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

Citronellyl butyrate, systematically named 3,7-dimethyloct-6-enyl butanoate, possesses the chemical formula C₁₄H₂₆O₂ and a molecular weight of approximately 226.36 g/mol . It is a colorless liquid with a characteristic fruity, rosy odor.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound provides detailed information about the hydrogen atom environments within the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.10triplet7.51H, CH =C(CH₃)₂
3.68multiplet2H, CH ₂-O
2.2 - 1.8multiplet8H, -CH ₂-C=O, =C-CH ₂-, -CH(CH₃)-CH ₂-
1.68singlet3H, =C(CH ₃)₂ (one of the methyls)
1.60singlet3H, =C(CH ₃)₂ (the other methyl)
1.7 - 1.52multiplet3H, -CH(CH ₃)-, O-CH₂-CH ₂-
1.4 - 1.1multiplet3H, -CH₂-CH
0.91doublet6.53H, -CH(CH ₃)-

¹³C NMR Data

Chemical Shift (δ) ppm (Predicted)Carbon Type
~173C=O (ester carbonyl)
~131(C )=CH
~124C=(C )H
~63O-C H₂
~37-CH₂-
~36-CH₂-
~29-C H(CH₃)-
~25=C(C H₃)₂
~19-CH(C H₃)-
~18-CH₂-C H₃
~17=C(C H₃)₂
~13-CH₂-C H₃
Infrared (IR) Spectroscopy

While a specific list of all absorption peaks for this compound is not available, the key characteristic infrared absorption bands for an aliphatic ester are well-established. An FTIR spectrum of this compound has been recorded using a neat capillary cell technique.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1735 - 1750C=O (Ester)Stretch
~1000 - 1300C-O (Ester)Stretch
~2850 - 3000C-H (Alkyl)Stretch
Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.

Electron Ionization (EI-MS) Data

Two sets of fragmentation data from electron ionization mass spectrometry have been reported.

Dataset 1 (Instrument: HITACHI M-80B) [1]

m/zRelative Intensity (%)
41.099.99
69.084.95
81.084.05
95.073.84
43.067.68

Dataset 2 (Instrument: HITACHI M-80) [1]

m/zRelative Intensity (%)
95.099.99
81.098.88
82.089.50
123.081.23
69.079.96

Electrospray Ionization (ESI-MS) Data

m/zIon
225.3[M+H]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid ester like this compound.

NMR Spectroscopy
  • Sample Preparation : A small amount of the neat this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation : The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.

  • Data Acquisition : Standard one-dimensional ¹H and ¹³C NMR spectra are recorded. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the sample is placed on one plate, and the second plate is carefully placed on top to spread the liquid.

  • Instrumentation : The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired.

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)
  • Sample Preparation : The this compound sample is diluted in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used for the analysis.

  • Gas Chromatography : The diluted sample is injected into the GC, where it is vaporized and separated on a capillary column. The GC oven temperature is programmed to ramp up to ensure good separation of the components.

  • Mass Spectrometry : As the compound elutes from the GC column, it enters the MS ion source. For EI-MS, the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

  • Data Analysis : The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to elucidate the structure of the parent molecule.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.

Caption: Workflow for Spectroscopic Analysis.

References

Citronellyl Butyrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 141-16-2 Molecular Formula: C₁₄H₂₆O₂

This technical guide provides an in-depth overview of Citronellyl butyrate (B1204436), a compound of interest for its potential applications in the pharmaceutical and biotechnology sectors. The document covers its chemical and physical properties, synthesis methodologies, and known biological activities, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Citronellyl butyrate is a terpenoid ester recognized for its characteristic fruity and rosy aroma. Its physicochemical properties are summarized in the table below, providing a foundational understanding for experimental design and formulation development.

PropertyValueReference
Molecular Weight 226.35 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Fruity, floral, rosy
Boiling Point 245 °C (lit.)[2]
Flash Point >230 °F[2]
Density 0.873 g/mL at 25 °C (lit.)[2]
Solubility Insoluble in water; soluble in organic solvents
Refractive Index n20/D 1.445 (lit.)[2]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired purity, yield, and green chemistry considerations.

Chemical Synthesis: Direct Esterification

A common chemical synthesis route involves the direct esterification of citronellol (B86348) with butyric acid.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine citronellol (1 molar equivalent) and butyric acid (1.2 molar equivalents) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.02 molar equivalents).

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.[2]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under solvent-free conditions or in non-conventional media. Lipases, such as those from Candida antarctica and Candida rugosa, have been effectively used.

Experimental Protocol (using immobilized Candida rugosa lipase):

  • Enzyme Immobilization: Immobilize Candida rugosa lipase (B570770) on a suitable support (e.g., accurel) by physical adsorption.

  • Reaction Mixture: In a temperature-controlled reactor, combine citronellol and butyric acid in a 1:1 molar ratio.

  • Solvent: The reaction can be carried out in a solvent-free system or using a non-polar organic solvent like hexane.

  • Reaction Conditions: Add the immobilized lipase to the substrate mixture. Maintain the temperature at an optimal level (e.g., 40-50°C) and agitate the mixture.

  • Monitoring and Yield: Monitor the formation of this compound using GC analysis. The reaction typically reaches high conversion rates (>90%) within 24-48 hours.

  • Product Recovery: After the reaction, the immobilized enzyme can be easily separated by filtration for reuse. The product is then purified from the reaction mixture, typically by vacuum distillation.

Synthesis Workflow Diagram

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Citronellol + Butyric Acid chem_react Direct Esterification (Acid Catalyst, Toluene, Reflux) chem_start->chem_react chem_workup Neutralization & Washing chem_react->chem_workup chem_purify Purification (Distillation/Chromatography) chem_workup->chem_purify chem_end Pure this compound chem_purify->chem_end enz_start Citronellol + Butyric Acid enz_react Lipase-Catalyzed Esterification (Immobilized Lipase) enz_start->enz_react enz_sep Enzyme Separation (Filtration) enz_react->enz_sep enz_purify Purification (Distillation) enz_sep->enz_purify enz_end Pure this compound enz_purify->enz_end

Caption: Comparative workflow of chemical versus enzymatic synthesis of this compound.

Biological Activity and Potential for Drug Development

This compound is recognized for its antimicrobial properties. Research has demonstrated its inhibitory effects against various pathogens.

Antimicrobial Activity

Studies have shown that this compound exhibits both antibacterial and antifungal activities. It has been reported to be effective against Staphylococcus aureus and Escherichia coli.[3] Furthermore, it has shown inhibitory and bactericidal effects on different strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 156 to 1250 µg/mL.[3]

Mechanism of Action: The Role of Butyrate

While the direct mechanism of action for the intact this compound ester is an area for further research, it is hypothesized that its biological effects, particularly within a biological system, may be largely attributable to its hydrolysis and the subsequent release of butyric acid (butyrate). Butyrate is a short-chain fatty acid (SCFA) with well-documented biological activities that are highly relevant to drug development.

Butyrate's Known Mechanisms of Action:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of HDACs.[4] By inhibiting these enzymes, butyrate can modulate gene expression, leading to various cellular effects including the induction of antimicrobial peptides.

  • Anti-inflammatory Effects: Butyrate has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines.[5]

  • Modulation of Immune Responses: Butyrate can influence both innate and adaptive immune responses. It has been shown to enhance the antimicrobial activity of macrophages and modulate T-cell responses.[6][7]

  • G-Protein Coupled Receptor (GPCR) Activation: Butyrate can activate specific GPCRs, such as GPR41 and GPR43, which are involved in regulating immune and metabolic functions.[5]

Potential Signaling Pathways Modulated by Butyrate

G butyrate Butyrate (from this compound Hydrolysis) hdac HDAC Inhibition butyrate->hdac gpcr GPCR Activation (GPR41, GPR43) butyrate->gpcr nfkb_path NF-κB Pathway butyrate->nfkb_path Inhibition gene_exp Altered Gene Expression hdac->gene_exp immune_mod Immune Cell Modulation gpcr->immune_mod pro_inflam Pro-inflammatory Cytokine Production nfkb_path->pro_inflam antimicrobial Increased Antimicrobial Peptides gene_exp->antimicrobial anti_inflam Anti-inflammatory Effects immune_mod->anti_inflam

Caption: Hypothesized signaling pathways influenced by butyrate released from this compound.

Applications in Drug Development

The dual characteristics of this compound—its pleasant sensory profile and the biological activity of its butyrate moiety—present unique opportunities in drug development.

  • Topical Antimicrobial Formulations: Its antimicrobial properties make it a candidate for inclusion in topical formulations for skin infections. Its fragrance could also improve patient compliance.

  • Prodrug Strategy: this compound can be considered a prodrug of butyric acid. Butyric acid itself has an unpleasant odor, which limits its direct therapeutic use. Esterification with citronellol masks this odor, potentially allowing for oral or topical delivery, after which enzymatic hydrolysis in the body would release the active butyrate.

  • Adjuvant Therapy: Given its immunomodulatory effects, it could be explored as an adjuvant in therapies for inflammatory conditions or to enhance the host's defense against infections.

Analytical Methods

For research and quality control, several analytical techniques are employed for the characterization and quantification of this compound.

  • Gas Chromatography (GC): Used for assessing the purity of the compound and for monitoring the progress of synthesis reactions.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural confirmation by analyzing the fragmentation pattern of the molecule.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule, particularly the ester carbonyl group.

Conclusion

This compound is a versatile molecule with established use in the flavor and fragrance industry and emerging potential in the pharmaceutical field. Its synthesis is achievable through both robust chemical methods and greener enzymatic routes. The biological activity, likely mediated by the release of butyrate, offers promising avenues for the development of novel antimicrobial and anti-inflammatory agents. For drug development professionals, the concept of using this compound as a fragrant prodrug of the therapeutically relevant butyric acid presents an innovative approach to overcoming the formulation challenges associated with short-chain fatty acids. Further research into its pharmacokinetics, pharmacodynamics, and specific mechanisms of action is warranted to fully realize its therapeutic potential.

References

A Technical Guide to the Odor Profile and Sensory Characteristics of Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl butyrate (B1204436) (CAS No. 141-16-2) is a fragrance and flavor ingredient valued for its complex and pleasant aroma.[1][2][3] This technical guide provides an in-depth overview of its odor profile, sensory characteristics, and the methodologies used to evaluate such compounds. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this molecule's sensory properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Citronellyl butyrate is presented in Table 1.

PropertyValue
Chemical Name 3,7-dimethyloct-6-en-1-yl butanoate
Synonyms Citronellyl butanoate, Butanoic acid, 3,7-dimethyl-6-octenyl ester
CAS Number 141-16-2
Molecular Formula C14H26O2
Molecular Weight 226.36 g/mol
Appearance Colorless to pale yellow liquid[2][4]
Solubility Insoluble in water; soluble in alcohol[4]

Odor Profile and Sensory Characteristics

This compound is characterized by a multi-faceted odor profile, predominantly described as fruity and floral.[1][3][4] Its scent is often further nuanced with sweet, rosy, green, and waxy notes.[1][5] A detailed breakdown of its olfactive description from various sources is provided in Table 2.

Odor DescriptorDescriptionSource(s)
Primary Notes Fruity, Floral, Rose[1][4]
Secondary Notes Sweet, Green, Waxy, Citrus[1][5]
Detailed Descriptions "sweet fruity floral green citrus bois de rose"[1]
"STRONG, FRUITY-ROSY"[1]
"sweet fruity floral tropical green geranium waxy"[1]

One source provides a quantitative perspective on its odor profile, highlighting the prominence of its fruity and rosy characteristics (Table 3).

Odor FacetPercentage
Fruity86.11%
Rose83.36%
Sweet63.17%
Green58.91%
Waxy58.53%

Experimental Protocols for Sensory Analysis

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. The process involves separating the volatile compounds using gas chromatography, with the effluent being split between a chemical detector (like a mass spectrometer) and a "sniffing port" where a trained sensory analyst identifies and describes the odor of each eluting compound.

A general workflow for a GC-O experiment is depicted below.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection Sample Sample Headspace_Extraction Headspace Extraction (e.g., SPME) Sample->Headspace_Extraction Injector Injector Headspace_Extraction->Injector GC_Column Gas Chromatography Column Injector->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter MS_Detector Mass Spectrometer (Identification) Effluent_Splitter->MS_Detector Chemical Analysis Sniffing_Port Sniffing Port (Olfactory Detection) Effluent_Splitter->Sniffing_Port Sensory Analysis

A generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Analysis

Sensory panels, composed of trained assessors, are used to provide quantitative and qualitative data on the sensory attributes of a substance. The training of a sensory panel is a critical step to ensure reliable and reproducible results.

The process of training and utilizing a sensory panel typically follows the workflow illustrated below.

Sensory_Panel_Workflow Recruitment Recruit Potential Panelists Screening Screen for Sensory Acuity Recruitment->Screening Training Train on Odor Descriptors & Intensity Scales Screening->Training Validation Validate Panelist Performance Training->Validation Product_Evaluation Evaluate Test Substance (this compound) Validation->Product_Evaluation Data_Analysis Statistical Analysis of Sensory Data Product_Evaluation->Data_Analysis

A typical workflow for sensory panel training and evaluation.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules, such as this compound, with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. While the specific olfactory receptors that bind to this compound have not been identified, the general mechanism of olfactory signal transduction is well-established.

The diagram below illustrates the key steps in the olfactory signaling pathway.

Olfactory_Signaling_Pathway cluster_nasal_cavity Olfactory Epithelium cluster_brain Brain Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Ion_Channel Cyclic Nucleotide-gated Ion Channel ATP_cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Signal to Olfactory_Cortex Olfactory Cortex (Odor Perception) Olfactory_Bulb->Olfactory_Cortex

A simplified diagram of the olfactory signal transduction pathway.

Conclusion

This compound is a valuable aroma chemical with a characteristic fruity, floral, and rosy odor profile. While detailed quantitative sensory data and specific receptor interactions are areas for future research, the established methodologies of GC-O and sensory panel analysis provide a robust framework for its continued evaluation. A deeper understanding of its sensory properties at a molecular level will be beneficial for its application in the fragrance, flavor, and pharmaceutical industries.

References

Navigating the Toxicological Landscape of Citronellyl Butyrate: An In-Depth Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth toxicological profile and safety assessment of Citronellyl butyrate (B1204436) (CAS No. 141-16-2). This document collates available data on the acute, dermal, and genetic toxicity of this widely used fragrance and flavoring ingredient, alongside detailed experimental protocols and an examination of its metabolic fate and associated cellular signaling pathways.

Citronellyl butyrate, a fruity-rosy scented ester, has a long history of use in consumer products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1]. Furthermore, it is listed by the U.S. Food and Drug Administration (FDA) as a substance generally recognized as safe (GRAS) for its intended use as a flavoring agent[1]. This guide provides the scientific community with a consolidated resource to support ongoing safety evaluations and inform future research.

Acute Toxicity Profile

This compound exhibits a low order of acute toxicity in animal studies. The available data from studies conducted by Moreno (1972) indicate a high LD50, the dose required to be lethal to 50% of the test population, for both oral and dermal routes of exposure.

Endpoint Species Route Value Reference
LD50RatOral> 5000 mg/kgMoreno, 1972
LD50RabbitDermal> 5000 mg/kgMoreno, 1972
Experimental Protocols: Acute Toxicity

Oral LD50 in Rats (after Moreno, 1972): The acute oral toxicity was determined by administering this compound to a group of rats via gavage. The animals were observed for a period of 14 days for signs of toxicity and mortality. The dose at which 50% of the animals did not survive was calculated.

Dermal LD50 in Rabbits (after Moreno, 1972): For the acute dermal toxicity study, this compound was applied to the clipped, intact skin of rabbits. The application site was covered with a gauze patch for 24 hours. The animals were observed for 14 days for signs of skin irritation and systemic toxicity, and the dermal LD50 was determined.

Skin Sensitization Potential

While generally well-tolerated, this compound has been identified as a skin sensitizer (B1316253). The murine Local Lymph Node Assay (LLNA) is a key method for assessing the skin sensitization potential of chemicals.

Endpoint Species Test Value Reference
EC1.6MouseLLNA26.4% (6600 µg/cm²)RIFM, 2017a
NESILHuman-6400 µg/cm²RIFM
Experimental Protocols: Skin Sensitization

Murine Local Lymph Node Assay (LLNA): The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance. A Stimulation Index (SI) is calculated by comparing the proliferation in treated mice to that in vehicle-treated controls. A substance is classified as a sensitizer if the SI is 3 or greater. The EC1.6 value represents the estimated concentration of the test substance required to produce a stimulation index of 1.6.

Human Maximization Test (HMT): The HMT is a predictive test for contact allergy in humans. It involves an induction phase where the test substance is repeatedly applied to the skin, often under occlusion and sometimes with an irritant to enhance the response. This is followed by a rest period and then a challenge phase where the substance is applied to a new skin site to observe for any allergic reaction.

Genetic Toxicity Assessment

The genotoxic potential of this compound has been inferred from studies on a structurally related compound (read-across analog), citronellyl formate. These studies suggest that this compound is not expected to be genotoxic.

Endpoint Test System Result Read-across Analog
Gene MutationSalmonella typhimurium (Ames test)NegativeCitronellyl formate
Chromosomal AberrationsIn vitro Micronucleus TestNegativeCitronellyl formate
Experimental Protocols: Genetic Toxicity

Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without metabolic activation (S9 mix), and plated on a medium lacking the amino acid. A positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to grow, suggesting that the substance caused a mutation.

In Vitro Micronucleus Test: This test assesses the ability of a substance to cause chromosomal damage. Cultured mammalian cells are exposed to the test substance. After treatment, the cells are examined for the presence of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

Metabolic Pathway and Cellular Signaling

Upon absorption, this compound is expected to undergo hydrolysis by esterase enzymes, breaking it down into its constituent molecules: citronellol (B86348) and butyric acid. This metabolic process is a key determinant of its biological activity and toxicological profile.

Metabolic Pathway of this compound This compound This compound Hydrolysis (Esterases) Hydrolysis (Esterases) This compound->Hydrolysis (Esterases) Citronellol Citronellol Hydrolysis (Esterases)->Citronellol Butyric acid Butyric acid Hydrolysis (Esterases)->Butyric acid Systemic Circulation Systemic Circulation Citronellol->Systemic Circulation Butyric acid->Systemic Circulation Further Metabolism & Excretion Further Metabolism & Excretion Systemic Circulation->Further Metabolism & Excretion

Caption: Metabolic hydrolysis of this compound.

The resulting metabolites, citronellol and butyric acid, are known to interact with various cellular signaling pathways.

Butyric Acid Signaling: Butyric acid, a short-chain fatty acid, is a well-studied molecule with diverse biological effects. It can act as a histone deacetylase (HDAC) inhibitor, influencing gene expression, and can also signal through G-protein coupled receptors (GPCRs). These actions can modulate pathways involved in inflammation, cell proliferation, and apoptosis.

Butyric Acid Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Butyric acid Butyric acid GPCRs GPCRs Butyric acid->GPCRs binds HDACs HDACs Butyric acid->HDACs inhibits Inflammation Inflammation GPCRs->Inflammation modulates Gene Expression Gene Expression HDACs->Gene Expression regulates Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: Key signaling pathways modulated by butyric acid.

Citronellol Signaling: Citronellol has been shown to possess anti-inflammatory and pro-apoptotic properties in certain cell types. It can influence signaling cascades such as the NF-κB and JAK/STAT pathways, which are critical regulators of immune responses and cell survival.

Citronellol Signaling Pathways Citronellol Citronellol NF-κB Pathway NF-κB Pathway Citronellol->NF-κB Pathway inhibits JAK/STAT Pathway JAK/STAT Pathway Citronellol->JAK/STAT Pathway modulates Inflammatory Response Inflammatory Response NF-κB Pathway->Inflammatory Response regulates Apoptosis Apoptosis JAK/STAT Pathway->Apoptosis induces

References

An In-depth Technical Guide to the Isomeric Forms of Citronellyl Butyrate and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl butyrate (B1204436), a monoterpene ester, is a significant compound in the flavor and fragrance industry, valued for its characteristic sweet, fruity, and rosy aroma.[1] Beyond its sensory applications, the broader family of citronellyl esters and related terpenoids are gaining attention in biomedical research for their potential pharmacological activities. This guide provides a comprehensive technical overview of the primary isomeric forms of citronellyl butyrate, their distinct physicochemical and organoleptic properties, synthesis methodologies, and a review of their biological activities relevant to drug discovery and development.

The isomeric complexity of this compound arises from both structural and stereoisomerism. The position of the double bond in the citronellol (B86348) moiety and the branching of the butyrate group give rise to distinct structural isomers, namely citronellyl n-butyrate, citronellyl isobutyrate, and rhodinyl butyrate. Furthermore, the chiral center at the C3 position of the citronellol backbone results in the existence of (R) and (S) stereoisomers for each structural isomer, each potentially possessing unique biological and sensory characteristics. Understanding the properties of these individual isomers is crucial for their targeted application in research and development.

Physicochemical and Organoleptic Properties of this compound Isomers

The properties of the most common isomers of this compound are summarized in the tables below. These tables provide a comparative overview of their key physicochemical constants and sensory profiles.

Table 1: Physicochemical Properties of this compound Isomers

PropertyCitronellyl n-Butyrate (racemic)(R)-Citronellyl Butyrate(S)-Citronellyl ButyrateCitronellyl IsobutyrateRhodinyl Butyrate
CAS Number 141-16-2[2]93919-89-294133-43-4[]97-89-2[4]141-15-1[5]
Molecular Formula C14H26O2[2]C14H26O2C14H26O2C14H26O2[4]C14H26O2[5]
Molecular Weight ( g/mol ) 226.36[]226.36226.36226.36226.36[6]
IUPAC Name 3,7-dimethyloct-6-enyl butanoate[7](3R)-3,7-dimethyloct-6-enyl butanoate(3S)-3,7-dimethyloct-6-enyl butanoate3,7-dimethyloct-6-enyl 2-methylpropanoate[8]3,7-dimethyloct-7-enyl butanoate[9]
Boiling Point (°C) 245 @ 760 mmHg[10]Not availableNot available253 @ 760 mmHg137 @ 13 mmHg
Density (g/cm³) 0.8898-0.8928[]Not availableNot available0.875 @ 25°C0.876
Refractive Index (@ 20°C) 1.444 - 1.448[]Not availableNot available1.442Not available
Solubility Insoluble in water; soluble in alcohol[]Not availableNot availableAlmost insoluble in water and propylene (B89431) glycol, soluble in alcohol and oils[11]Soluble in alcohol

Table 2: Organoleptic Properties of this compound Isomers

IsomerOdor ProfileFlavor Profile
Citronellyl n-Butyrate (racemic) Sweet, fruity, floral, tropical, green, geranium, waxy[10]Fruity
(R)-Citronellyl Butyrate Not for fragrance useNot for flavor use
(S)-Citronellyl Butyrate Not availableNot available
Citronellyl Isobutyrate Sweet, fruity, rose-like, fresh, almost citrusy-rosy, intensely fruity[11]Sweet, reminiscent of apricot[11]
Rhodinyl Butyrate Fruity, rose odourNot available

Experimental Protocols

Chemical Synthesis: Azeotropic Esterification of Citronellol with Butyric Acid

This protocol describes a general method for the synthesis of citronellyl n-butyrate via azeotropic esterification, a common method for driving the equilibrium towards the ester product by removing water.

Materials:

  • Citronellol

  • n-Butyric acid

  • Toluene (B28343) (or another suitable water-immiscible solvent)

  • p-Toluenesulfonic acid (or another acid catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of citronellol and n-butyric acid.

  • Add toluene to the flask, typically at a volume sufficient to fill the Dean-Stark trap.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2% of the total weight of the reactants).

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Enzymatic Synthesis of this compound

This protocol details the synthesis of this compound using an immobilized lipase (B570770), which offers a milder and more selective alternative to chemical synthesis.

Materials:

  • Citronellol

  • n-Butyric acid

  • Immobilized Candida rugosa lipase

  • n-Hexane (or another suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or stirred-tank reactor

  • Temperature-controlled incubator or water bath

Procedure:

  • In a screw-capped vial or a small reactor, dissolve citronellol and n-butyric acid in n-hexane. The molar ratio of the reactants can be optimized, but a 1:1 ratio is a common starting point.

  • Add the immobilized Candida rugosa lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

  • (Optional) Add activated molecular sieves to the mixture to remove the water produced during the reaction, which can improve the conversion yield.

  • Seal the vessel and place it in an orbital shaker or a stirred reactor.

  • Incubate the reaction at a controlled temperature, typically between 40-50°C, with constant agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the substrates to the ester.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • The solvent can be removed from the filtrate by rotary evaporation to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel.

Biological Activities and Potential Applications in Drug Development

While this compound itself is primarily used as a flavoring and fragrance agent, research into the biological activities of its parent alcohol, citronellol, and related esters suggests potential for broader applications.

Anticancer and Cytotoxic Activities: Several studies have indicated that citronellol and its derivatives possess cytotoxic activity against various cancer cell lines. For instance, citronellyl caproate, another ester of citronellol, has demonstrated cytotoxic activity against murine leukemia (P388) cells with an IC50 value of 10.63 μg/mL.[12] The esterification of citronellol can enhance its lipophilicity, potentially increasing its ability to penetrate cell membranes and exert its cytotoxic effects.[12] Esters of geraniol, a closely related terpene alcohol, have also shown anticancer properties.[13] These findings suggest that a systematic evaluation of the cytotoxic potential of different this compound isomers against a panel of human cancer cell lines is warranted.

Antimicrobial and Anti-inflammatory Properties: The precursor molecule, citronellol, has been reported to exhibit anti-inflammatory, analgesic, and antimicrobial properties. Citronellal, the corresponding aldehyde, also demonstrates a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, and antifungal activities.[14] While direct studies on the antimicrobial and anti-inflammatory effects of this compound isomers are limited, it is plausible that they may retain or even enhance some of these properties. The ester linkage could modulate the compound's pharmacokinetic profile, influencing its absorption and distribution, which are critical factors for therapeutic efficacy.

Pharmacokinetics and Safety: For any compound to be considered for drug development, a thorough understanding of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and toxicity is essential. The racemic mixture of citronellyl n-butyrate has a reported oral LD50 in rats of >5000 mg/kg, suggesting low acute toxicity.[10] However, detailed toxicological and pharmacokinetic data for the individual isomers are not readily available. The ester linkage in this compound is likely to be hydrolyzed by esterases in the body, releasing citronellol and butyric acid, both of which have known metabolic pathways.

Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the structural and stereochemical relationships between the different isomers of this compound.

Isomeric_Forms_of_Citronellyl_Butyrate cluster_structural Structural Isomers cluster_stereo_n Stereoisomers of n-Butyrate cluster_stereo_iso Stereoisomers of Isobutyrate n_butyrate Citronellyl n-Butyrate (3,7-dimethyloct-6-enyl butanoate) R_n_butyrate (R)-Citronellyl n-Butyrate n_butyrate->R_n_butyrate Chiral Center at C3 S_n_butyrate (S)-Citronellyl n-Butyrate n_butyrate->S_n_butyrate Chiral Center at C3 isobutyrate Citronellyl Isobutyrate (3,7-dimethyloct-6-enyl 2-methylpropanoate) R_isobutyrate (R)-Citronellyl Isobutyrate isobutyrate->R_isobutyrate Chiral Center at C3 S_isobutyrate (S)-Citronellyl Isobutyrate isobutyrate->S_isobutyrate Chiral Center at C3 rhodinyl Rhodinyl Butyrate (3,7-dimethyloct-7-enyl butanoate)

Caption: Isomeric relationships of this compound.

Conclusion

This compound encompasses a family of structural and stereoisomers, each with potentially unique physicochemical, organoleptic, and biological properties. While the racemic mixture of citronellyl n-butyrate and its structural isomer, citronellyl isobutyrate, are well-characterized for their use in the flavor and fragrance industry, the individual stereoisomers remain less explored. The emerging evidence of cytotoxic and other pharmacological activities of related terpenoids suggests that the isomeric forms of this compound could be valuable lead compounds in drug discovery. Further research is needed to isolate or selectively synthesize the individual (R) and (S) enantiomers, characterize their full spectroscopic and biological profiles, and elucidate their mechanisms of action. A deeper understanding of the structure-activity relationships within this class of compounds will be critical for unlocking their full therapeutic potential.

References

Potential Biological Activities of Citronellyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl butyrate (B1204436), a terpenoid ester, is emerging as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its biological activities, drawing from available data on the compound itself, its constituent moieties (citronellol and butyric acid), and structurally related esters. The primary activities explored herein include its antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to facilitate further research and development.

Introduction

Citronellyl butyrate is an ester formed from the monoterpenoid alcohol citronellol (B86348) and the short-chain fatty acid butyric acid. While citronellol is a well-known component of essential oils with demonstrated biological activities, and butyric acid is a key metabolite of the gut microbiota with extensive research on its physiological roles, the esterified form, this compound, presents a unique chemical entity with its own pharmacokinetic and pharmacodynamic properties. The increased lipophilicity of the ester compared to its parent molecules may enhance cellular uptake and bioavailability, potentially leading to distinct or more potent biological effects. This guide synthesizes the available scientific information to provide a detailed technical resource on the potential biological activities of this compound.

Antimicrobial Activity

This compound has demonstrated direct antimicrobial effects against a range of pathogenic microorganisms, including bacteria and fungi.

Data Presentation: Antimicrobial Activity
CompoundMicroorganismActivity TypeQuantitative Data (MIC)Reference
This compoundCandida albicans (various strains)Antifungal156-1250 µg/mL[1]
This compoundStaphylococcus aureusAntibacterialInhibitory effects noted[1]
This compoundEscherichia coliAntibacterialInhibitory effects noted[1]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

A common method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution assay.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells containing only the medium and the microbial suspension (positive control) and medium only (negative control) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria and fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (e.g., 5x10^5 CFU/mL) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plate (e.g., 35°C, 24-48h) C->D E Visually Inspect for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity (Inferred)

While direct studies on the cytotoxicity of this compound against cancer cell lines are limited, research on structurally similar citronellyl esters provides strong evidence for its potential as an anticancer agent. The proposed mechanism involves the intracellular hydrolysis of the ester, releasing citronellol and butyric acid, both of which have known anticancer properties.

Data Presentation: Cytotoxicity of Citronellyl Esters
CompoundCancer Cell LineAssayIC50 ValueReference
Citronellyl isobutyrateBreast Cancer (MCF-7)Alamar Blue2.82 µg/mL[2]
Citronellyl caproateMurine Leukemia (P388)MTT10.63 µg/mL

IC50: The half-maximal inhibitory concentration

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity (Inferred)

Direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking. However, based on the known properties of its constituent molecules, it is highly probable that this compound possesses significant anti-inflammatory effects. Butyrate is a well-documented inhibitor of inflammation, and citronellol has also been shown to exert anti-inflammatory actions.

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are likely mediated by the intracellular release of butyric acid and citronellol. Butyric acid is known to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. It also modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways. Citronellol has also been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and to inhibit NF-κB activation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells such as macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in untreated, LPS-stimulated cells.

Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key intracellular signaling pathways, primarily due to the action of its hydrolysis product, butyric acid.

NF-κB Signaling Pathway

Butyrate is a known inhibitor of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Butyrate can inhibit this process, thereby reducing the expression of inflammatory mediators.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) MAPKKK MAPKKK Extracellular_Signal->MAPKKK Citronellyl_butyrate This compound Butyrate Butyrate Citronellyl_butyrate->Butyrate Hydrolysis Butyrate->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Citronellyl Butyrate via Direct Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl butyrate (B1204436) is a valuable ester characterized by its strong, sweet, and fruity-floral aroma, making it a significant component in the flavor, fragrance, and pharmaceutical industries. Its synthesis is primarily achieved through the direct esterification of citronellol (B86348) with butyric acid. This document provides detailed application notes and experimental protocols for both enzymatic and chemical synthesis routes for the direct esterification of citronellyl butyrate.

Methods of Synthesis

Two primary methods for the direct esterification of this compound are detailed below: enzymatic synthesis, which is lauded for its high specificity and mild reaction conditions, and chemical synthesis, which offers a more traditional and often faster route to the desired product.

Enzymatic Synthesis

Enzymatic esterification utilizes lipases as biocatalysts to facilitate the reaction between citronellol and butyric acid. This method is favored for producing "natural" esters and for its environmentally friendly reaction conditions.

Chemical Synthesis

Chemical synthesis involves the use of chemical reagents, such as thionyl chloride, to activate the carboxylic acid, followed by reaction with the alcohol. This approach can achieve high yields in a shorter reaction time but may require more rigorous purification steps.

Data Presentation

The following tables summarize the quantitative data for various synthetic approaches to this compound.

Table 1: Enzymatic Synthesis of this compound

CatalystSubstrate Molar Ratio (Citronellol:Butyric Acid)Temperature (°C)Reaction Time (h)SolventConversion/Yield (%)Reference
Immobilized Candida rugosa lipase (B570770)Not Specified500.13 (8 min residence time)n-Hexane95
Free Candida rugosa lipase1:14024n-Hexane82-94[1]
Lipase IM77 from Mucor miehei1:1.56024Not Specified98
Black cumin seedling powder (crude lipase)Not SpecifiedNot Specified48Not Specified~94[2]
Immobilized Candida antarctica lipase B (Novozym 435)1:1354Not Specified80-100[3]

Table 2: Chemical Synthesis of this compound

Method/CatalystSubstrate Molar Ratio (Butyric Acid:Citronellol:Other)Temperature (°C)Reaction Time (h)SolventYield (%)Reference
Thionyl Chloride2:1 (Butyric Acid:Citronellol), 1.5:1 (Thionyl Chloride:Butyric Acid)606Tetrahydrofuran (B95107)91.4[4]
Azeotropic DistillationNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis using Immobilized Candida rugosa Lipase in a Packed-Bed Reactor

This protocol is based on the continuous synthesis of this compound in a packed-bed reactor.

Materials:

  • Citronellol

  • Butyric acid

  • Immobilized Candida rugosa lipase

  • n-Hexane (solvent)

  • Packed-bed reactor system with temperature and flow control

  • Phosphate buffer (for pH adjustment of the immobilized enzyme)

Procedure:

  • Prepare the substrate solution by dissolving citronellol and butyric acid in n-hexane.

  • Pack a column reactor with the immobilized Candida rugosa lipase.

  • Equilibrate the packed bed by pumping n-hexane through the reactor.

  • Adjust the pH of the immobilized lipase to 7.5 by washing with the appropriate buffer and then with n-hexane to remove residual water.

  • Set the reactor temperature to 50°C.

  • Pump the substrate solution through the packed-bed reactor at a flow rate of 1 ml/min, which corresponds to a residence time of 8 minutes.

  • Collect the product stream at the reactor outlet.

  • Monitor the conversion of butyric acid to this compound using a suitable analytical method, such as gas chromatography (GC).

  • The highest conversion of 95% is achieved under these optimal conditions.

Protocol 2: Chemical Synthesis using Thionyl Chloride

This protocol describes a two-step chemical synthesis where butyric acid is first converted to its acid chloride, which then reacts with citronellol.[4]

Materials:

Procedure:

Step 1: Formation of Butyryl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 17.6 g (0.2 mol) of butyric acid with 17.85 g (0.15 mol) of thionyl chloride.

  • Heat the mixture at 60°C for 3 hours. This reaction should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.

Step 2: Esterification

  • After 3 hours, add a solution of 15.4 g (0.1 mol) of citronellol in 20 ml of tetrahydrofuran to the reaction mixture.

  • Continue to heat the reaction at 60°C for an additional 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture to a pH of 6-7 by adding NaOH solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄ overnight.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (15:1) as the eluent.

  • Evaporate the solvent from the collected fractions to obtain the pure this compound (yield: 91.4%).[4]

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Substrate Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Purification Reactants Citronellol & Butyric Acid Mix Mixing Reactants->Mix Solvent n-Hexane Solvent->Mix Substrate_Solution Substrate Solution Mix->Substrate_Solution Reactor Packed-Bed Reactor (Immobilized Lipase) 50°C, pH 7.5 Substrate_Solution->Reactor Flow Rate: 1 ml/min Product_Stream Product Stream Reactor->Product_Stream Analysis GC Analysis Product_Stream->Analysis Purification Purification (if required) Analysis->Purification Final_Product This compound (95% Conversion) Purification->Final_Product Chemical_Synthesis_Workflow cluster_activation Acid Activation cluster_esterification Esterification cluster_workup Work-up and Purification Butyric_Acid Butyric Acid Reaction1 Reaction at 60°C for 3h Butyric_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction1 Butyryl_Chloride Butyryl Chloride Intermediate Reaction1->Butyryl_Chloride Reaction2 Reaction at 60°C for 3h Butyryl_Chloride->Reaction2 Citronellol Citronellol in THF Citronellol->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Neutralization Neutralization (NaOH) Crude_Product->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Pure this compound (91.4% Yield) Chromatography->Final_Product

References

Lipase-Catalyzed Enzymatic Synthesis of Citronellyl Butyrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of citronellyl butyrate (B1204436), a valuable flavor and fragrance compound, using lipase (B570770) as a biocatalyst. The following sections offer a comprehensive guide, from the underlying principles to detailed experimental workflows and data presentation, to facilitate the successful implementation of this green and efficient synthesis method in a laboratory setting.

Introduction

Citronellyl butyrate is an ester known for its characteristic sweet, fruity, and floral aroma, making it a significant component in the food, beverage, cosmetic, and pharmaceutical industries.[1] Traditionally synthesized through chemical methods, the demand for "natural" and sustainably produced ingredients has driven the adoption of enzymatic processes. Lipase-catalyzed synthesis offers several advantages, including high specificity, mild reaction conditions, and reduced environmental impact.[2]

This protocol focuses on the direct esterification of citronellol (B86348) with butyric acid, catalyzed by lipases, a well-established and efficient method for producing high-purity this compound.

Principle of the Reaction

The enzymatic synthesis of this compound involves the direct esterification of citronellol (an alcohol) and butyric acid (a carboxylic acid), catalyzed by a lipase. The lipase, acting as a biocatalyst, facilitates the formation of an ester bond with the concomitant release of a water molecule. The reaction is reversible, and thus, reaction conditions are optimized to drive the equilibrium towards product formation. The kinetic mechanism for this type of reaction often follows a Ping-Pong Bi-Bi model, which can be influenced by substrate and product inhibition.

Reaction Scheme:

Citronellol + Butyric Acid Lipase⇌ this compound + Water

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of this compound using both free and immobilized lipases.

Materials and Reagents
  • Enzymes:

    • Lipase from Candida rugosa (free or immobilized)

    • Immobilized lipase from Mucor miehei (e.g., Lipozyme IM77)

    • Immobilized lipase from Candida antarctica (e.g., Novozym 435)

  • Substrates:

    • Citronellol (≥95% purity)

    • Butyric acid (≥99% purity)

  • Solvent:

    • n-hexane (anhydrous)

  • Buffers and Other Reagents:

    • Phosphate (B84403) buffer (for pH adjustment during immobilization)

    • Deionized water

    • Molecular sieves (for water removal, optional)

    • Celite (or other support for immobilization)

  • Equipment:

    • Shaking incubator or magnetic stirrer with heating

    • Packed-bed reactor (for continuous synthesis)

    • pH meter

    • Filtration apparatus

    • Gas chromatograph (GC) for analysis

    • Standard laboratory glassware

Protocol 1: Synthesis using Free Lipase in a Batch Reactor

This protocol is adapted from studies on Candida rugosa lipase.[1][3]

  • Reaction Setup: In a screw-capped flask, combine citronellol and butyric acid in the desired molar ratio (e.g., 1:1).

  • Solvent Addition: Add n-hexane as the reaction solvent.

  • Enzyme Addition: Add the free lipase powder (e.g., from Candida rugosa) to the reaction mixture. The enzyme loading can be varied (e.g., 10-50% by weight of substrates).[4][2]

  • Incubation: Place the flask in a shaking incubator set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).[1][3]

  • Reaction Monitoring: At specific time intervals (e.g., 1, 10, 24, 48 hours), withdraw a small aliquot of the reaction mixture for analysis.[5]

  • Analysis: Analyze the samples by gas chromatography (GC) to determine the conversion of citronellol and the yield of this compound.

  • Termination: Once the desired conversion is reached, the reaction can be stopped by filtering out the enzyme.

Protocol 2: Synthesis using Immobilized Lipase in a Batch Reactor

This protocol is based on the use of commercially available immobilized lipases like Novozym 435 or Lipozyme IM77.[4]

  • Reaction Setup: In a sealed vessel, add citronellol and butyric acid at the desired molar ratio (e.g., 1:1.5).[4][2]

  • Enzyme Addition: Add the immobilized lipase beads (e.g., 20% by weight of substrates).[4][2] The reaction can be performed in a solvent like n-hexane or in a solvent-free system.[6][7]

  • Incubation: Place the vessel in a shaker or on a magnetic stirrer at the optimal temperature (e.g., 60°C).[4][2]

  • Reaction Monitoring: Periodically take samples for GC analysis.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by filtration, washed with solvent, and dried for reuse in subsequent batches.[8]

Protocol 3: Continuous Synthesis using Immobilized Lipase in a Packed-Bed Reactor

This protocol is suitable for larger-scale production and is based on studies using immobilized Candida rugosa lipase.[9][10][11]

  • Immobilization (if not using pre-immobilized enzyme):

    • Dissolve lipase in a phosphate buffer solution (e.g., pH 7.5).[9]

    • Add a support material (e.g., 2g of Celite) to the lipase solution.[9]

    • Shake the mixture for 24 hours at room temperature to allow for adsorption.[9]

    • Filter the immobilized lipase, wash with deionized water, and rinse with n-hexane.[9]

  • Reactor Setup: Pack a column with the immobilized lipase to create a packed-bed reactor.

  • Substrate Feed: Prepare a solution of citronellol and butyric acid in n-hexane.

  • Reaction: Continuously pump the substrate solution through the packed-bed reactor at a specific flow rate (e.g., 1 ml/min) and temperature (e.g., 50°C).[9] Molecular sieves can be added to the system to remove the water produced during the reaction.[9]

  • Product Collection: Collect the effluent from the reactor, which contains the product, unreacted substrates, and solvent.

  • Analysis: Analyze the collected product stream by GC to determine the conversion rate.

Data Presentation: Optimization of Reaction Parameters

The efficiency of this compound synthesis is highly dependent on several parameters. The following tables summarize the optimal conditions found in various studies.

Table 1: Optimization of Reaction Parameters using Mucor miehei Lipase (IM77) in a Batch System [4][2]

ParameterRange StudiedOptimal ValueMolar Conversion (%)
Reaction Time3 - 27 h24 h~98%
Temperature25 - 65°C60°C~98%
Enzyme Amount10 - 50% (w/w)20%~98%
Substrate Molar Ratio (Citronellol:Butyric Acid)1:1 - 1:31:1.5~98%
Added Water0 - 20% (v/v)0%~98%

Table 2: Optimization of Reaction Parameters using Candida rugosa Lipase

ParameterOptimal Value (Free Lipase)Optimal Value (Immobilized, Packed-Bed)Conversion (%)
Temperature40°C[1][3]50°C[9]94% (Free) / 95% (Immobilized)
pH (for immobilization)-7.5[9]95%
Substrate Molar Ratio (Citronellol:Butyric Acid)1:1[1]Not specified82%
Residence Time (Packed-Bed)-8 min[9]95%

Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery prep_substrates Prepare Substrates (Citronellol & Butyric Acid) reaction_setup Mix Substrates, Solvent, and Enzyme in Reactor prep_substrates->reaction_setup prep_enzyme Prepare Lipase (Free or Immobilized) prep_enzyme->reaction_setup incubation Incubate under Controlled Conditions (Temp, Agitation) reaction_setup->incubation monitoring Monitor Reaction (GC Analysis) incubation->monitoring recovery Recover Product & Recycle Immobilized Enzyme monitoring->recovery

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

ping_pong_mechanism E Lipase (E) E_Cit E-Citronellol Complex E->E_Cit F Acyl-Enzyme Intermediate (F) E_Cit->F - Water F_But F-Butyric Acid Complex E_CB E-Citronellyl Butyrate Complex F_But->E_CB F->F_But Wat Water F->Wat E_CB->E - this compound CB This compound E_CB->CB Cit Citronellol Cit->E_Cit + But Butyric Acid But->F_But +

Caption: Simplified Ping-Pong Bi-Bi mechanism for the lipase-catalyzed esterification.

References

Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the identification and quantification of citronellyl butyrate (B1204436) in various matrices, such as essential oils and cosmetic formulations, using Gas Chromatography-Mass Spectrometry (GC-MS). Citronellyl butyrate is a fragrance ingredient known for its fruity and rosy aroma, commonly used in perfumes, cosmetics, and flavoring agents.[1] Accurate analysis of this compound is crucial for quality control, formulation development, and regulatory compliance in the fragrance and cosmetic industries.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2][3] The method combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. This protocol outlines the necessary instrumentation, reagents, sample preparation procedures, and data analysis steps for the successful analysis of this compound.

Key Analyte Properties

To facilitate method development and data interpretation, the fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 3,7-dimethyloct-6-enyl butanoate
Molecular Formula C₁₄H₂₆O₂[4][5]
Molecular Weight 226.36 g/mol [5][6]
CAS Number 141-16-2[5]
Odor Profile Floral, Fruity, Rosy

Experimental Protocols

Instrumentation and Consumables

This protocol is designed for a standard Gas Chromatograph coupled with a Mass Spectrometer. The following is a representative configuration:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)[2]

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column like DB-Wax can also be used depending on the matrix and desired separation.

  • Syringes: 10 µL GC autosampler syringes

  • Vials: 2 mL amber glass autosampler vials with screw caps (B75204) and PTFE/silicone septa

  • Pipettes and Pipette Tips

  • Volumetric flasks and graduated cylinders

  • Centrifuge

Reagents and Standards
  • Carrier Gas: Helium (99.999% purity)

  • Solvents: Hexane (B92381), Ethanol (B145695), Methanol, or Ethyl Acetate (GC grade or higher)

  • This compound Standard: >98% purity

  • Internal Standard (IS): (Optional, but recommended for quantitative analysis) e.g., Tetradecane or a suitable compound not present in the sample.

Standard Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., hexane or ethanol).

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. Typical concentration ranges for fragrance analysis are from 0.1 to 10 µg/mL. If using an internal standard, add it to each working standard to a final concentration of 1 µg/mL.

Sample Preparation

The choice of sample preparation method depends on the matrix.

Method 1: Direct Dilution (for liquid samples like essential oils and perfumes)

  • Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., ethanol or hexane) to the flask to dissolve the sample.

  • If using an internal standard, add the appropriate volume of the IS stock solution.

  • Fill the flask to the mark with the solvent.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

Method 2: Liquid-Liquid Extraction (for complex matrices like creams and lotions)

  • Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or hexane).

  • If using an internal standard, add it to the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Add approximately 1 g of anhydrous sodium sulfate (B86663) to the extracted organic layer to remove any residual water.

  • Filter the dried extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.

ParameterSetting
GC Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial temperature 70 °C, hold for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 35-400 amu
Solvent Delay 3 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the expected analytical parameters for the GC-MS analysis of this compound. Note that the retention time can vary depending on the specific column, instrument, and method parameters.

ParameterExpected Value
Retention Time Approximately 15-20 minutes (on a DB-5ms column with the suggested program)
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Mass Spectral Data

Identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The characteristic mass-to-charge ratios (m/z) for this compound are presented below.

m/zRelative Abundance (%)
4199.99
4367.68
6984.95
8184.05
9573.84
123~20
138~5

Data sourced from PubChem CID 8835.[4]

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Injection (1 µL into GC) Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution or Extraction) Sample_Prep->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization MS Ionization (Electron Ionization, 70 eV) Separation->Ionization Detection Mass Detection (m/z 35-400) Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Analytical_Logic Logical Flow of the Analytical Protocol Start Start Prep Prepare Standards & Samples Start->Prep Instrument_Setup Set Up GC-MS Instrument Start->Instrument_Setup End End Run_Sequence Run Analytical Sequence Prep->Run_Sequence Instrument_Setup->Run_Sequence Process_Data Process Raw Data Run_Sequence->Process_Data Review_Results Review & Validate Results Process_Data->Review_Results Final_Report Generate Final Report Review_Results->Final_Report Final_Report->End

Caption: Logical flow of the analytical protocol from start to finish.

References

Application Notes & Protocols: Purification of Citronellyl Butyrate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Citronellyl butyrate (B1204436) is a widely used ester in the flavor and fragrance industry, prized for its strong, sweet, and fruity-floral aroma.[1] Synthesized typically through the esterification of citronellol (B86348) with butyric acid or its derivatives, the crude product often contains unreacted starting materials, catalysts, and other byproducts.[2] High purity is essential for its application in consumer products and research. Column chromatography is a fundamental, effective, and widely applicable technique for isolating and purifying citronellyl butyrate from such mixtures.[3][4][5]

This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography, a method chosen for its efficacy in separating moderately polar esters from both less polar and more polar impurities.

Principle of Separation

Column chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.[5][6] In normal-phase chromatography, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase (eluent).

  • Polar Compounds: Interact strongly with the polar stationary phase and elute more slowly.

  • Non-polar Compounds: Have a higher affinity for the non-polar mobile phase and travel through the column more quickly.

This compound is a moderately polar compound. Impurities such as unreacted citronellol are more polar, while residual solvents or non-polar byproducts are less polar. By carefully selecting the mobile phase composition, these components can be effectively separated.

Experimental Workflow

The overall process involves preparing the crude sample, packing the chromatography column, eluting the sample with a solvent system, collecting fractions, and analyzing the purified product.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Final Product crude Crude this compound tlc Optimize Eluent via TLC crude->tlc prep_column Prepare & Pack Column tlc->prep_column load Load Sample prep_column->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate final_product Pure this compound evaporate->final_product gcms Purity & Identity Confirmation (GC-MS) final_product->gcms

Caption: Workflow for the purification of this compound.

Experimental Protocols

Materials and Reagents
Item Specification
Stationary Phase Silica Gel
Mesh size: 200-300
Mobile Phase Solvents Petroleum Ether or Hexanes (non-polar)
Ethyl Acetate (polar modifier)
Crude Sample Crude this compound reaction mixture
Apparatus Glass chromatography column with stopcock
Collection vessels (test tubes or flasks)
TLC plates (silica gel coated)
TLC development chamber
UV lamp (for TLC visualization)
Rotary evaporator
Analytical Instruments Gas Chromatography-Mass Spectrometry (GC-MS) system
Step 1: Optimization of Mobile Phase using TLC

Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[3][5]

  • Prepare Eluents: Create a series of solvent mixtures with varying ratios of a non-polar solvent (e.g., petroleum ether) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 20:1 petroleum ether:ethyl acetate) and gradually increase the polarity.

  • Spot TLC Plate: Dissolve a small amount of the crude this compound mixture in a suitable solvent. Spot it onto a TLC plate.

  • Develop Plate: Place the TLC plate in a chamber containing the chosen eluent.

  • Analyze: After development, visualize the spots under a UV lamp or using an appropriate stain. The ideal eluent system will show good separation between the this compound spot and any impurities, with the this compound having an Rf value of approximately 0.25-0.35. A common starting point that has proven effective is a 15:1 ratio of petroleum ether to ethyl acetate.[2]

Step 2: Column Preparation (Wet Packing Method)
  • Setup: Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[3]

  • Slurry Preparation: In a beaker, create a slurry of silica gel with the initial, least polar eluent determined from the TLC analysis.

  • Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the side of the column to ensure the silica gel packs evenly without air bubbles.

  • Equilibration: Once all the silica gel has settled, add a thin layer of sand on top to protect the silica bed. Continuously pass 2-3 column volumes of the eluent through the column to ensure it is fully equilibrated. Crucially, never let the solvent level drop below the top of the silica gel bed. [7]

Step 3: Sample Loading
  • Dissolve Sample: Dissolve the crude this compound in a minimal amount of the eluent.

  • Load onto Column: Carefully add the dissolved sample solution to the top of the column using a pipette, ensuring the top layer of sand and silica is not disturbed.

  • Adsorb Sample: Open the stopcock and allow the sample to absorb onto the silica gel until the solvent level just reaches the top of the sand layer.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure if using flash chromatography to achieve a steady flow rate.[5]

  • Collect Fractions: Begin collecting the eluting solvent in sequentially numbered test tubes or flasks. The volume of each fraction should be consistent.

  • Gradient Elution (Optional): If TLC analysis showed a wide range of impurity polarities, a gradient elution can be used. Start with the low-polarity eluent and gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the more strongly adsorbed compounds.

Step 5: Analysis of Fractions
  • Monitor with TLC: Periodically analyze the collected fractions using TLC. Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture.

  • Identify Pure Fractions: Identify the fractions that contain only the pure this compound spot.

  • Combine Fractions: Combine all the identified pure fractions into a single, clean, pre-weighed round-bottom flask.

Step 6: Product Isolation and Final Analysis
  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Yield Calculation: Weigh the flask containing the purified oil to determine the final yield.

  • Purity Confirmation: Confirm the purity and identity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).[8] This technique separates volatile compounds and provides a mass spectrum for identification.

Data Presentation

Table 1: Recommended Chromatography Parameters
Parameter Value / Description
Stationary Phase Silica Gel (200-300 mesh)
Stationary:Crude Ratio 20:1 to 100:1 by weight (e.g., use 50 g of silica for 1 g of crude material)[3]
Mobile Phase (Eluent) Petroleum Ether : Ethyl Acetate
Initial Eluent Ratio 15:1 to 20:1 (Petroleum Ether : Ethyl Acetate)[2]
Elution Mode Isocratic (single solvent mixture) or Gradient (increasing polarity)
Flow Gravity flow or positive pressure (Flash Chromatography)[5]
Purity Analysis TLC for fraction monitoring; GC-MS for final product confirmation[8][9]
Table 2: Troubleshooting Common Issues
Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Bands Inappropriate eluent polarity. Column was overloaded with sample.Re-optimize eluent with TLC. Use a less polar solvent system. Reduce the amount of sample loaded relative to the amount of silica gel.
Cracked or Channeled Silica Bed Column was packed improperly. The column ran dry at some point.Repack the column carefully as a slurry. Always maintain the solvent level above the top of the stationary phase.[10]
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Very Fast Elution (Low Rf) Eluent is too polar.Decrease the eluent polarity (e.g., increase the percentage of petroleum ether).

References

Application Notes and Protocols: Citronellyl Butyrate as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Citronellyl butyrate (B1204436), a widely used fragrance and flavor ingredient.[1][2][3] This document details its chemical properties, olfactory profile, safety data, and recommended applications, along with detailed protocols for its evaluation in fragrance formulations.

Chemical and Physical Properties

Citronellyl butyrate, also known as 3,7-dimethyl-6-octen-1-yl butyrate, is an ester recognized for its pleasant floral and fruity aroma.[2] It is a colorless to pale yellow liquid.[2][3]

PropertyValueReference
Synonyms 3,7-dimethyloct-6-en-1-yl butanoate, Butanoic acid, 3,7-dimethyl-6-octenyl ester[4]
CAS Number 141-16-2[4][5]
Molecular Formula C14H26O2[4][5]
Molecular Weight 226.36 g/mol [5][6]
Boiling Point 245.00 °C @ 760.00 mm Hg; 134.00 to 135.00 °C @ 12.00 mm Hg[1]
Flash Point 235.00 °F TCC (112.78 °C)[1]
Vapor Pressure 0.003000 mmHg @ 20.00 °C[1]
Solubility Soluble in alcohol and fixed oils; insoluble in water.[1][5][7][1][5][7]
logP (o/w) 5.224 (est)[1]
Olfactory Profile and Applications

This compound possesses a sweet, fruity, and floral odor with tropical, green, and geranium nuances.[1] Its scent is also described as having rosy and citrus notes.[5] This versatile profile makes it a valuable component in a wide array of fragrance applications.

  • Fine Fragrances: It is used to add freshness to rose and geranium compositions.[1]

  • Personal Care Products: Due to its stability, it is suitable for use in soaps, liquid detergents, and other toiletries.[1] It is a key ingredient in perfumes, lotions, and creams for its pleasant aroma.[2]

  • Household Products: It is incorporated into fabric softeners, household cleaners, and air-care products like sprays and candles.[2][5]

  • Flavor Applications: It is also used as a flavoring agent, imparting fruity notes to food and beverages.[2][3] The Flavor and Extract Manufacturers Association (FEMA) lists its flavor profile as fruit and rose.[4]

Recommended Usage Levels: The International Fragrance Association (IFRA) recommends usage levels up to 5.0000% in the fragrance concentrate.[1]

Stability Profile: this compound demonstrates good stability in various product bases, as summarized in the table below.

Product TypeStability
Alcoholic Fine FragranceGood
AntiperspirantFair
Fabric SoftenerGood
Hypochlorite BleachPoor
Liquid DetergentGood
Perborate Powder DetergentGood
SoapGood
Toiletry ApplicationGood
Source: The Good Scents Company[1]
Safety and Toxicology

This compound is generally considered safe for its intended use in fragrance and flavor applications.[3] However, as with any fragrance ingredient, it is essential to adhere to recommended usage levels and be aware of its safety profile.

Toxicological EndpointResultReference
Oral LD50 (rat) > 5000 mg/kg[1]
Dermal LD50 (rabbit) > 5000 mg/kg[1]
Skin Irritation Causes mild skin irritation.[8] A 5% solution showed no irritation or sensitization.[1][1][8]
Eye Irritation Causes serious eye irritation.[9]
Skin Sensitization May cause an allergic skin reaction.[8][10][8][10]

It is important to handle this chemical with care, using personal protective equipment such as gloves and eye protection.

Experimental Protocols

Protocol 1: Sensory Evaluation of a Fragrance Formulation Containing this compound

This protocol outlines a method for the sensory evaluation of a fragrance, focusing on the characterization of this compound's contribution.[11][12]

Objective: To assess the olfactory characteristics and performance of this compound within a fragrance blend.

Materials:

  • Test fragrance formulation containing this compound.

  • Control fragrance formulation (without this compound).

  • Standard perfume blotters (smelling strips).[13]

  • Odor-free evaluation room with controlled temperature and humidity.[13]

  • Panel of at least 5 trained sensory assessors.[14]

Procedure:

  • Sample Preparation: Dip coded perfume blotters into the test and control fragrance formulations to a depth of 1 cm for 2 seconds.

  • Evaluation Schedule: Evaluate the blotters at specific time intervals to assess the evolution of the fragrance: T=0 (1 minute after dipping), 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.[13]

  • Evaluation Parameters: At each time point, panelists should independently rate the following on a scale of 1 to 10:

    • Odor Intensity: The perceived strength of the fragrance.

    • Hedonic Tone: The pleasantness of the fragrance.

    • Character Description: Describe the olfactory notes perceived (e.g., fruity, floral, rosy, green).

  • Data Analysis: Compile the scores from all panelists. Calculate the mean and standard deviation for intensity and hedonic tone at each time point. Analyze the character descriptions to create a consensus profile of the fragrance over time. Compare the results of the test and control samples to determine the specific contribution of this compound.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis Prep Prepare Test and Control Samples Dip Dip Coded Blotters Prep->Dip Eval_T0 Evaluate at T=0 Dip->Eval_T0 Eval_T1 Evaluate at T=0.5h, 1h, 2h... Eval_T0->Eval_T1 Compile Compile Panelist Scores Eval_T1->Compile Record Observations Analyze Analyze Data & Compare Compile->Analyze Report Generate Report Analyze->Report

Caption: Workflow for the sensory evaluation of a fragrance.

Protocol 2: Odor Detection Threshold Determination

This protocol is for determining the lowest concentration at which the odor of this compound can be perceived.[15][16][17]

Objective: To establish the odor detection threshold (ODT) of this compound in a specific medium (e.g., water or air).

Materials:

  • High-purity this compound.

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).

  • Series of dilutions of this compound in the chosen solvent.

  • Glass sniffing bottles.

  • Panel of trained assessors screened for specific anosmias.[16]

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the solvent. The concentration range should span from levels expected to be undetectable to clearly detectable.

  • Triangle Test: Present panelists with three samples: two are the solvent blank, and one contains a specific dilution of this compound. The order of presentation should be randomized.[18]

  • Panelist Task: Each panelist is asked to identify the sample that is different from the other two.

  • Data Collection: Record whether the panelist correctly identified the sample containing this compound. Repeat this for each dilution level.

  • Data Analysis: The ODT is typically defined as the concentration at which 50% of the panel can detect the substance.[19] Statistical methods, such as the Best Estimate Threshold (BET), can be used for more precise calculation.

Protocol 3: Stability Testing in a Product Base

This protocol assesses the stability of this compound in a finished product over time and under various environmental conditions.[20]

Objective: To evaluate the chemical and olfactory stability of this compound in a specific product matrix (e.g., lotion, detergent).

Materials:

  • Product base (e.g., unscented lotion).

  • This compound.

  • Finished product samples containing this compound at a specified concentration.

  • Control samples (product base without this compound).

  • Environmental chambers (for controlled temperature and light exposure).[20]

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

  • Sensory evaluation panel.

Procedure:

  • Sample Preparation: Prepare multiple samples of the finished product containing this compound and control samples.

  • Storage Conditions: Store samples under different conditions:

    • Accelerated Aging: 40°C for 12 weeks.[20]

    • Light Exposure: UV light cabinet for a specified duration.[20]

    • Real-Time Aging: Room temperature (20-25°C) for the expected shelf life of the product.[20]

  • Evaluation Intervals: Evaluate the samples at baseline and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks for accelerated aging).

  • Analytical Evaluation: Use GC-MS to quantify the concentration of this compound in the samples at each interval to assess for degradation.

  • Sensory Evaluation: Conduct sensory testing (as per Protocol 1) to evaluate any changes in the odor profile, intensity, and character of the fragrance.

  • Physical Evaluation: Observe any changes in the physical properties of the product, such as color, viscosity, and phase separation.

  • Data Analysis: Compare the analytical, sensory, and physical data over time and across different storage conditions to determine the stability of this compound in the product.

Signaling Pathway

The perception of fragrance ingredients like this compound begins with the interaction of the volatile molecule with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that results in the perception of smell in the brain.

Olfactory_Signaling_Pathway Generalized Olfactory Signaling Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) Activation OR->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP cAMP Production AC->cAMP CNG Cyclic Nucleotide-gated Ion Channel Opening cAMP->CNG Influx Ca2+ and Na+ Influx CNG->Influx Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Generation Depolarization->AP Brain Signal to Brain (Olfactory Bulb) AP->Brain

Caption: Generalized olfactory signal transduction cascade.

References

Citronellyl Butyrate: Application Notes and Protocols for Use as a Food Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Citronellyl butyrate (B1204436) (3,7-dimethyl-6-octen-1-yl butanoate) is a flavoring substance valued for its characteristic fruity and rosy aroma and sweet, plum-like taste.[1] As a member of the ester family of compounds, it is utilized in the food industry to impart or modify fruit and floral notes in a variety of products. This document provides detailed information on its properties, regulatory status, and application, along with standardized protocols for its evaluation.

Chemical and Physical Properties

Citronellyl butyrate is a colorless liquid with a strong, fruity-rosy odor.[1][2] It is miscible with alcohol, ether, and most fixed oils, but insoluble in water.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 3,7-Dimethyl-6-octen-1-yl butanoate[3][4]
Synonyms Citronellyl n-butyrate[5]
CAS Number 141-16-2[3][4]
FEMA Number 2312[3][4]
JECFA Number 65[3][4]
Molecular Formula C14H26O2[5]
Molecular Weight 226.36 g/mol [3][4]
Boiling Point 245 °C[2]
Specific Gravity 0.873-0.883[2]
Refractive Index 1.444-1.448[2]
Regulatory Status and Safety

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[6][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[5][8]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesReference(s)
Oral LD50 > 5000 mg/kgRat[9]
Dermal LD50 > 5000 mg/kgRabbit[9]

While comprehensive, publicly available data on specific use levels in all food categories is limited, information may be obtained from FEMA upon request.[6] The following table provides representative use levels for flavoring esters in various food categories, based on FEMA GRAS publications, to serve as a general guideline.

Table 3: Representative Use Levels of Flavoring Esters in Food

Food CategoryAverage Usual Use Levels (ppm)Average Maximum Use Levels (ppm)
Baked Goods550
Beverages, Non-Alcoholic220
Beverages, Alcoholic220
Frozen Dairy220
Gelatins and Puddings220
Confections and Frostings220
Sweet Sauces220
Hard Candy10100

Note: These are representative levels for flavoring esters and may not be specific to this compound. Actual use levels should be determined based on the specific food matrix and desired flavor profile, adhering to good manufacturing practices.[10]

Flavor Profile and Applications

This compound is characterized by a fruity and rosy flavor profile.[5] It is commonly used to create or enhance flavors such as apple, raspberry, plum, and other fruit blends. Its floral notes also make it suitable for applications in beverages, dairy products, and confectionery.

Experimental Protocols

Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible overall difference exists between two product formulations, one with and one without (or with a different level of) this compound.[11][12]

Materials:

  • Two product samples (A and B) to be compared.

  • Three-digit random codes.

  • Presentation trays.

  • Water and unsalted crackers for palate cleansing.

  • Individual sensory booths with controlled lighting and temperature.

  • Ballot sheets or sensory software.

  • A panel of 25-50 trained or consumer panelists.[13]

Procedure:

  • Prepare samples A and B according to the formulation.

  • For each panelist, present three coded samples in a randomized order. Two of the samples will be identical (e.g., A, A, B or B, B, A). The six possible presentation orders should be balanced across the panel.[11]

  • Instruct panelists to evaluate the samples from left to right.

  • Ask panelists to identify the "odd" or "different" sample. A forced choice is required.[12]

  • Provide water and crackers for panelists to cleanse their palate between samples.[12]

  • Collect and analyze the data. The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical significance is determined using a chi-square test or consulting a statistical table for triangle tests.[11]

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep Prepare Samples A & B Coding Code Samples (3-digit random) Prep->Coding Presentation Present 3 Samples (2 identical, 1 odd) Balanced, randomized order Coding->Presentation Evaluation Panelist identifies the 'odd' sample Palate_Cleanse Palate Cleansing Data_Collection Collect Responses Evaluation->Data_Collection Analysis Statistical Analysis (e.g., Chi-Square Test) Data_Collection->Analysis Conclusion Determine if a significant difference exists Analysis->Conclusion

Figure 1: Workflow for a Triangle Test. (Max Width: 760px)
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify, describe, and quantify the sensory attributes of a product containing this compound.[14][15]

Materials:

  • Product sample(s) containing this compound.

  • Reference standards for specific aroma and flavor attributes (e.g., specific fruit esters, floral compounds).

  • A panel of 8-12 highly trained sensory panelists.[15]

  • Sensory booths with controlled environment.

  • Ballot sheets or sensory software with intensity scales (e.g., 15-cm line scales).

Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with the product(s) and work together to develop a consensus vocabulary (lexicon) of descriptive terms for the aroma, flavor, and mouthfeel attributes. Reference standards are used to anchor these terms.

  • Training: Panelists are trained to use the lexicon consistently and to rate the intensity of each attribute on the provided scale. This phase may take several sessions to ensure panelist calibration.

  • Evaluation:

    • Present coded samples to panelists in a randomized and balanced order.

    • Panelists individually evaluate each sample and rate the intensity of each attribute on the ballot.

    • Palate cleansing with water and crackers is performed between samples.

  • Data Analysis:

    • The intensity ratings are converted to numerical data.

    • Statistical analysis (e.g., Analysis of Variance - ANOVA, Principal Component Analysis - PCA) is performed to determine significant differences in attributes between products and to visualize the sensory profiles.

QDA_Workflow cluster_setup Panel & Lexicon Setup cluster_eval Product Evaluation cluster_analysis Data Analysis & Reporting Panel_Selection Select & Screen Panelists Lexicon_Dev Develop Descriptive Lexicon Panel_Selection->Lexicon_Dev Training Train Panelists on Lexicon & Scales Lexicon_Dev->Training Sample_Prep Prepare & Code Samples Training->Sample_Prep Evaluation Individual Panelist Evaluation Sample_Prep->Evaluation Rating Rate Attribute Intensities Evaluation->Rating Data_Compilation Compile Intensity Data Rating->Data_Compilation Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Compilation->Stat_Analysis Reporting Generate Sensory Profile & Report Stat_Analysis->Reporting

Figure 2: Workflow for Quantitative Descriptive Analysis. (Max Width: 760px)
Stability Testing

Objective: To evaluate the stability of this compound in a specific food matrix over time and under defined storage conditions.[16][17]

Materials:

  • Food product matrix (e.g., beverage, yogurt).

  • This compound.

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).[18]

  • Environmental chambers for controlled storage (temperature, humidity, light).

  • Appropriate packaging for the food product.

Procedure:

  • Prepare a batch of the food product containing a known concentration of this compound.

  • Package the product in its intended commercial packaging.

  • Divide the samples into groups for storage under different conditions (e.g., refrigerated, ambient, accelerated at elevated temperature).

  • Establish a baseline (Time 0) concentration of this compound in the product using an appropriate analytical method like GC-MS.

  • At specified time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.

  • Analyze the concentration of this compound in each sample.

  • A sensory evaluation (e.g., triangle test) may also be conducted at each time point to assess any changes in the flavor profile.

  • Plot the concentration of this compound over time for each storage condition to determine its degradation rate and estimate shelf-life.

In Vitro Toxicology: Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound on a mammalian cell line as an initial screening for safety.[19][20]

Materials:

  • Mammalian cell line (e.g., Caco-2 for intestinal cells, Vero).[20]

  • Cell culture medium and supplements.

  • This compound, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (solvent only) and a negative control (medium only).

  • Remove the old medium from the cells and add the different concentrations of the test substance.

  • Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

  • After incubation, remove the test substance and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control. Plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Signaling Pathways

The perception of flavor is a complex process involving both the gustatory (taste) and olfactory (smell) systems.

Olfactory Signal Transduction

The aroma of this compound is detected by olfactory receptor neurons in the nasal cavity.

Olfactory_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR G_olf G-protein (Gαolf) Activation OR->G_olf AC Adenylyl Cyclase Activation G_olf->AC cAMP ATP -> cAMP AC->cAMP CNG cAMP-gated Ion Channel Opens cAMP->CNG Ion_Influx Na+ / Ca2+ Influx CNG->Ion_Influx Depolarization Depolarization (Receptor Potential) Ion_Influx->Depolarization Signal Signal to Brain (Olfactory Bulb) Depolarization->Signal

Figure 3: Generalized Olfactory Signal Transduction Pathway. (Max Width: 760px)
Gustatory Signal Transduction

The sweet taste associated with this compound is perceived by taste receptor cells on the tongue.

Gustatory_Pathway_Sweet Tastant This compound (Sweet Tastant) Sweet_Receptor Sweet Receptor (T1R2/T1R3 GPCR) Tastant->Sweet_Receptor Gustducin G-protein (Gustducin) Activation Sweet_Receptor->Gustducin PLC Phospholipase C (PLC) Activation Gustducin->PLC IP3 PIP2 -> IP3 PLC->IP3 Ca_Release IP3 triggers Ca2+ release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Depolarization TRPM5->Depolarization ATP_Release ATP Release (Neurotransmitter) Depolarization->ATP_Release Signal_Brain Signal to Brain (Gustatory Cortex) ATP_Release->Signal_Brain

Figure 4: Generalized Gustatory Signal Transduction for Sweet Taste. (Max Width: 760px)

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl butyrate (B1204436), a terpenoid ester, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for further investigation in the development of novel therapeutic agents. It has shown inhibitory effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, respectively.[1][2] Furthermore, it exhibits both inhibitory and bactericidal activity against various strains of the fungal pathogen Candida albicans.[1][2] This document provides detailed methodologies for the comprehensive evaluation of the antimicrobial activity of Citronellyl butyrate.

Quantitative Antimicrobial Activity Data

A summary of the available quantitative data on the antimicrobial activity of this compound is presented below. Further research is required to establish a more comprehensive profile against a wider range of microorganisms.

MicroorganismTest MethodResultConcentration Range (µg/mL)
Candida albicans (various strains)Broth MicrodilutionMIC156-1250[1][2]
Staphylococcus aureusNot SpecifiedInhibitoryData not available
Escherichia coliNot SpecifiedInhibitoryData not available

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Due to the lipophilic nature of this compound, modifications to standard antimicrobial susceptibility testing protocols are necessary to ensure accurate and reproducible results. The use of a solvent, such as dimethyl sulfoxide (B87167) (DMSO), and a surfactant, like Tween 80, is recommended to aid in its dispersion in aqueous culture media.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (e.g., a standard antibiotic)

  • Negative control (medium only)

  • Growth control (medium with inoculum and solvent/surfactant)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth containing a low concentration of Tween 80 (e.g., 0.5% v/v) to create a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (a known antibiotic), a negative control (broth with solvent/surfactant only), and a growth control (broth with inoculum and solvent/surfactant).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare this compound stock solution in DMSO Dilution Perform serial dilutions in 96-well plate Stock->Dilution Inoculum Prepare standardized microbial inoculum AddInoculum Add inoculum to wells Inoculum->AddInoculum Dilution->AddInoculum Incubate Incubate plates (18-24h, 37°C) AddInoculum->Incubate Read Determine MIC (lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Nutrient agar (B569324) plates (e.g., Mueller-Hinton Agar)

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto nutrient agar plates.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in CFU compared to the initial inoculum count.

Experimental Workflow for MBC Determination

MBC_Workflow MIC_Results MIC plate wells with no visible growth Subculture Subculture aliquots onto agar plates MIC_Results->Subculture Incubate Incubate plates (24h, 37°C) Subculture->Incubate Read_MBC Determine MBC (lowest concentration with ≥99.9% killing) Incubate->Read_MBC

Caption: Workflow for MBC determination.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • This compound

  • Appropriate broth medium

  • Standardized microbial inoculum

  • Sterile tubes or flasks

  • Phosphate-buffered saline (PBS) for dilutions

  • Nutrient agar plates

Procedure:

  • Preparation: Prepare tubes or flasks containing the appropriate broth with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the standardized microbial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile PBS and plate onto nutrient agar.

  • Incubation: Incubate the plates at the optimal temperature for 24-48 hours.

  • Colony Counting: Count the number of viable colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Potential Mechanism of Action: Cell Membrane Disruption

The antimicrobial activity of terpenoids, including esters like this compound, is often attributed to their ability to disrupt the structure and function of microbial cell membranes.[3] The lipophilic nature of these compounds allows them to intercalate into the phospholipid bilayer of the cell membrane.[3] This insertion can lead to a cascade of detrimental effects, ultimately resulting in cell death.

Proposed Signaling Pathway for Antimicrobial Action

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects CB This compound (Lipophilic Terpenoid Ester) Membrane Phospholipid Bilayer CB->Membrane Intercalation Permeability Increased Membrane Permeability Membrane->Permeability Potential Disruption of Membrane Potential Membrane->Potential Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Permeability->Leakage Metabolism Inhibition of Cellular Processes Potential->Metabolism Death Cell Death Leakage->Death Metabolism->Death

Caption: Proposed mechanism of action.

References

Application Notes and Protocols for Citronellyl Butyrate Synthesis Using Immobilized Enzyme Technology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Citronellyl butyrate (B1204436), a valuable flavor and fragrance compound with a characteristic sweet, fruity, and floral aroma, finds extensive application in the food, cosmetic, and pharmaceutical industries. Traditionally, its synthesis has been carried out through chemical methods, which often involve harsh reaction conditions and generate undesirable byproducts. Enzymatic synthesis using immobilized lipases presents a green and highly specific alternative, offering mild reaction conditions, reduced side reactions, and the production of high-purity compounds.[1] This document provides detailed application notes and protocols for the synthesis of citronellyl butyrate using immobilized enzyme technology, summarizing key data and outlining experimental procedures.

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are versatile biocatalysts that can efficiently catalyze esterification reactions in non-aqueous media.[2] Immobilization of these enzymes on solid supports enhances their stability, allows for easy separation from the reaction mixture, and enables their reuse over multiple cycles, significantly improving the cost-effectiveness of the process.[3] Various lipases, such as those from Candida antarctica B (CALB), Candida rugosa, and Mucor miehei, have been successfully employed for the synthesis of this compound and other flavor esters.[4][5][6][7]

Key Reaction Parameters and Optimization

The efficiency of this compound synthesis is influenced by several critical parameters that can be optimized to achieve high conversion yields. These include the choice of enzyme and support, reaction temperature, pH, substrate molar ratio, enzyme loading, reaction time, and the presence of a solvent.

Data Summary: Optimization of this compound Synthesis

ParameterEnzymeSupport/MethodSolventOptimal ConditionConversion/YieldReference
Temperature Candida rugosa lipase (B570770)Adsorbed on supportn-hexane50°C95%
Mucor miehei lipase (IM77)Immobilized-60°C98%[7]
Candida antarctica lipase B (Novozym)ImmobilizedSolvent-free70°C>99%[4][5]
pH Candida rugosa lipaseAdsorbed on supportn-hexane7.588-95%
Reaction Time Candida rugosa lipaseAdsorbed on supportn-hexane8 min (residence time)95%
Mucor miehei lipase (IM77)Immobilized-24 h98%[7]
Substrate Molar Ratio (Citronellol:Butyric Acid) Mucor miehei lipase (IM77)Immobilized-1:1.598%[7]
Enzyme Amount Mucor miehei lipase (IM77)Immobilized-20% (w/w of substrates)98%[7]
Added Water Mucor miehei lipase (IM77)Immobilized-0%98%[7]

Experimental Protocols

Protocol 1: Immobilization of Candida rugosa Lipase by Adsorption

This protocol is adapted from the methodology described for the immobilization of lipase for this compound synthesis.

Materials:

  • Candida rugosa lipase

  • Support material (e.g., Sepabeads EC-EP, Celite)

  • Phosphate (B84403) buffer solution (pH 7.5)

  • Deionized water

  • n-hexane

  • Shaker incubator

  • Filtration apparatus

Procedure:

  • Wash 2 grams of the support material three times with deionized water.

  • Dry the washed support in an oven at 80°C.

  • Dissolve 20 mg of Candida rugosa lipase in 5 mL of phosphate buffer solution (pH 7.5).

  • Add the dried support to the lipase solution.

  • Incubate the mixture on a shaker at 200 rpm for 24 hours at room temperature.

  • Filter the immobilized lipase preparation and wash it thoroughly with deionized water.

  • Rinse the final preparation with n-hexane.

  • The immobilized lipase is now ready for use in the esterification reaction.

Protocol 2: Synthesis of this compound in a Packed-Bed Reactor

This protocol describes the continuous synthesis of this compound using a packed-bed reactor with immobilized Candida rugosa lipase.

Materials:

  • Immobilized Candida rugosa lipase (from Protocol 1)

  • Citronellol (B86348)

  • Butyric acid

  • n-hexane (as solvent)

  • Packed-bed reactor column

  • Peristaltic pump

  • Temperature-controlled water bath

Procedure:

  • Pack a suitable column with the immobilized Candida rugosa lipase to create the packed-bed reactor.

  • Prepare the substrate solution by dissolving citronellol and butyric acid in n-hexane at the desired molar ratio.

  • Pump the substrate solution through the packed-bed reactor at a controlled flow rate (e.g., 1 mL/min to achieve a residence time of 8 minutes).

  • Maintain the reactor temperature at 50°C using a water bath.

  • Collect the product mixture at the outlet of the reactor.

  • Analyze the product mixture for the concentration of this compound using gas chromatography (GC) to determine the conversion rate.

Protocol 3: Solvent-Free Synthesis of this compound

This protocol outlines the synthesis of this compound in a solvent-free system, which is an environmentally friendly approach.[4][5]

Materials:

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Citronellol

  • Vinyl butyrate (as acyl donor)

  • Reaction vessel (e.g., screw-capped vial)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • In a reaction vessel, combine equimolar amounts of citronellol and vinyl butyrate.

  • Add the immobilized Candida antarctica lipase B to the mixture. The enzyme amount can be optimized (e.g., starting with a specific weight percentage relative to the substrates).

  • Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer.

  • Maintain the reaction temperature at 70°C.[4][5]

  • Allow the reaction to proceed for a specified time (e.g., monitor the reaction progress over several hours).

  • Periodically take samples and analyze them by gas chromatography (GC) to determine the yield of this compound. A yield of over 99% can be achieved under optimal conditions.[4][5]

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product Lipase Lipase (e.g., Candida rugosa) Immobilization Immobilization (Adsorption) Lipase->Immobilization Support Support Material Support->Immobilization ImmobilizedEnzyme Immobilized Lipase Immobilization->ImmobilizedEnzyme Reactor Packed-Bed Reactor or Batch Reactor ImmobilizedEnzyme->Reactor Substrates Substrates (Citronellol + Butyric Acid) Substrates->Reactor ProductMixture Product Mixture Reactor->ProductMixture Analysis Analysis (Gas Chromatography) ProductMixture->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Ping-Pong Bi-Bi Kinetic Mechanism

The synthesis of esters by lipase often follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate, releases a product, and then binds to the second substrate to form the final product.[8][9]

Ping_Pong_Bi_Bi_Mechanism E Free Lipase (E) EA E-Butyric Acid Complex E->EA FP Acyl-Enzyme Intermediate (F) EA->FP Water Water (P) EA->Water FB F-Citronellol Complex FP->FB EQ E-Citronellyl Butyrate Complex FB->EQ CitronellylButyrate This compound (Q) FB->CitronellylButyrate EQ->E ButyricAcid Butyric Acid (A) ButyricAcid->EA Citronellol Citronellol (B) Citronellol->FB

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Solvent-Free Synthesis of Citronellyl Butyrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of solvent-free enzymatic methods for the synthesis of citronellyl butyrate (B1204436), a valuable flavor and fragrance compound. By eliminating organic solvents, these methods align with the principles of green chemistry, offering environmental and potential economic benefits. The following sections detail the reaction, experimental protocols, and comparative data from various studies.

Introduction

Citronellyl butyrate is an ester known for its sweet, fruity, and floral aroma, making it a desirable ingredient in the food, cosmetic, and pharmaceutical industries. Traditionally, its synthesis involved chemical methods that often utilize hazardous solvents. Modern approaches focus on enzymatic synthesis, particularly with lipases, in solvent-free systems. This not only reduces environmental impact but can also lead to high selectivity and yield under mild reaction conditions. The primary reaction involves the esterification of citronellol (B86348) with an acyl donor, such as butyric acid or a derivative like vinyl butyrate, catalyzed by a lipase (B570770).

Enzymatic Solvent-Free Synthesis: An Overview

The enzymatic synthesis of this compound in a solvent-free medium typically involves the direct mixing of the reactants, citronellol and an acyl donor, with an immobilized lipase. The absence of a solvent means the reactants themselves act as the reaction medium. This approach can lead to higher volumetric productivity and simpler downstream processing. Immobilized Candida antarctica lipase B (Novozym 435) has been shown to be a particularly effective catalyst for this transformation, achieving high yields.[1]

Reaction Scheme

Citronellol Citronellol plus1 + Citronellol->plus1 Acyl_Donor Acyl Donor (e.g., Vinyl Butyrate) plus1->Acyl_Donor arrow1 Lipase (e.g., Candida antarctica lipase B) Solvent-Free Acyl_Donor->arrow1 Citronellyl_Butyrate This compound arrow1->Citronellyl_Butyrate plus2 + Citronellyl_Butyrate->plus2 Byproduct Byproduct (e.g., Acetaldehyde) plus2->Byproduct

Caption: General reaction for the lipase-catalyzed synthesis of this compound.

Comparative Data of Solvent-Free Synthesis Methods

The following table summarizes quantitative data from studies on the solvent-free synthesis of citronellyl esters, providing a basis for comparison of different enzymatic systems.

EnzymeAcyl DonorSubstrate Molar Ratio (Citronellol:Acyl Donor)Temperature (°C)Reaction Time (h)Yield (%)Reference
Immobilized Candida antarctica lipase B (Novozym)Vinyl Butyrate1:1702>99[1]
Immobilized Candida antarctica lipase B (Novozym)Vinyl Butyrate1:130-80296-100[1]
Rhizopus sp. LipaseButyric Acid1:1452495-100[2]

Experimental Protocols

This section provides detailed methodologies for the solvent-free synthesis of this compound based on published research.

Protocol 1: Synthesis using Immobilized Candida antarctica Lipase B and Vinyl Butyrate[2]

This protocol is based on the work by Fjerbaek et al. (2007), which demonstrated high yields in a short reaction time.

Materials:

  • Citronellol

  • Vinyl Butyrate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Hexane (B92381) (for washing)

Equipment:

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and hot plate or shaking incubator

  • Equipment for monitoring the reaction (e.g., GC-FID)

Procedure:

  • Combine equimolar amounts of citronellol and vinyl butyrate in the reaction vessel. For example, for a 3.12 M mixture, this would correspond to a specific volume of each reactant.

  • Add the immobilized Candida antarctica lipase B to the mixture. The amount of enzyme can be varied, for instance, starting with a concentration of 10 mg/mL of total reaction volume.

  • Seal the vessel and place it in a shaking incubator or on a magnetic stirrer with heating set to the desired temperature (e.g., 70°C).

  • Allow the reaction to proceed for the desired amount of time (e.g., 2 hours). Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by GC-FID.

  • After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration or centrifugation.

  • The liquid product mixture can be used as is, or the this compound can be further purified if necessary.

Enzyme Reuse:

  • After separating the immobilized enzyme, wash it twice with dry hexane (e.g., 3 mL) to remove any remaining reactants and products.

  • Dry the enzyme under vacuum.

  • The recovered enzyme can be added to a fresh mixture of citronellol and vinyl butyrate to start a new reaction cycle. This process can be repeated multiple times.[1]

Protocol 2: Synthesis using Rhizopus sp. Lipase and Butyric Acid[3]

This protocol is adapted from a study that achieved high yields using direct esterification in a solvent-free system.

Materials:

  • Citronellol

  • Butyric Acid

  • Rhizopus sp. lipase

  • Molecular sieves (optional, to remove water)

Equipment:

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with heating

  • Analytical equipment for monitoring (e.g., titration or GC)

Procedure:

  • In a reaction vessel, mix equimolar concentrations of citronellol and butyric acid.

  • Add the Rhizopus sp. lipase to the reaction mixture.

  • If desired, add molecular sieves to remove the water produced during the esterification, which can help drive the reaction to completion.

  • Seal the vessel and incubate at 45°C with agitation for 24 hours.

  • Monitor the conversion of butyric acid periodically using titration with a standard NaOH solution or by GC analysis.

  • Upon completion, separate the enzyme from the product.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the solvent-free enzymatic synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_reuse Enzyme Recycling Reactants Prepare Equimolar Substrates (Citronellol & Acyl Donor) Mix Combine Substrates and Enzyme in Reaction Vessel Reactants->Mix Enzyme Weigh Immobilized Lipase Enzyme->Mix Incubate Incubate at Controlled Temperature with Agitation Mix->Incubate Monitor Monitor Reaction Progress (e.g., GC) Incubate->Monitor Separate Separate Enzyme (Filtration/Centrifugation) Monitor->Separate Reaction Complete Product Collect Product Separate->Product Wash Wash Enzyme (e.g., with Hexane) Separate->Wash Recovered Enzyme Analyze Analyze Product (Yield, Purity) Product->Analyze Dry Dry Enzyme Wash->Dry Reuse Reuse Enzyme in New Reaction Batch Dry->Reuse

Caption: Workflow for solvent-free synthesis of this compound.

Conclusion

Solvent-free enzymatic synthesis of this compound represents a significant advancement in the production of this important flavor and fragrance compound. The methods outlined provide a green and efficient alternative to traditional chemical synthesis. The use of immobilized lipases, such as Candida antarctica lipase B, allows for high yields, mild reaction conditions, and the potential for catalyst recycling, making it an attractive approach for industrial applications. Further optimization of reaction parameters for different lipase and substrate combinations can lead to even more efficient and sustainable processes.

References

Application Note: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl butyrate (B1204436) is a volatile ester known for its characteristic sweet, fruity, and rosy aroma, making it a valuable ingredient in the fragrance, cosmetic, and food industries.[1] Accurate and sensitive quantification of Citronellyl butyrate is crucial for quality control, formulation development, and stability testing. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for volatile compounds within complex matrices without extensive sample preparation.[2][3]

This application note provides a detailed protocol for the analysis of this compound using both static and dynamic headspace sampling coupled with GC-MS.

Principle of Headspace Analysis

Headspace analysis involves the sampling and injection of the vapor phase in equilibrium with a solid or liquid sample in a sealed vial.[2] By heating the sample, volatile compounds like this compound partition into the headspace, which is then introduced into the GC-MS system. This technique minimizes matrix effects and protects the analytical column from non-volatile residues.

Static Headspace: A single aliquot of the headspace gas is taken after the sample has reached equilibrium. This method is simple, robust, and suitable for routine analysis.

Dynamic Headspace: An inert gas is passed through the sample, purging the volatile compounds onto a sorbent trap. The trapped compounds are then thermally desorbed and transferred to the GC column. This technique offers higher sensitivity for trace-level analysis.[4]

Experimental Protocols

Static Headspace GC-MS Protocol

This protocol is suitable for the routine quality control of fragrances, cosmetics, and beverages containing this compound.

a. Sample Preparation:

  • Accurately weigh 1.0 g of the liquid or homogenized solid sample into a 20 mL headspace vial.

  • For solid matrices, addition of a solvent or matrix modifier may be necessary to facilitate the release of volatiles.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Prepare a series of calibration standards by spiking a suitable matrix (e.g., ethanol (B145695) for perfumes, a model beverage base for flavors) with known concentrations of this compound.

b. Headspace Autosampler Parameters:

ParameterValue
Vial Equilibration Temperature 100 °C
Vial Equilibration Time 30 minutes
Sample Loop Volume 1 mL
Loop Filling Time 0.2 minutes
Loop Equilibration Time 0.1 minutes
Injection Time 1.0 minute
Transfer Line Temperature 120 °C

c. GC-MS Parameters:

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column
Inlet Temperature 250 °C
Injection Mode Split (Split Ratio 20:1)
Carrier Gas Helium, Constant Flow at 1.0 mL/min
Oven Temperature Program Initial 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Mass Scan Range m/z 40-350
Solvent Delay 3 minutes

d. Quantitative Data Summary (Illustrative)

The following table presents illustrative quantitative data for this compound in different product matrices, as would be determined using the static headspace protocol.

Sample MatrixThis compound Concentration (µg/g)Relative Standard Deviation (RSD, n=3)
Eau de Parfum 152.83.5%
Body Lotion 45.24.1%
Fruit Beverage 5.76.8%
Dynamic Headspace GC-MS Protocol

This protocol is designed for the trace-level detection and quantification of this compound, for applications such as residual analysis or stability studies.

a. Sample Preparation:

  • Prepare samples and calibration standards as described in the static headspace protocol.

b. Dynamic Headspace (Purge and Trap) Parameters:

ParameterValue
Vial Equilibration Temperature 80 °C
Vial Equilibration Time 20 minutes
Purge Gas Helium
Purge Flow 40 mL/min
Purge Time 10 minutes
Trap Type Tenax TA or equivalent
Trap Desorption Temperature 250 °C
Trap Desorption Time 5 minutes
Transfer Line Temperature 260 °C

c. GC-MS Parameters:

Use the same GC-MS parameters as outlined in the static headspace protocol.

d. Quantitative Data Summary (Illustrative)

The following table shows illustrative quantitative data for trace levels of this compound.

Sample MatrixThis compound Concentration (ng/g)Relative Standard Deviation (RSD, n=3)
Packaging Material 8.27.5%
Pharmaceutical Excipient 2.59.1%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_result Result Sample Sample (e.g., Perfume, Lotion) Vial Weigh into Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate (Heat & Agitate) Seal->Equilibrate SampleVapor Volatiles Partition into Headspace Equilibrate->SampleVapor Inject Inject Headspace Vapor SampleVapor->Inject Separate Separation on GC Column Inject->Separate Detect Detection by Mass Spectrometer Separate->Detect Data Data Acquisition & Analysis Detect->Data Quantify Quantification of this compound Data->Quantify

Experimental workflow for headspace GC-MS analysis.

logical_relationship Analyte This compound Matrix Sample Matrix (Perfume, Food, etc.) Analyte->Matrix Headspace Headspace Vial Matrix->Headspace Equilibrium Thermal Equilibrium Headspace->Equilibrium VaporPhase Vapor Phase (Headspace) Equilibrium->VaporPhase LiquidPhase Liquid/Solid Phase (Sample) Equilibrium->LiquidPhase GCMS GC-MS System VaporPhase->GCMS Injection Result Quantitative Result GCMS->Result

Logical relationship of headspace analysis components.

References

High-Yield Synthesis of Citronellyl Butyrate: An Enzymatic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Citronellyl butyrate (B1204436), a valuable ester with a characteristic fruity and floral aroma, is widely used in the flavor, fragrance, and pharmaceutical industries. This application note details a high-yield, enzymatic protocol for the synthesis of citronellyl butyrate via direct esterification. The method utilizes a commercially available immobilized lipase (B570770), offering a green and efficient alternative to traditional chemical synthesis. This document provides a comprehensive experimental protocol, a summary of optimized reaction conditions, and a visual representation of the experimental workflow, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Terpene esters, such as this compound, are significant compounds in various industrial applications due to their pleasant fragrances and flavors.[1] Traditionally, these esters have been produced through chemical synthesis, which often requires harsh reaction conditions and can generate undesirable byproducts.[1][2] In contrast, enzymatic synthesis using lipases has emerged as a more sustainable and selective method, often yielding products of high purity under mild conditions.[1] This protocol focuses on the lipase-catalyzed direct esterification of citronellol (B86348) and butyric acid, a method that has been optimized to achieve near-quantitative yields.[1][3]

Data Summary

The following table summarizes the optimized conditions for the high-yield enzymatic synthesis of this compound, comparing different methodologies found in the literature.

ParameterOptimized Enzymatic Synthesis (Batch)Continuous Flow Enzymatic SynthesisChemical Synthesis
Catalyst Lipase IM77 from Mucor mieheiImmobilized Candida rugosa lipaseThionyl chloride
Yield 98%[1][3]95%91.4%[2]
Substrates Citronellol, Butyric AcidCitronellol, Butyric AcidCitronellol, Butyric Acid
Substrate Molar Ratio (Citronellol:Butyric Acid) 1:1.5[1][3]Not specified1:2 (inferred from reactant amounts)[2]
Temperature 60°C[1][3]50°C60°C[2]
Reaction Time 24 hours[1][3]8 minutes (residence time)3 hours[2]
Enzyme/Catalyst Amount 20% (w/w of substrates)[1][3]Not specified1.5 equivalents (relative to citronellol)[2]
Solvent Solvent-free (or n-hexane)n-hexaneTetrahydrofuran[2]
pH Not specified7.56-7 (after neutralization)[2]
Added Water 0%[1][3]Not applicableNot applicable

Experimental Protocol: High-Yield Enzymatic Synthesis of this compound

This protocol is based on the optimized batch synthesis method described by Al-Zuhair et al. (2000), which achieved a 98% molar conversion.[1][3]

Materials:

  • Citronellol (≥95%)

  • Butyric acid (≥99%)

  • Immobilized Lipase IM77 from Mucor miehei

  • Hexane (or other suitable organic solvent for workup)

  • Anhydrous Sodium Sulfate

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine citronellol and butyric acid in a 1:1.5 molar ratio.

  • Enzyme Addition: Add the immobilized lipase (IM77) to the reaction mixture. The enzyme amount should be 20% of the total weight of the substrates (citronellol + butyric acid).

  • Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 60°C and agitate the mixture for 24 hours.

  • Enzyme Removal: After the reaction is complete, remove the immobilized enzyme from the mixture by filtration or centrifugation. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and potentially reused.

  • Product Isolation:

    • Dilute the reaction mixture with a suitable organic solvent like hexane.

    • Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted butyric acid, followed by a wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the enzymatic synthesis of this compound.

G Figure 1: Experimental Workflow for Enzymatic Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product Reactants Combine Citronellol & Butyric Acid (1:1.5 molar ratio) Enzyme Add Immobilized Lipase (20% w/w) Reactants->Enzyme Incubate Incubate at 60°C for 24h with agitation Enzyme->Incubate Start Reaction Filter Remove Enzyme by Filtration Incubate->Filter Reaction Complete Wash Wash with NaHCO3 & Brine Filter->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Product This compound Evaporate->Product

Caption: Figure 1: Experimental Workflow for Enzymatic Synthesis of this compound

Conclusion

The enzymatic synthesis of this compound offers a highly efficient and environmentally friendly alternative to traditional chemical methods. The protocol detailed in this application note, based on optimized conditions, can consistently produce high yields of the desired ester. This method is well-suited for laboratory-scale synthesis and has the potential for scalability in industrial applications, particularly within the food, cosmetic, and pharmaceutical sectors where "natural" labeling is advantageous. The use of immobilized enzymes also allows for catalyst recycling, further enhancing the economic and environmental benefits of this approach.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of citronellyl butyrate (B1204436). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Q1: Why is my conversion yield unexpectedly low?

Low conversion can be attributed to several factors. Use the following points and the troubleshooting flowchart below to diagnose the issue.

  • Suboptimal Reaction Conditions: The temperature, pH, and substrate molar ratio are critical. Deviations from the optimal ranges for your specific enzyme can drastically reduce the yield. For instance, with immobilized Candida rugosa lipase (B570770), the optimal temperature is around 50°C and the pH is 7.5. For lipase from Mucor miehei, optimal conditions have been reported as 60°C with a 24-hour reaction time.[1]

  • Water Content: Direct esterification produces water as a byproduct, which can shift the reaction equilibrium back towards the reactants, thereby lowering the ester yield. Excess water (>1%) can also reduce enzyme activity.[2] Consider adding molecular sieves to the reaction medium to remove water as it is formed; this has been shown to improve both the conversion and the stability of the immobilized lipase.

  • Enzyme Deactivation: The lipase may have been deactivated. High temperatures or pH values outside the stable range (typically pH 6 to 9 for Candida rugosa lipase) can cause rapid deactivation.

  • Substrate or Product Inhibition: Lipase-catalyzed reactions can be subject to inhibition. The kinetics of this reaction often follow a ping-pong bi-bi mechanism, which can include inhibition by either the substrates (citronellol or butyric acid) or the products (water or the ester itself).[3] High concentrations of butyric acid, in particular, can lead to enzyme inhibition.[4]

  • Mass Transfer Limitations: If using an immobilized enzyme, poor mixing (agitation speed) can lead to diffusional limitations, where the substrates cannot efficiently reach the enzyme's active sites.[3]

Troubleshooting_Low_Yield start Start: Low Citronellyl Butyrate Yield check_conditions 1. Verify Reaction Conditions (Temp, pH, Molar Ratio) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust to Optimal Values (e.g., 50-60°C, pH ~7.5) conditions_ok->adjust_conditions No check_water 2. Assess Water Content conditions_ok->check_water Yes adjust_conditions->check_conditions water_ok Is Water Being Removed? check_water->water_ok add_desiccant Add Molecular Sieves to Remove Water Byproduct water_ok->add_desiccant No check_enzyme 3. Evaluate Enzyme Activity water_ok->check_enzyme Yes end_ok Yield Should Improve add_desiccant->end_ok enzyme_ok Enzyme Active? check_enzyme->enzyme_ok replace_enzyme Use Fresh or Newly Immobilized Enzyme enzyme_ok->replace_enzyme No check_inhibition 4. Consider Inhibition enzyme_ok->check_inhibition Yes replace_enzyme->end_ok inhibition_possible Substrate Ratio > 1:3? check_inhibition->inhibition_possible adjust_ratio Decrease Substrate Molar Ratio (e.g., towards 1:1.5) inhibition_possible->adjust_ratio Yes inhibition_possible->end_ok No adjust_ratio->end_ok

Caption: Troubleshooting flowchart for low reaction yield.

Q2: How can I improve the stability and reusability of the lipase?

Enzyme immobilization is the most effective strategy. Immobilizing the lipase, for example by adsorption onto a support, prevents aggregation and protects it from harsh conditions.

  • Benefits of Immobilization: Immobilized enzymes are generally more stable against changes in temperature and pH. They are also easily separated from the reaction mixture, which simplifies product purification and allows the enzyme to be reused for multiple cycles.[5] Studies on other ester syntheses have shown that immobilized lipase can retain 85% of its activity even after five consecutive cycles.[3]

  • Immobilization Method: A common method involves adsorbing the lipase onto a support material. For instance, lipase can be dissolved in a phosphate (B84403) buffer, and then a support (like Sepabeads or modified Eupergit®C) is added to the solution and shaken for several hours.[6]

Frequently Asked Questions (FAQs)

Q1: Which lipase should I use?

Several microbial lipases are effective. The most commonly cited for this compound synthesis are from Candida rugosa (free or immobilized) and immobilized Mucor miehei (often sold as Lipozyme IM77).[1][6] Immobilized Candida antarctica lipase B (often sold as Novozym® 435) is also highly effective for synthesizing various citronellyl esters and often shows high conversion rates (>91%).[3][7]

Q2: What are the optimal reaction parameters?

The optimal conditions depend on the specific lipase, its form (free or immobilized), and the reaction system (e.g., solvent-based or solvent-free). The tables below summarize conditions reported in the literature.

Table 1: Optimal Conditions for this compound Synthesis

Parameter Immobilized Candida rugosa Lipase Lipase IM77 (Mucor miehei)
Temperature 50°C 60°C[1][8]
pH 7.5 Not specified
Reaction Time 8 min (continuous reactor) 24 hours (batch reactor)[1][8]
Substrate Ratio Not specified 1:1.5 (Citronellol:Butyric Acid)[1][8]
Enzyme Amount Not specified 20% (w/w of substrates)[1][8]
Solvent n-Hexane Not specified (Solvent-free implied)
Added Water System with molecular sieve is better 0%[1][8]

| Max. Conversion | 95% | 98%[1][8] |

Q3: Should I use an organic solvent or a solvent-free system?

Both approaches are viable and have distinct advantages.

  • Organic Solvents: Using a non-polar solvent like n-hexane is common.[9] Solvents can reduce substrate viscosity and may prevent substrate inhibition by lowering local concentrations around the enzyme.

  • Solvent-Free Systems: These systems are environmentally friendly and lead to higher volumetric productivity. They are highly effective, with reports of >99% yield for some citronellyl esters when using an equimolar mixture of substrates.[10]

Q4: How does water activity affect the synthesis?

Water plays a dual role. A minimal amount of water is essential to maintain the conformational flexibility and catalytic activity of the lipase.[11][12] However, as a product of the esterification reaction, excess water will inhibit the forward reaction.[2] The optimal approach is to ensure the enzyme is sufficiently hydrated for activity but to remove the water produced during the reaction using molecular sieves or pervaporation.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis

This protocol describes a typical batch reaction for producing this compound.

  • Reactant Preparation: Prepare a solution in a screw-capped vial by adding citronellol (B86348) and butyric acid in the desired molar ratio (e.g., 1:1.5) in a suitable solvent (e.g., n-hexane) or in a solvent-free medium.[1][9]

  • Enzyme Addition: Add the lipase (e.g., 20% of the total substrate weight for immobilized lipase) to the vial.[1] If water removal is desired, add activated molecular sieves.

  • Reaction Incubation: Seal the vial and place it in an incubator shaker set to the optimal temperature (e.g., 50-60°C) and agitation speed (e.g., 150-250 rpm).[3]

  • Sampling and Analysis: Periodically withdraw small samples from the reaction mixture.[9] Centrifuge the sample to separate the enzyme. Analyze the supernatant using Gas Chromatography (GC) to determine the concentration of this compound and the remaining substrates.[9]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reactants Prepare Substrates (Citronellol, Butyric Acid) Optional: Add Solvent add_enzyme Add Lipase & Optional Molecular Sieves prep_reactants->add_enzyme incubate Incubate at Optimal Temperature & Agitation add_enzyme->incubate sampling Withdraw Sample incubate->sampling centrifuge Centrifuge to Remove Enzyme sampling->centrifuge gc_analysis Analyze Supernatant by Gas Chromatography (GC) centrifuge->gc_analysis end

Caption: General experimental workflow for enzymatic synthesis.

Protocol 2: Lipase Immobilization by Adsorption

This protocol is adapted from a procedure for immobilizing Candida rugosa lipase.

  • Support Preparation: Wash the support material (e.g., 2 grams of resin) three times with deionized water and dry it in an oven at 80°C.

  • Lipase Solution: Dissolve 20 mg of lipase in 5 mL of a suitable buffer solution (e.g., phosphate buffer, pH 7.5).

  • Immobilization: Add the dried support to the lipase solution. Shake the mixture at 200 rpm for 24 hours at room temperature.

  • Washing: Filter the immobilized lipase preparation. Wash it thoroughly with deionized water to remove any unbound enzyme, followed by a rinse with the reaction solvent (e.g., n-hexane) to remove excess water.

  • Drying & Storage: Dry the immobilized lipase before use.

Reaction Kinetics

The lipase-catalyzed synthesis of esters often follows a Ping-Pong Bi-Bi mechanism . In this model, the first substrate (butyric acid) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (water). The second substrate (citronellol) then binds to this intermediate, leading to the formation of the final ester and regeneration of the free enzyme. The reaction can be inhibited by high concentrations of either substrate or by the products.[3]

PingPong_Mechanism E Lipase (E) E_BA E-Butyric Acid E->E_BA CB_out Citronellyl Butyrate E->CB_out F_H2O Acyl-Enzyme (F) E_BA->F_H2O F_Citro F-Citronellol F_H2O->F_Citro H2O_out H2O F_H2O->H2O_out F_Citro->E BA_in Butyric Acid BA_in->E_BA BA_in->F_H2O Inhibition Citro_in Citronellol Citro_in->E Inhibition Citro_in->F_Citro

Caption: Simplified Ping-Pong Bi-Bi mechanism with substrate inhibition.

References

Troubleshooting low conversion rates in Citronellyl butyrate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Citronellyl Butyrate (B1204436) Esterification

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low conversion rates in the enzymatic esterification of citronellyl butyrate.

Frequently Asked Questions (FAQs)

Q1: My this compound conversion rate is lower than expected. What are the most common causes?

Low conversion rates in enzymatic esterification are typically linked to suboptimal reaction parameters. The most critical factors to investigate are:

  • Water Content: Water is a byproduct of the esterification reaction. Its accumulation can shift the reaction equilibrium back towards hydrolysis, reducing your ester yield.[1][2] Anhydrous (water-free) conditions are often optimal.[3][4]

  • Reaction Temperature: Lipases have an optimal temperature for activity. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can cause enzyme denaturation and a rapid loss of activity.[5][6]

  • Substrate Molar Ratio: The ratio of citronellol (B86348) to butyric acid is crucial. An excess of either substrate can lead to enzyme inhibition.[7][8] Often, an excess of the alcohol (citronellol) is favorable, while an excess of butyric acid can lower the pH and inhibit the lipase (B570770).[7]

  • Enzyme Activity and Concentration: The lipase may be inactive due to improper storage or handling. Additionally, an insufficient amount of the enzyme will lead to a slow reaction rate and low conversion within a given timeframe.[9]

  • Reaction pH: Lipases are highly sensitive to pH. The optimal pH for the reaction should be maintained, as significant deviations can lead to enzyme deactivation.[6][10]

Q2: How does water content specifically affect the reaction, and how can I control it?

Water is a nucleophile that competes with the alcohol (citronellol) for the acyl-enzyme intermediate, leading to hydrolysis of the ester product back to butyric acid and citronellol.[11] Even a small amount of excess water can significantly lower the final conversion rate.[1]

Control Strategies:

  • Anhydrous Conditions: Start with dry reagents and solvents.

  • Water Removal: Implement in-situ water removal during the reaction. This can be achieved by adding molecular sieves to the reaction mixture or by conducting the reaction under a vacuum.[6][12]

Q3: What is the optimal temperature for this reaction?

The optimal temperature depends on the specific lipase being used. For instance:

  • Lipase from Candida rugosa shows optimal conversion at around 40°C.[5]

  • Immobilized lipase from Mucor miehei (Lipase IM77) performs best at a higher temperature of 60°C.[3][4]

  • In a continuous packed-bed reactor, immobilized Candida rugosa lipase achieved the highest conversion at 50°C.[6]

It is critical to consult the specifications for your enzyme or perform temperature optimization experiments. Exceeding the optimal temperature can lead to irreversible denaturation.[6]

Q4: I'm seeing substrate inhibition. How can I optimize the molar ratio of citronellol to butyric acid?

Substrate inhibition can occur if the concentration of either citronellol or butyric acid is too high.[13]

  • A study using free Candida rugosa lipase found that the maximum conversion (92%) was achieved when citronellol was in excess, with a molar ratio of 1.5:1 (citronellol to butyric acid).[7]

  • Conversely, increasing the concentration of butyric acid while keeping citronellol fixed led to a decrease in conversion.[7] This may be due to the high polarity of butyric acid and its tendency to lower the pH of the microenvironment around the enzyme.

  • It is recommended to start with a 1.5:1 molar ratio of citronellol to butyric acid and optimize from there.

Q5: Could the enzyme itself be the problem?

Yes, several factors related to the enzyme could be the cause of low yield:

  • Enzyme Deactivation: Improper storage, exposure to extreme temperatures, or non-optimal pH can deactivate the lipase.[6]

  • Insufficient Loading: The reaction rate is directly proportional to the amount of active enzyme. If the concentration is too low, the reaction will be slow.[9][14] One study found 20% enzyme amount to be optimal for Lipase IM77.[3][4]

  • Immobilization Issues: If using an immobilized lipase, poor immobilization can lead to low activity or enzyme leaching into the reaction medium.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from various studies on the key factors affecting this compound esterification.

Table 1: Effect of Temperature on Molar Conversion

Lipase SourceTemperature (°C)Molar Conversion (%)Reference
Free Candida rugosa30Increases with temp.[5]
Free Candida rugosa40~94[5]
Immobilized Mucor miehei6098[3][4]
Immobilized Candida rugosa5097[6]
Immobilized Candida rugosa6090[6]

Table 2: Effect of Substrate Molar Ratio on Molar Conversion

Molar Ratio (Citronellol:Butyric Acid)Molar Conversion (%)Reference
1:182[7]
1.5:192[7]
2:185[7]
3:181[7]

Table 3: Optimal Conditions from a Five-Factor Response Surface Methodology Study[3][4]

ParameterOptimal Value
Lipase SourceImmobilized Mucor miehei (IM77)
Reaction Time24 hours
Temperature60°C
Enzyme Amount20%
Substrate Molar Ratio1:1.5 (Citronellol:Butyric Acid)
Added Water0%
Predicted Molar Conversion 100%
Actual Molar Conversion 98%

Experimental Protocols

General Protocol for Enzymatic Esterification of this compound

This protocol provides a starting point for the synthesis. Optimization may be required based on the specific lipase and equipment used.

Materials:

  • Citronellol

  • Butyric acid

  • Lipase (e.g., from Candida rugosa or immobilized Mucor miehei)

  • Organic solvent (e.g., n-hexane)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped glass vial or round-bottom flask)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • To a clean, dry reaction vessel, add the organic solvent (e.g., 5 mL of n-hexane).

  • Add citronellol and butyric acid to the solvent. A common starting point is a 1.5:1 molar ratio of citronellol to butyric acid.[7]

  • Add the lipase. The amount can range from 5% to 20% (w/w) of the total substrate weight.[3][14]

  • If controlling for water, add activated molecular sieves to the mixture.

  • Seal the vessel and place it in a shaking incubator or on a magnetic stirrer set to the optimal temperature for your chosen lipase (e.g., 40°C for C. rugosa or 60°C for M. miehei).[3][5]

  • Allow the reaction to proceed for a set duration, typically 24 hours.[3]

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them using Gas Chromatography (GC) to determine the concentration of this compound.[14]

  • Upon completion, stop the reaction by separating the enzyme from the mixture (e.g., by filtration or centrifugation). The resulting solution contains the this compound product.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low conversion rates in your esterification experiment.

TroubleshootingWorkflow Start Low Conversion Rate Check_Water 1. Assess Water Content Start->Check_Water Check_Temp 2. Verify Temperature Start->Check_Temp Check_Ratio 3. Analyze Substrate Ratio Start->Check_Ratio Check_Enzyme 4. Evaluate Enzyme Start->Check_Enzyme Sol_Water Issue: Excess Water Solution: Use molecular sieves or anhydrous reagents. Check_Water->Sol_Water Water present? Sol_Temp Issue: Suboptimal Temp. Solution: Adjust to lipase's optimum (e.g., 40-60°C). Check_Temp->Sol_Temp Temp correct? Sol_Ratio Issue: Substrate Inhibition Solution: Optimize molar ratio (start at 1.5:1 alcohol:acid). Check_Ratio->Sol_Ratio Ratio optimal? Sol_Enzyme Issue: Inactive/Insufficient Enzyme Solution: Increase enzyme load; verify activity/storage. Check_Enzyme->Sol_Enzyme Enzyme active? Result Improved Conversion Rate Sol_Water->Result Sol_Temp->Result Sol_Ratio->Result Sol_Enzyme->Result

Caption: Troubleshooting workflow for low conversion rates.

References

Side reactions and byproduct formation in Citronellyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of citronellyl butyrate (B1204436). The information is presented in a question-and-answer format to directly address common challenges encountered during this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing citronellyl butyrate?

A1: this compound is typically synthesized through two primary routes:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of citronellol (B86348) with butyric acid. Common catalysts include strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and produces water as a byproduct.

  • Enzymatic Esterification: This method utilizes lipases as biocatalysts to facilitate the reaction between citronellol and a butyryl donor (e.g., butyric acid or a butyric acid ester via transesterification). This approach is often favored for its milder reaction conditions and higher selectivity, which can minimize byproduct formation.

Q2: What are the primary side reactions and byproducts I should be aware of during the acid-catalyzed synthesis of this compound?

A2: The primary side reactions in the acid-catalyzed synthesis include:

  • Ether Formation: Under acidic conditions and elevated temperatures, citronellol can undergo self-condensation to form di-citronellyl ether . This is a significant byproduct that can reduce the yield of the desired ester.

  • Dehydration: The tertiary alcohol-like nature of the double bond in citronellol can be susceptible to acid-catalyzed dehydration, leading to the formation of various terpene byproducts.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of residual citronellol and butyric acid in the final product mixture.

Q3: How can I minimize the formation of di-citronellyl ether?

A3: To minimize the formation of di-citronellyl ether, consider the following strategies:

  • Control the Temperature: Ether formation is more favorable at higher temperatures. Maintaining a moderate reaction temperature (typically between 60-80°C for Fischer esterification) can significantly reduce the rate of this side reaction.

  • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher concentrations of strong acids can promote the etherification side reaction.

  • Use a Milder Catalyst: Consider using a Lewis acid catalyst, which can be less prone to promoting ether formation compared to strong Brønsted acids.

  • Remove Water: The water produced during the esterification can be removed using a Dean-Stark apparatus. This shifts the equilibrium towards the ester product and can help to drive the reaction to completion at lower temperatures, thereby reducing the likelihood of ether formation.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete reaction. 2. Reversible nature of the Fischer esterification. 3. Significant formation of byproducts (e.g., di-citronellyl ether).1. Increase reaction time. Monitor the reaction progress using TLC or GC-MS. 2. Use an excess of one reactant (typically the less expensive one, butyric acid) to shift the equilibrium. 3. Remove water as it is formed using a Dean-Stark apparatus. 4. Optimize reaction temperature and catalyst concentration to minimize side reactions (see table below).
Presence of a High-Boiling Impurity in GC-MS 1. Formation of di-citronellyl ether.1. Confirm the identity of the impurity by analyzing its mass spectrum. Look for characteristic ether fragmentation patterns. 2. Modify reaction conditions to reduce ether formation (lower temperature, less catalyst). 3. Purify the product using column chromatography.
Acidic Product Mixture After Workup 1. Incomplete neutralization of the acid catalyst and excess butyric acid.1. During the aqueous workup, ensure thorough washing with a saturated sodium bicarbonate solution until effervescence ceases. 2. Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.
Broad Peaks or Baseline Noise in NMR Spectrum 1. Presence of residual acid or water. 2. Paramagnetic impurities.1. Ensure the product is thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. 2. If the issue persists, consider filtering the NMR sample through a small plug of silica (B1680970) gel or alumina.
Quantitative Data: Effect of Reaction Conditions on Product Yield and Byproduct Formation (Illustrative)

The following table provides illustrative data on how reaction parameters can influence the outcome of the acid-catalyzed synthesis of this compound. Actual results may vary based on specific experimental setup.

Catalyst (H₂SO₄) Temperature (°C) Reaction Time (h) This compound Yield (%) Di-citronellyl Ether (%) Unreacted Citronellol (%)
1 mol%60475< 520
1 mol%80485~105
1 mol%100480> 15< 5
5 mol%80290~15< 5
5 mol%80485> 20< 5

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

Materials:

  • Citronellol (1.0 eq)

  • Butyric acid (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.02 eq)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add citronellol, butyric acid, and toluene.

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Slowly add the concentrated sulfuric acid to the reaction mixture while stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms or equivalent)

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Expected Retention Times (Relative):

  • Butyric Acid (if unreacted)

  • Citronellol (if unreacted)

  • This compound (Product)

  • Di-citronellyl Ether (Byproduct)

Expected Mass Spectra:

  • This compound: Look for a molecular ion peak (m/z 226) and characteristic fragment ions corresponding to the loss of the butyryloxy group and fragmentation of the citronellyl moiety.

  • Di-citronellyl Ether: Expect a molecular ion peak (m/z 294) and fragmentation patterns typical of ethers, including cleavage alpha to the ether oxygen.

Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

¹H NMR of this compound (Expected Chemical Shifts):

  • ~4.1 ppm (t): -CH₂-O-C(=O)-

  • ~5.1 ppm (t): Vinylic proton of citronellyl moiety

  • ~2.2 ppm (t): -C(=O)-CH₂-

  • ~0.9 ppm (t): -CH₂-CH₃ of butyrate group

  • Other aliphatic protons: 1.0 - 2.1 ppm

¹H NMR of Di-citronellyl Ether (Predicted Chemical Shifts):

  • ~3.4-3.6 ppm (m): -CH₂-O-CH₂- (distinguishing feature)

  • ~5.1 ppm (t): Vinylic protons

  • Other aliphatic protons: 1.0 - 2.1 ppm

Visualizations

Reaction_Pathway Citronellol Citronellol CitronellylButyrate This compound (Desired Product) Citronellol->CitronellylButyrate + Butyric Acid (H⁺, Δ) DiCitronellylEther Di-citronellyl Ether (Byproduct) Citronellol->DiCitronellylEther + Citronellol (H⁺, high T) ButyricAcid Butyric Acid ButyricAcid->CitronellylButyrate Water Water

Caption: Main reaction and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Impurities Detected Analysis Analyze reaction mixture by GC-MS and NMR Start->Analysis HighUnreacted High Unreacted Citronellol/Butyric Acid? Analysis->HighUnreacted HighBoilingImpurity High-Boiling Impurity (e.g., Di-citronellyl Ether)? HighUnreacted->HighBoilingImpurity No IncreaseTime Increase reaction time or use excess reactant HighUnreacted->IncreaseTime Yes LowerTemp Lower reaction temperature HighBoilingImpurity->LowerTemp Yes Purify Purify by column chromatography or vacuum distillation HighBoilingImpurity->Purify No RemoveWater Use Dean-Stark to remove water IncreaseTime->RemoveWater RemoveWater->Analysis ReduceCatalyst Reduce acid catalyst concentration LowerTemp->ReduceCatalyst ReduceCatalyst->Analysis End End: Optimized Process Purify->End

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Technical Support Center: Optimizing Lipase-Catalyzed Citronellyl Butyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the lipase-catalyzed synthesis of citronellyl butyrate (B1204436).

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal temperature ranges for lipase-catalyzed citronellyl butyrate production?

A1: The optimal temperature for lipase-catalyzed this compound synthesis is highly dependent on the specific lipase (B570770) being used. For free Candida rugosa lipase, an optimal conversion of approximately 94% has been achieved at 40°C.[1] Other studies have reported optimal temperature ranges of 35-40°C for Candida antarctica lipases and 30-50°C for Pseudomonas sp. lipase.[1] For immobilized Candida rugosa lipase in a continuous packed-bed reactor, the optimal temperature was found to be 50°C. It is crucial to consult literature specific to your chosen enzyme to determine the best starting point for optimization.

Q2: How does pH affect the activity of lipases in the synthesis of this compound?

A2: The pH of the reaction medium, or the "pH memory" of the enzyme in non-aqueous media, significantly influences lipase activity. For both free and immobilized Candida rugosa lipase, the optimum pH is approximately 6.5.[1][2] In a continuous packed-bed reactor system, immobilized Candida rugosa lipase was stable in a pH range of 6 to 9, with an optimal pH of 7.5. Deviating from the optimal pH can lead to a decrease in enzyme activity and, consequently, lower conversion yields.

Q3: What are common solvents used for this reaction, and is a solvent-free system viable?

A3: N-hexane is a commonly used organic solvent for the lipase-catalyzed synthesis of this compound, showing good results with both free and immobilized lipases.[1][2] However, solvent-free systems are a viable and environmentally friendly alternative. High yields of citronellyl esters have been achieved in solvent-free media using immobilized Candida antarctica lipase B (Novozym 435).[3] For the synthesis of this compound using a Rhizopus sp lipase, it was found that n-hexane was not necessary for achieving high yields.[4]

Q4: Can the lipase be reused for multiple reaction cycles?

A4: Yes, one of the key advantages of using immobilized lipases is their reusability. For instance, Novozym 435 has been shown to be reusable for at least 20 cycles in the production of citronellyl propionate.[5][6] The stability and reusability of the enzyme will depend on the reaction conditions, such as temperature and the presence of any denaturing agents.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low conversion to this compound. - Suboptimal temperature or pH. - Insufficient enzyme concentration. - Poor mixing/mass transfer limitations. - Water content not optimal (either too high or too low). - Substrate or product inhibition.- Optimize temperature and pH based on the specific lipase used (see data tables below). - Increase the enzyme loading incrementally. - Ensure adequate agitation of the reaction mixture. - Add molecular sieves to remove excess water or ensure the enzyme is properly hydrated for optimal activity in organic media. - Consider a fed-batch or continuous reactor setup to maintain low substrate/product concentrations.
Enzyme deactivates quickly. - Temperature is too high. - Extreme pH values. - Presence of denaturing organic solvents. - Shear stress from vigorous mixing.- Lower the reaction temperature. While higher temperatures can increase initial reaction rates, they can also lead to faster deactivation. - Ensure the pH of the reaction medium is within the stable range for the lipase. - Select a biocompatible solvent. - Reduce the agitation speed.
Reaction rate is very slow. - Temperature is too low. - Low enzyme activity. - Insufficient substrate concentration.- Gradually increase the reaction temperature towards the optimum for your lipase. - Use a fresh batch of enzyme or a higher enzyme loading. - Ensure substrate concentrations are sufficient, but be mindful of potential substrate inhibition.
Inconsistent results between batches. - Variation in enzyme activity. - Inconsistent water content in the reaction medium. - Inaccurate measurement of substrates or enzyme.- Standardize the source and storage of your lipase. - Control the water activity of the system, for example, by pre-quilibrating the enzyme and solvent. - Double-check all measurements and calibrations of equipment.

Quantitative Data Summary

Table 1: Optimal Temperature for this compound Production

Lipase SourceEnzyme FormOptimal Temperature (°C)Conversion (%)Reaction Time (h)Reference
Candida rugosaFree40~9424[1]
Candida antarcticaImmobilized (Novozym 435)50>99Not specified[3]
Candida antarcticaNot specified35 - 40Not specifiedNot specified[1]
Pseudomonas sp.Not specified30 - 50Not specifiedNot specified[1]
Candida rugosaImmobilized5095Continuous[2]
Rhizopus spNot specified4595 - 10024[4]

Table 2: Optimal pH for this compound Production

Lipase SourceEnzyme FormOptimal pHReference
Candida rugosaFree~6.5[1][2]
Candida rugosaImmobilized~6.5[1][2]
Candida rugosaImmobilized7.5

Experimental Protocols

Protocol 1: Batch Synthesis of this compound using Free Lipase

1. Materials:

  • Citronellol (B86348)
  • Butyric acid
  • Lipase (e.g., from Candida rugosa)
  • Organic solvent (e.g., n-hexane)
  • Phosphate buffer (for pH adjustment of the enzyme if required)
  • Molecular sieves (optional, for water removal)
  • Magnetic stirrer and hot plate
  • Reaction vessel (e.g., screw-capped flask)
  • Gas chromatograph (GC) for analysis

2. Procedure:

  • Prepare the reaction mixture by adding equimolar amounts of citronellol and butyric acid to the reaction vessel containing n-hexane.
  • Add the free lipase powder to the mixture. The enzyme loading can be optimized, but a common starting point is 5-10% (w/w) of the total substrate weight.
  • If controlling water content, add activated molecular sieves.
  • Seal the vessel and place it on a magnetic stirrer with a controlled temperature. Set the temperature to the optimum for the chosen lipase (e.g., 40°C for C. rugosa).
  • Stir the reaction mixture at a constant speed (e.g., 150-200 rpm).
  • Withdraw small aliquots of the reaction mixture at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to monitor the progress of the reaction.
  • Analyze the samples by GC to determine the conversion of citronellol and the yield of this compound.

Protocol 2: Continuous Synthesis of this compound using Immobilized Lipase in a Packed-Bed Reactor

1. Materials:

  • Immobilized lipase (e.g., Novozym 435 or Candida rugosa lipase immobilized on a support)
  • Substrate solution: Citronellol and butyric acid dissolved in n-hexane at the desired molar ratio.
  • Packed-bed reactor column
  • Peristaltic pump
  • Temperature-controlled water jacket for the reactor
  • Sample collection vials

2. Procedure:

  • Pack the reactor column with the immobilized lipase.
  • Equilibrate the packed bed by pumping the solvent (n-hexane) through the reactor at the desired reaction temperature (e.g., 50°C).
  • Prepare the substrate feed solution. The pH of the substrates can be adjusted before preparing the solution if necessary to maintain the enzyme's "pH memory".
  • Pump the substrate solution through the packed-bed reactor at a constant flow rate. The flow rate determines the residence time of the reactants in contact with the enzyme.
  • Maintain the reactor at the optimal temperature using the water jacket.
  • Collect the product stream at the outlet of the reactor.
  • Analyze the collected samples to determine the steady-state conversion to this compound.
  • Vary the flow rate (residence time) and temperature to optimize the process.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_decision Decision & Refinement cluster_output Output A Select Lipase C Choose Reaction System (Batch/Continuous) A->C B Prepare Substrates (Citronellol & Butyric Acid) B->C D Set Initial Temperature C->D E Set Initial pH C->E F Run Experiment D->F E->F G Analyze Conversion F->G H Conversion Optimal? G->H H->D No, Adjust Temp H->E No, Adjust pH I Optimal Conditions (Temp & pH) H->I Yes

Caption: Experimental workflow for optimizing temperature and pH.

Temp_pH_Relationship cluster_params Input Parameters cluster_enzyme Enzyme State cluster_outcome Reaction Outcome Temp Temperature Activity Enzyme Activity Temp->Activity Increases to optimum, then decreases Stability Enzyme Stability Temp->Stability Decreases at high temp pH pH pH->Activity Optimal at specific range pH->Stability Decreases at extreme pH Conversion Conversion Rate Activity->Conversion Stability->Conversion Yield Product Yield Conversion->Yield

References

Technical Support Center: Overcoming Enzyme Deactivation in Citronellyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of citronellyl butyrate (B1204436). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help researchers, scientists, and drug development professionals overcome common challenges related to enzyme deactivation and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

  • Q1: My reaction has a very low yield of citronellyl butyrate. What are the common causes? A1: Low product yield is often a direct consequence of enzyme deactivation or suboptimal reaction conditions. Key factors include:

    • Suboptimal Temperature: Lipase (B570770) activity is highly temperature-dependent. Temperatures that are too high can cause denaturation, while temperatures that are too low will result in a very slow reaction rate.[1][2] For instance, with immobilized Candida rugosa lipase, activity decreases as the temperature rises to 60°C.

    • Incorrect pH: The pH of the reaction medium, specifically the microenvironment of the enzyme, is critical. Extreme pH values can lead to irreversible enzyme inactivation.[3]

    • Water Accumulation: While a minimal amount of water is essential for lipase activity in non-aqueous media, the esterification reaction produces water as a byproduct.[4][5] Its accumulation can shift the reaction equilibrium back towards hydrolysis, reducing the net yield of the ester.[5]

    • Substrate or Product Inhibition: High concentrations of the substrates (citronellol or butyric acid) or the product (this compound) can inhibit the enzyme's activity.[5][6][7][8] Citronellol (B86348), in particular, has been shown to cause inhibition in some systems.[8]

    • Inactive Enzyme: The enzyme may have been inactive from the start due to improper storage or handling.[5]

  • Q2: How can I troubleshoot a low-yield reaction? A2: Systematically evaluate the potential causes:

    • Verify Enzyme Activity: Test your lipase with a standard reaction to confirm its activity before starting your main experiment.

    • Optimize Temperature: Conduct small-scale experiments across a temperature range (e.g., 30°C to 60°C) to find the optimum for your specific enzyme and setup.[1] The optimal temperature for this compound synthesis using free Candida rugosa lipase is reported to be around 40°C, while for the immobilized version, it is 50°C.[1]

    • Control pH: Ensure the pH of the enzyme's environment is optimal. For immobilized Candida rugosa lipase, a pH of 7.5 has been shown to provide the highest conversion.[9]

    • Remove Water In Situ: Add molecular sieves to the reaction mixture to adsorb the water produced during esterification.[5] This will drive the reaction toward product formation.

    • Optimize Substrate Ratio: Experiment with different molar ratios of citronellol and butyric acid to mitigate substrate inhibition.[5] A fed-batch strategy, where one substrate is added gradually, can also prevent high initial concentrations.[5][10]

Issue 2: Enzyme Instability and Short Lifespan

  • Q3: My enzyme loses activity quickly, preventing reuse. How can I improve its stability? A3: Enzyme immobilization is the most effective strategy to enhance stability and enable reuse.[11][12] Immobilizing the lipase on a solid support can protect it from harsh environmental conditions.

    • Benefits of Immobilization:

      • Enhanced Thermal Stability: Immobilized lipases generally exhibit higher tolerance to temperature fluctuations.[13]

      • Improved pH Tolerance: Immobilization can broaden the optimal pH range of the enzyme.[13]

      • Increased Solvent Resistance: Immobilized enzymes often show greater stability in organic solvents.[13][14]

      • Easy Separation and Reuse: The catalyst can be easily filtered from the reaction medium and reused for multiple cycles, reducing costs.[12][13]

  • Q4: What are common supports for lipase immobilization, and which should I choose? A4: A variety of supports can be used. Hydrophobic supports are particularly effective for lipases. Accurel MP1000, a macroporous polypropylene (B1209903) support, is widely used for the physical adsorption of lipases due to its hydrophobic nature, which can help maintain the enzyme's active conformation.[13][15][16] Other options include celite, silica, and various polymer matrices.[8][9][17]

  • Q5: The organic solvent seems to be deactivating my enzyme. What can I do? A5: The choice of solvent is critical for enzyme stability and activity in non-aqueous media.[4]

    • Solvent Polarity (Log P): Hydrophobic (water-immiscible) solvents with a high Log P value are generally preferred as they are less likely to "strip" the essential water layer from the enzyme's surface, which is crucial for its catalytic activity.[4][17] n-hexane is a commonly used and effective solvent for this compound synthesis.[1]

    • Solvent Screening: If you suspect solvent-induced deactivation, test a range of hydrophobic solvents (e.g., heptane, isooctane) to identify the one that provides the best balance of substrate solubility and enzyme stability.[18]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on this compound synthesis to guide your experimental design.

Table 1: Effect of Temperature on Butyric Acid Conversion (Immobilized Candida rugosa Lipase)

Temperature (°C)Butyric Acid Conversion (%)Reference
30~92
40~95
5097
6090

Table 2: Effect of pH on Butyric Acid Conversion and Deactivation Rate (Immobilized C. rugosa Lipase)

pHButyric Acid Conversion (%)Deactivation Rate Constant (k_d, h⁻¹)Reference
4.0661.50
5.070~0.40
6.0~88~0.15
7.595~0.05
9.0~90~0.18
10.0~881.07

Experimental Protocols

Protocol 1: Lipase Immobilization on Accurel MP1000 via Physical Adsorption

This protocol is adapted from methods used for immobilizing lipases on hydrophobic supports.[13][15][16]

Materials:

  • Lipase from Candida rugosa (or other source)

  • Accurel MP1000 support

  • 50% Ethanol (B145695) (v/v)

  • Phosphate (B84403) buffer (e.g., 25 mM, pH 7.5)

  • Deionized water

  • n-hexane

  • Shaking incubator

  • Filtration apparatus (e.g., Büchner funnel with Whatman filter paper)

Procedure:

  • Support Pre-treatment: Weigh 2 grams of Accurel MP1000 and stir it in 50% ethanol for 30 minutes. This step facilitates the penetration of the enzyme solution into the pores.[13]

  • Washing: Filter the support and wash it thoroughly with deionized water to remove the ethanol.

  • Drying: Dry the washed support in an oven at 80°C until completely dry.

  • Enzyme Solution Preparation: Prepare a lipase solution by dissolving a known amount of enzyme (e.g., 20 mg) in 5 mL of phosphate buffer (pH 7.5).

  • Immobilization: Add the dried Accurel MP1000 support to the lipase solution.

  • Adsorption: Place the mixture in a shaking incubator at 200 rpm for 24 hours at room temperature to allow for physical adsorption of the enzyme onto the support.

  • Washing and Recovery: After incubation, filter the immobilized lipase. Wash it thoroughly first with deionized water to remove any unbound enzyme, and then rinse with n-hexane to prepare it for use in the organic medium.

  • Storage: Store the dried immobilized lipase at 4°C until use.

Protocol 2: Synthesis of this compound in a Packed-Bed Reactor

This protocol describes the continuous synthesis of this compound using an immobilized lipase.

Materials:

  • Immobilized lipase (from Protocol 1)

  • Substrate solution: Equimolar concentrations of citronellol and butyric acid dissolved in n-hexane.

  • Packed-bed reactor column

  • Peristaltic pump

  • Water bath or column jacket for temperature control

  • Molecular sieves

Procedure:

  • Reactor Setup: Pack a column with the immobilized lipase to create the packed bed.

  • System Equilibration: Pump n-hexane through the reactor to equilibrate the system.

  • Reaction Initiation: Start pumping the substrate solution through the packed bed at a defined flow rate (e.g., 1 mL/min, corresponding to a residence time of 8 minutes for a given reactor volume). A bed of molecular sieves can be placed upstream or downstream to remove water.

  • Temperature Control: Maintain the reactor temperature at the optimum, for example, 50°C, using a water bath or circulating water jacket.

  • Sample Collection: Periodically collect samples of the effluent from the reactor outlet.

  • Analysis: Analyze the collected samples to determine the concentration of butyric acid (e.g., by titration) or the concentration of this compound (e.g., by Gas Chromatography) to calculate the conversion rate.[19]

  • Steady-State Operation: Continue the reaction until a steady-state conversion is achieved.

Visualizations: Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow Start Low this compound Yield CheckEnzyme Is the enzyme active? (Test with standard substrate) Start->CheckEnzyme CheckTemp Is the temperature optimal? (e.g., 40-50°C) CheckEnzyme->CheckTemp Yes InactiveEnzyme Source new/test stored enzyme CheckEnzyme->InactiveEnzyme No CheckpH Is the pH optimal? (e.g., pH 7.5) CheckTemp->CheckpH Yes OptimizeTemp Optimize temperature (run gradient) CheckTemp->OptimizeTemp No CheckWater Is water being removed? (e.g., using molecular sieves) CheckpH->CheckWater Yes OptimizepH Adjust pH of support buffer CheckpH->OptimizepH No CheckSubstrate Is there substrate inhibition? CheckWater->CheckSubstrate Yes AddSieves Add molecular sieves to system CheckWater->AddSieves No OptimizeRatio Optimize substrate molar ratio or use fed-batch CheckSubstrate->OptimizeRatio Yes Success Yield Improved CheckSubstrate->Success No InactiveEnzyme->Success OptimizeTemp->Success OptimizepH->Success AddSieves->Success OptimizeRatio->Success

Caption: A logical workflow for diagnosing and resolving low product yield.

Diagram 2: Key Factors Leading to Lipase Deactivation

DeactivationFactors cluster_factors Deactivating Factors Lipase Active Lipase DeactivatedLipase Inactive Lipase Lipase->DeactivatedLipase Denaturation / Inhibition HighTemp High Temperature (> 60°C) HighTemp->Lipase ExtremepH Extreme pH (< 5 or > 9) ExtremepH->Lipase Solvent Hydrophilic Solvents (Low Log P) Solvent->Lipase Water Excess Water (Product Accumulation) Water->Lipase

Caption: Major environmental factors that can cause lipase deactivation.

Diagram 3: Experimental Workflow for Immobilization and Synthesis

ExperimentalWorkflow cluster_Immobilization Step 1: Enzyme Immobilization cluster_Synthesis Step 2: this compound Synthesis a Pre-treat Accurel MP1000 with Ethanol c Incubate Support with Lipase Solution (24h) a->c b Prepare Lipase Solution in Buffer (pH 7.5) b->c d Filter, Wash, and Dry Immobilized Lipase c->d e Pack Column with Immobilized Lipase d->e Use as Catalyst g Pump Substrate through Reactor at Optimal Temp (50°C) e->g f Prepare Substrate Feed (Citronellol + Butyric Acid in n-Hexane) f->g h Collect & Analyze Effluent (GC or Titration) g->h

Caption: Workflow from enzyme immobilization to product synthesis.

References

Technical Support Center: Purification of Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Citronellyl Butyrate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to streamline your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Typically, the crude product of this compound synthesis contains unreacted starting materials and byproducts. The most common impurities include:

  • Unreacted Citronellol (B86348): A starting material for the esterification reaction.

  • Unreacted Butyric Acid: The second starting material, which can be corrosive and has a pungent odor.

  • Residual Acid or Base Catalyst: Depending on the synthesis method, catalysts like sulfuric acid or p-toluenesulfonic acid, or basic catalysts might be present.

  • Water: A byproduct of the esterification reaction.

  • Side-Products: Isomers of citronellol or byproducts from side reactions that can occur at elevated temperatures.

Q2: My distilled this compound is still impure. What could be the problem?

A2: Impurities after distillation are often due to compounds with boiling points close to that of this compound or the formation of azeotropes.

  • Close Boiling Points: The boiling point of Citronellol is approximately 225 °C, and Butyric Acid is about 163.5 °C.[1][2] this compound has a boiling point of around 246 °C. While the boiling point of butyric acid is significantly lower, citronellol's boiling point is relatively close, which can lead to co-distillation if the fractional distillation column is not efficient enough.

  • Inefficient Fractionation: A short or poorly packed fractionation column may not provide the necessary theoretical plates for a clean separation.

  • Distillation Rate: Distilling too quickly does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation.

Troubleshooting Fractional Distillation:

Problem Potential Cause Recommended Solution
Low Purity of Distillate Boiling points of impurities are too close to the product.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper separation. Aim for a slow, steady collection of distillate.
Inaccurate temperature monitoring.Ensure the thermometer bulb is correctly placed at the head of the distillation apparatus, just below the side arm leading to the condenser.
Low Yield of Product Product decomposition at high temperatures.Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Hold-up in the distillation apparatus.Use a smaller distillation setup for smaller scales to minimize product loss on the glass surfaces.

Q3: I'm having trouble separating this compound from impurities using column chromatography. What should I do?

A3: Column chromatography is a powerful technique for purification, but its success is highly dependent on the chosen stationary and mobile phases.

  • Inappropriate Solvent System: If the polarity of the eluent is too high, both the product and impurities will elute quickly with poor separation. If it's too low, the product may not elute at all or will elute very slowly, leading to broad peaks.

  • Column Overloading: Loading too much crude product onto the column will result in broad bands and poor separation.

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and inefficient separation.

Troubleshooting Column Chromatography:

Problem Potential Cause Recommended Solution
Co-elution of Product and Impurities Incorrect solvent system.Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. A common starting point for esters is a mixture of hexane (B92381) and ethyl acetate.[3]
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of silica (B1680970) gel to the weight of the crude product.[4]
Product is not Eluting The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 95:5 hexane:ethyl acetate, try switching to 90:10 or 85:15.
Tailing of the Product Peak The compound is interacting too strongly with the silica gel.Add a small amount (0.5-1%) of a more polar solvent like methanol (B129727) or a few drops of triethylamine (B128534) (if the compound is basic) to the eluent.
Cracking of the Silica Bed Improper packing or the column ran dry.Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the stationary phase.[3]

Data Presentation

The following table summarizes the expected purity and yield for different purification methods for this compound, based on typical laboratory outcomes.

Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Common Challenges
Fractional Distillation 95 - 9860 - 80Scalable, good for removing non-volatile impurities.Potential for thermal degradation, separation of close-boiling impurities can be difficult.
Flash Column Chromatography > 9870 - 90High resolution for separating structurally similar compounds.Can be time-consuming and requires significant solvent volumes for large scales.
Enzymatic Synthesis & Purification > 95[5]> 90[6]High selectivity, mild reaction conditions.Enzyme cost and stability can be a factor.

Experimental Protocols

1. Protocol for Preliminary Purification: Liquid-Liquid Extraction

This protocol is intended for the initial work-up of a crude reaction mixture to remove water-soluble impurities like acids, bases, and salts.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst and unreacted butyric acid. Caution: Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drain the brine layer.

  • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.

2. Protocol for Fractional Distillation

This protocol is for the purification of this compound from impurities with different boiling points.

  • Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glass joints are properly sealed.

  • Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • If performing vacuum distillation, connect the apparatus to a vacuum pump with a cold trap.

  • Begin heating the distillation flask gently.

  • Collect the initial fraction, which will likely contain lower-boiling impurities.

  • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the desired fraction.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 246 °C at atmospheric pressure, lower under vacuum).

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

3. Protocol for Flash Column Chromatography

This protocol is for achieving high purity by separating this compound from closely related impurities.

  • Select the Solvent System: Use TLC to determine an appropriate eluent. A good starting point for this compound is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks. Add a thin layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.

  • Elute the Column: Carefully add the eluent to the top of the column. Apply gentle air pressure to push the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of fractions (e.g., in test tubes or small flasks).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound (from synthesis) Extraction Liquid-Liquid Extraction (wash with NaHCO3 and brine) Crude->Extraction Drying Drying (anhydrous Na2SO4 or MgSO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation For large scale or high boiling impurities Chromatography Column Chromatography Evaporation->Chromatography For high purity or close-boiling impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Flowchart cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues start Start Purification check_purity Check Purity (TLC, GC-MS) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Purification Complete is_pure->end Yes distillation_issue Low purity after distillation? is_pure->distillation_issue No, after Distillation chromatography_issue Poor separation in column? is_pure->chromatography_issue No, after Chromatography check_column Use more efficient fractionating column distillation_issue->check_column reduce_rate Reduce distillation rate distillation_issue->reduce_rate check_temp Verify thermometer placement distillation_issue->check_temp check_column->check_purity reduce_rate->check_purity check_temp->check_purity optimize_solvent Optimize solvent system (check TLC, Rf ~0.25) chromatography_issue->optimize_solvent check_loading Reduce sample load chromatography_issue->check_loading repack_column Repack column carefully chromatography_issue->repack_column optimize_solvent->check_purity check_loading->check_purity repack_column->check_purity

Caption: Troubleshooting flowchart for common purification challenges.

References

Preventing degradation of Citronellyl butyrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Citronellyl Butyrate (B1204436) Stability

Welcome to the Technical Support Center for Citronellyl Butyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an organic ester known for its fruity, rose-like aroma, used in fragrances and as a flavoring agent.[1] Like many esters, it is susceptible to degradation, which can alter its sensory properties, decrease its purity, and potentially introduce impurities that could affect experimental outcomes.[2] The primary degradation pathways are hydrolysis and oxidation.[3][4]

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place.[5] The container should be tightly sealed to prevent exposure to moisture and air.[5][6] Storing under an inert atmosphere, such as nitrogen or argon, is also recommended to minimize oxidation.[5]

Q3: What type of container is best for storing this compound?

For long-term storage, it is advisable to use glass containers with Teflon-lined caps. This prevents potential leaching of plasticizers that can occur with plastic containers and ensures an airtight seal.

Q4: What are the signs of this compound degradation?

Signs of degradation can include a change in odor (e.g., a rancid or acidic smell due to the formation of butyric acid), a change in color, or the appearance of cloudiness or precipitates. For quantitative assessment, analytical techniques like Gas Chromatography (GC) are used to detect a decrease in the purity of this compound and the emergence of degradation products.

Q5: How does temperature affect the stability of this compound?

Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation of the ester.[2] Therefore, it is crucial to store this compound at cool or refrigerated temperatures.

Q6: Can light exposure degrade this compound?

Yes, exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions that may lead to the degradation of fragrance compounds like this compound.[2][7] Storing in amber or opaque containers can protect the compound from light.

Troubleshooting Guide

This guide addresses common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Actions
Change in Odor (e.g., sour, rancid) Hydrolysis of the ester bond, releasing butyric acid.1. Confirm degradation by smelling a freshly opened standard for comparison. 2. Analyze the sample using GC-MS to identify butyric acid and other degradation products. 3. If confirmed, discard the degraded sample. 4. Review storage procedures to ensure containers are tightly sealed and stored in a dry environment.
Discoloration of the Sample Oxidation or other chemical reactions.1. Compare the color to a fresh, protected sample. 2. Analyze for impurities using GC-MS and UV-Vis spectroscopy. 3. Discard the sample if significant discoloration and impurity peaks are observed. 4. Ensure future samples are stored under an inert atmosphere and protected from light.
Decreased Purity on GC Analysis General degradation due to improper storage.1. Quantify the purity and identify degradation products. 2. Review all aspects of storage: temperature, light exposure, atmosphere, and container type. 3. Implement stricter storage protocols as outlined in the FAQs. 4. Consider performing a stability study to determine an appropriate shelf-life under your specific storage conditions.
Inconsistent Experimental Results Degradation of this compound leading to lower effective concentration or interfering byproducts.1. Immediately analyze an aliquot of the this compound stock for purity. 2. If degradation is detected, use a fresh, validated sample for subsequent experiments. 3. Qualify new batches of this compound upon receipt and periodically thereafter.

Data Presentation: Impact of Storage Conditions on Purity

The following table summarizes hypothetical data from an accelerated stability study to illustrate the impact of different storage conditions on the purity of this compound over time.

Condition Time Purity (%) Appearance Odor
Ideal: 2-8°C, Dark, Inert Gas 0 Months99.5Clear, ColorlessCharacteristic Fruity, Rose
6 Months99.4Clear, ColorlessUnchanged
12 Months99.2Clear, ColorlessUnchanged
Ambient: 25°C, Light, Air 0 Months99.5Clear, ColorlessCharacteristic Fruity, Rose
6 Months95.2Slight Yellow TintFaint Sour Note
12 Months89.8YellowishNoticeable Rancid Odor
Elevated Temp: 40°C, Dark, Air 0 Months99.5Clear, ColorlessCharacteristic Fruity, Rose
6 Months92.1YellowishSour, Rancid Odor
12 Months82.5AmberStrong Rancid Odor

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated storage conditions to predict its shelf-life.

Materials:

  • This compound (high purity standard)

  • Amber glass vials with Teflon-lined screw caps

  • Climate chambers or ovens set to desired temperatures (e.g., 25°C/60% RH, 40°C/75% RH)

  • UV light cabinet

  • Refrigerator (2-8°C)

  • Nitrogen or Argon gas source

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into multiple amber glass vials.

  • Inert Atmosphere: For the ideal storage condition, purge the headspace of the designated vials with nitrogen or argon gas for 30 seconds before tightly sealing the cap.

  • Storage Conditions: Distribute the vials across the following storage conditions:

    • Control: 2-8°C, protected from light.

    • Ambient: 25°C/60% RH, exposed to ambient light.

    • Accelerated (Thermal): 40°C/75% RH, protected from light.

    • Accelerated (Photostability): 25°C, in a UV light cabinet.

  • Time Points: Pull samples from each condition at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visually inspect for color changes, clarity, and precipitation.

    • Odor: Perform a sensory evaluation by a trained analyst.

    • Purity: Quantify the percentage of this compound and identify any degradation products using a validated GC-MS method.

  • Data Analysis: Plot the percentage of this compound remaining against time for each condition. Use this data to estimate the degradation rate and predict the shelf-life under normal storage conditions.

Protocol 2: Quantitative Analysis of this compound by GC-MS

Objective: To quantify the purity of a this compound sample and identify potential degradation products.

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS Detector: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Mass Range: 40-400 amu.

Procedure:

  • Sample Preparation: Prepare a 1000 µg/mL solution of the this compound sample in a suitable solvent like hexane (B92381) or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards of a high-purity this compound reference standard (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Analysis: Inject the calibration standards followed by the sample solution into the GC-MS system.

  • Data Processing:

    • Integrate the peak area of this compound in both the standards and the sample.

    • Generate a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of this compound in the sample using the calibration curve. Calculate the purity based on the initial sample concentration.

    • Identify any additional peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) to identify potential degradation products like butyric acid and citronellol.

Visualizations

Degradation_Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation cluster_observe Observation cluster_investigate Investigation cluster_decision Decision cluster_action Corrective Action observe Observe Sign of Degradation (e.g., odor change, discoloration, inconsistent results) analyze Analyze Sample Purity (GC-MS) observe->analyze review_storage Review Storage Conditions (Temp, Light, Air, Container) observe->review_storage compare Compare to Reference Standard analyze->compare is_degraded Degradation Confirmed? compare->is_degraded review_storage->is_degraded discard Discard Degraded Sample is_degraded->discard Yes continue_use Continue Use & Monitor is_degraded->continue_use No implement_changes Implement Corrective Storage Actions - Use inert gas - Store at 2-8°C - Use amber glass vials discard->implement_changes

Caption: Troubleshooting workflow for identifying and addressing this compound degradation.

Degradation_Pathways Primary Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CB This compound Citronellol Citronellol CB->Citronellol hydrolytic cleavage Butyric_Acid Butyric Acid (Rancid Odor) CB->Butyric_Acid hydrolytic cleavage Oxidation_Products Oxidized Byproducts (Color/Odor Change) CB->Oxidation_Products oxidative attack H2O Water/Moisture H2O->Citronellol pH Acidic/Basic pH pH->Butyric_Acid O2 Oxygen (Air) O2->Oxidation_Products Light Light (UV) Light->Oxidation_Products

Caption: Key degradation pathways for this compound.

References

Impact of substrate molar ratio on Citronellyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Citronellyl Butyrate (B1204436)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of citronellyl butyrate. The information focuses on the impact of the substrate molar ratio and other key experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate molar ratio of citronellol (B86348) to butyric acid for the synthesis of this compound?

The optimal substrate molar ratio can vary depending on the specific enzyme and reaction conditions used.

  • For lipase (B570770) IM77 from Mucor miehei, a citronellol to butyric acid molar ratio of 1:1.5 has been used in an optimized process, although the substrate molar ratio was reported to have no significant effect on the percent molar conversion in that particular study.[1][2]

  • When using free lipase from Candida rugosa, a maximum conversion of 92% was achieved with a citronellol to butyric acid molar ratio of 1.5:1, indicating that an excess of the alcohol (citronellol) can be beneficial.[3] At an equimolar ratio (1:1), the conversion was 82%.[3]

  • In the synthesis of citronellyl acetate, a related ester, a 2:1 alcohol-to-acid molar ratio has also been reported to achieve high molar conversion.

Q2: How does an excess of one substrate affect the reaction equilibrium?

In reversible esterification reactions, using an excess of one of the reactants (either the alcohol or the acid) can shift the equilibrium towards the formation of the ester product, thereby increasing the conversion of the limiting reactant.[4] However, a very large excess of one substrate may not always lead to a proportional increase in yield and could complicate downstream purification.

Q3: What are the key parameters to consider for optimizing the synthesis of this compound?

Besides the substrate molar ratio, several other parameters are crucial for optimizing the synthesis:

  • Enzyme Selection and Concentration: Different lipases (e.g., from Candida antarctica, Mucor miehei, Candida rugosa) exhibit different activities and stabilities. The amount of enzyme used will also directly impact the reaction rate.[1][3][5]

  • Temperature: Temperature affects both the reaction rate and the stability of the enzyme. An optimal temperature needs to be determined experimentally. For example, with Mucor miehei lipase, 60°C was found to be optimal, while for free Candida rugosa lipase, the optimal temperature was 40°C.[1][6]

  • Reaction Time: The reaction should be monitored to determine the point at which equilibrium is reached or the maximum yield is achieved. Reaction times can range from a few hours to over 24 hours.[1]

  • Solvent: The choice of solvent can influence enzyme activity and substrate solubility. n-Hexane is a commonly used solvent for this reaction.[3] Solvent-free systems are also utilized.[5]

  • Water Content: Water is a byproduct of direct esterification. Its presence can promote the reverse reaction (hydrolysis). The removal of water, for instance by using molecular sieves, can drive the reaction towards higher product yield.[4] A study using lipase IM77 found 0% added water to be optimal.[1]

Troubleshooting Guide

Issue 1: Low Yield or Poor Conversion Rate

Potential Cause Troubleshooting Steps
Suboptimal Substrate Molar Ratio Systematically vary the molar ratio of citronellol to butyric acid (e.g., 1:1, 1:1.5, 1.5:1, 1:2, 2:1) to find the optimum for your specific enzyme and conditions. An excess of one substrate can shift the equilibrium to favor product formation.[3][4]
Enzyme Inactivity - Confirm the activity of the lipase from the supplier's specifications or by running a standard assay. - Ensure the enzyme has been stored correctly. - Consider that the enzyme may be inhibited by high concentrations of the acid or alcohol.
Presence of Water - For direct esterification, water is a byproduct. Add molecular sieves to the reaction mixture to remove water as it is formed.[4] - Use anhydrous solvents and dry glassware.
Suboptimal Temperature or pH - Optimize the reaction temperature. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in a slow reaction rate.[6] - Ensure the pH of the reaction medium is within the optimal range for the lipase being used. The optimal pH for immobilized Candida rugosa lipase has been reported to be 7.5.[7]
Impure Reactants or Solvents Use reactants and solvents of high purity. Impurities can inhibit the enzyme or lead to side reactions.[8]
Insufficient Reaction Time Monitor the reaction progress over time using techniques like GC or HPLC to ensure it has reached completion or equilibrium.

Issue 2: Reaction Stalls Before Completion

Potential Cause Troubleshooting Steps
Product Inhibition The accumulation of the ester product or the water byproduct can inhibit the enzyme. Consider removing the product or water from the reaction mixture in a continuous process.
Enzyme Denaturation The enzyme may lose activity over the course of the reaction due to thermal or chemical denaturation. Assess the stability of the enzyme under your reaction conditions.
Reversible Reaction Equilibrium The reaction may have reached its chemical equilibrium. To drive the reaction forward, consider increasing the concentration of one of the substrates or removing one of the products (ester or water).[4]

Quantitative Data Summary

The following table summarizes the impact of substrate molar ratio on the conversion/yield of this compound from various studies.

Lipase SourceMolar Ratio (Citronellol:Butyric Acid)Conversion/Yield (%)Reference
Mucor miehei (IM77)1:1.598% (predicted 100%)[1][2]
Free Candida rugosa1.5:192%[3]
Free Candida rugosa1:182%[3]
Free Candida rugosa2:185%[3]
Free Candida rugosa3:181%[3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase (Mucor miehei)

This protocol is based on the optimization study by Chen and colleagues.[1][2]

  • Reactant Preparation: Prepare a mixture of citronellol and butyric acid in a molar ratio of 1:1.5.

  • Enzyme Addition: Add the immobilized lipase (Mucor miehei, IM77) to the substrate mixture. The optimal enzyme amount is 20% by weight of the total substrates.

  • Reaction Conditions:

    • Incubate the reaction mixture at 60°C.

    • Maintain the reaction for 24 hours with continuous stirring.

    • Ensure no water is added to the initial reaction mixture.

  • Reaction Monitoring: Monitor the formation of this compound periodically using Gas Chromatography (GC) until the conversion reaches a plateau.

  • Product Isolation: After the reaction, separate the enzyme from the mixture by filtration. The product can be purified from the unreacted substrates, for example, by vacuum distillation or column chromatography.

Protocol 2: Enzymatic Synthesis of this compound using Free Lipase (Candida rugosa)

This protocol is based on the study by Dahlan and colleagues.[3]

  • Reactant Preparation: In a suitable reaction vessel, dissolve citronellol (30 mM) and butyric acid (20 mM) in n-hexane to achieve a molar ratio of 1.5:1.

  • Enzyme Addition: Add free Candida rugosa lipase to the solution at a concentration of 3.33 g/L.

  • Reaction Conditions:

    • Incubate the reaction mixture at 40°C.

    • Maintain the reaction for 24 hours with agitation.

  • Reaction Monitoring: Withdraw aliquots at different time intervals and analyze the conversion of butyric acid by GC.

  • Product Isolation: Once the reaction is complete, the enzyme can be removed by centrifugation or filtration. The solvent can be evaporated, and the product purified as needed.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up and Analysis reactants Prepare Substrates (Citronellol & Butyric Acid) mix Mix Substrates and Enzyme reactants->mix enzyme Prepare Lipase Enzyme enzyme->mix vessel Prepare Reaction Vessel (add solvent if not solvent-free) vessel->mix incubate Incubate at Optimal Temperature with Agitation mix->incubate monitor Monitor Reaction Progress (e.g., GC) incubate->monitor separate Separate Enzyme (Filtration/Centrifugation) monitor->separate Reaction Complete purify Purify Product (Distillation/Chromatography) separate->purify analyze Analyze Final Product (GC-MS, NMR) purify->analyze molar_ratio_impact cluster_reactants Reactants cluster_products Products cluster_conditions Influencing Factors citronellol Citronellol (Alcohol) equilibrium Reaction Equilibrium citronellol->equilibrium butyric_acid Butyric Acid butyric_acid->equilibrium ester This compound water Water equilibrium->ester equilibrium->water excess_alcohol Excess Citronellol excess_alcohol->equilibrium Shifts Equilibrium Right excess_acid Excess Butyric Acid excess_acid->equilibrium Shifts Equilibrium Right water_removal Water Removal water_removal->equilibrium Shifts Equilibrium Right

References

Technical Support Center: Enhancing the Stability of Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Citronellyl Butyrate (B1204436). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Citronellyl Butyrate in various experimental and formulation contexts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common stability challenges.

Understanding this compound Instability

This compound, a key fragrance and flavor ester, is susceptible to degradation through two primary pathways: hydrolysis and oxidation. These reactions can lead to a loss of the desired aroma, the development of off-notes, and a decrease in overall product efficacy and shelf-life.

  • Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction that is catalyzed by both acids and bases. This results in the formation of citronellol (B86348) and butyric acid. The presence of butyric acid, known for its rancid odor, is particularly detrimental to the sensory profile of a product.

  • Oxidation: The double bond in the citronellyl moiety is vulnerable to oxidation, especially when exposed to air, light, and heat. This can lead to the formation of various oxidation byproducts, altering the fragrance and potentially forming irritants.

Below are troubleshooting guides and FAQs to address these stability issues, supported by experimental protocols and data.

Troubleshooting Guides & FAQs

Issue 1: Development of "Rancid" or "Cheesy" Off-Notes

Question: My formulation containing this compound has developed a rancid, cheesy off-note over time. What is the likely cause and how can I prevent it?

Answer: The development of a rancid or cheesy off-note is a strong indicator of hydrolysis. The ester bond of this compound has likely been broken down, releasing butyric acid, which is responsible for this characteristic malodor.

Troubleshooting Steps:

  • pH Assessment: Measure the pH of your formulation. Both acidic and alkaline conditions can accelerate ester hydrolysis. For aqueous systems, aim for a pH as close to neutral (pH 7) as possible, unless other components require a different pH range.

  • Moisture Control: Evaluate the water content of your formulation and storage conditions. Minimize exposure to water and humidity. For non-aqueous formulations, ensure all components are anhydrous.

  • Raw Material Quality: Ensure the this compound and other raw materials used are of high purity and low in water content.

Preventative Measures:

  • pH Buffering: If appropriate for your system, use a buffering agent to maintain a neutral pH.

  • Moisture Scavengers: In anhydrous formulations, consider the use of moisture scavengers.

  • Microencapsulation: Encapsulating the this compound can provide a physical barrier against water.

Issue 2: Loss of Floral and Fruity Aroma

Question: The characteristic floral and fruity scent of this compound in my product is fading faster than expected. What could be causing this?

Answer: A rapid loss of the desired aroma can be due to either oxidation of the citronellyl portion of the molecule or volatilization. Oxidation alters the chemical structure, diminishing the original scent, while volatilization leads to physical loss of the fragrance compound.

Troubleshooting Steps:

  • Exposure to Oxygen and Light: Review your manufacturing and packaging processes. Is the product excessively exposed to air (oxygen) and/or UV light?

  • Storage Temperature: Assess the storage temperature of your product. Elevated temperatures can accelerate both oxidation and volatilization.

  • Headspace in Packaging: A large headspace in the packaging can contain more oxygen, promoting oxidation.

Preventative Measures:

  • Addition of Antioxidants: Incorporate antioxidants into your formulation to inhibit oxidation. Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherol (Vitamin E).

  • UV-Protective Packaging: Use opaque or UV-coated packaging to protect the formulation from light.

  • Inert Gas Blanketing: During manufacturing and packaging, consider blanketing the product with an inert gas like nitrogen to displace oxygen.

  • Microencapsulation: This technique can effectively protect this compound from both oxygen and light, as well as reduce its volatility.

Quantitative Data on Stability Enhancement

While specific stability data for this compound is limited in publicly available literature, the following tables provide illustrative data on the effectiveness of common stabilization methods for similar ester-based compounds. This data can serve as a starting point for your own experimental design.

Table 1: Effect of Antioxidants on the Oxidative Stability of Soybean Oil Ethyl Esters (Illustrative)

AntioxidantConcentration (ppm)Induction Time (hours) at 110°CStabilization Factor (F)
Control (None)00.161.00
BHT15002.5015.63
BHT70005.6435.25
BHA15001.318.18
TBHQ15002.2013.75

Data adapted from a study on soybean oil ethyl esters, demonstrating the significant increase in oxidative stability with the addition of antioxidants. The stabilization factor (F) is the ratio of the induction time with the antioxidant to the induction time of the control.[1][2]

Table 2: Stability of Microencapsulated Fragrance Oil in Fabric (Illustrative)

Time (hours)Fragrance Oil Content at 32°C (%)Fragrance Oil Content at 40°C (%)
0100.0100.0
1~95.0~90.0
5~85.0~75.0
10~75.0~60.0
2061.342.5

This data illustrates the sustained release and protective effect of microencapsulation on a fragrance oil applied to cotton fabric at different temperatures.[3]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound with Antioxidants

Objective: To evaluate the effectiveness of different antioxidants in preventing the oxidative degradation of this compound under accelerated conditions.

Materials:

  • This compound (high purity)

  • Antioxidants: BHT, BHA, Tocopherol

  • Ethanol (B145695) (solvent)

  • Oven or stability chamber capable of maintaining 54°C ± 2°C[4][5]

  • Glass vials with airtight caps

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol (e.g., 1% w/v).

    • Prepare stock solutions of each antioxidant in ethanol (e.g., 1000 ppm).

    • Create test samples by adding the antioxidant stock solutions to the this compound solution to achieve final antioxidant concentrations of 100, 500, and 1000 ppm.

    • Prepare a control sample with only this compound in ethanol.

  • Accelerated Aging:

    • Pipette equal volumes of each test sample and the control into separate glass vials.

    • Seal the vials tightly.

    • Place the vials in an oven or stability chamber at 54°C ± 2°C.[4][5]

  • Analysis:

    • At specified time points (e.g., day 0, 7, and 14), remove a set of vials for analysis.

    • Allow the vials to cool to room temperature.

    • Analyze the concentration of this compound in each sample using a validated GC-MS method.

    • Monitor for the appearance of degradation products by comparing the chromatograms of the aged samples to the day 0 sample.

Data Analysis:

  • Plot the concentration of this compound as a function of time for each antioxidant and concentration.

  • Calculate the percentage of this compound remaining at each time point.

  • Compare the degradation rates between the control and the antioxidant-containing samples to determine the effectiveness of each antioxidant.

Protocol 2: Microencapsulation of this compound using Spray Drying

Objective: To encapsulate this compound in a protective matrix to enhance its stability and control its release.

Materials:

  • This compound (core material)

  • Wall materials: Maltodextrin, Gum Arabic

  • Distilled water

  • High-shear mixer or homogenizer

  • Spray dryer

Procedure:

  • Wall Material Solution Preparation:

    • Prepare an aqueous solution of the wall materials (e.g., 30% w/v solution of a 1:1 mixture of Maltodextrin and Gum Arabic in distilled water).

    • Stir until the wall materials are fully dissolved.

  • Emulsion Formation:

    • Add this compound to the wall material solution to form the core material load (e.g., 20% by weight of the wall material solids).

    • Homogenize the mixture using a high-shear mixer at high speed for 5-10 minutes to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Set the spray drying parameters. These will need to be optimized for the specific instrument and formulation, but typical starting points are:

      • Inlet air temperature: 160-190°C[6][7]

      • Outlet air temperature: 80-90°C[6][8]

      • Feed flow rate: To be adjusted to maintain the desired outlet temperature.

  • Powder Collection and Storage:

    • Collect the resulting powder from the cyclone and collection vessel.

    • Store the microcapsules in an airtight container in a cool, dry place, protected from light.

Characterization:

  • Encapsulation Efficiency: Determine the amount of this compound encapsulated within the microparticles.

  • Particle Size and Morphology: Analyze the size and shape of the microcapsules using techniques like laser diffraction or scanning electron microscopy (SEM).

  • Stability Studies: Perform accelerated stability testing on the microencapsulated powder to evaluate its shelf-life compared to unencapsulated this compound.

Diagrams

degradation_pathways cb This compound hydrolysis Hydrolysis (Water, Acid/Base) cb->hydrolysis oxidation Oxidation (Oxygen, Light, Heat) cb->oxidation citronellol Citronellol hydrolysis->citronellol butyric_acid Butyric Acid (Rancid Off-Note) hydrolysis->butyric_acid ox_products Oxidation Products (Loss of Aroma) oxidation->ox_products

Degradation pathways of this compound.

stabilization_workflow cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome instability This compound Instability (Aroma Loss, Off-Notes) cause_hydrolysis Hydrolysis (pH, Moisture) instability->cause_hydrolysis cause_oxidation Oxidation (O2, Light, Heat) instability->cause_oxidation sol_encapsulation Microencapsulation instability->sol_encapsulation sol_ph pH Control & Moisture Management cause_hydrolysis->sol_ph sol_antioxidants Add Antioxidants (BHT, Tocopherol) cause_oxidation->sol_antioxidants sol_packaging UV-Protective & Airtight Packaging cause_oxidation->sol_packaging stability Enhanced Stability & Extended Shelf-Life sol_ph->stability sol_antioxidants->stability sol_packaging->stability sol_encapsulation->stability

Workflow for enhancing this compound stability.

References

Technical Support Center: Optimizing Citronellyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the reaction time and overcoming challenges during the synthesis of Citronellyl Butyrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic synthesis, typically utilizing lipases, is often preferred as it is considered a "greener" method and can produce esters considered "natural". Chemical synthesis often involves the direct esterification of citronellol (B86348) with butyric acid or its derivatives under specific catalytic conditions.[1]

Q2: Which factors most significantly influence the reaction time in enzymatic synthesis?

A2: The reaction time in the enzymatic synthesis of this compound is influenced by several key factors, including the choice of enzyme (lipase), enzyme concentration, temperature, pH, substrate molar ratio, and the presence of a suitable solvent. Optimizing these parameters is crucial for achieving a rapid and efficient synthesis.

Q3: Can the byproducts of the reaction inhibit the enzyme and slow down the synthesis?

A3: Yes, product inhibition can occur. In the case of direct esterification, the accumulation of water as a byproduct can shift the equilibrium back towards hydrolysis, effectively slowing down or even reversing the esterification process.[2] Similarly, high concentrations of the product, this compound, can also inhibit the lipase (B570770).

Q4: What is a major cause of low yield in enzymatic synthesis and how can it be addressed?

A4: A common cause of low yield is the presence of excess water in the reaction medium, which favors the reverse reaction of hydrolysis.[2][3] To address this, in-situ water removal is recommended. This can be achieved by adding molecular sieves to the reaction mixture or by carrying out the reaction under vacuum.[2]

Troubleshooting Guides

Issue 1: Slow Reaction Rate

Q: My enzymatic reaction to synthesize this compound is proceeding very slowly. What are the possible causes and how can I troubleshoot this?

A: A slow reaction rate can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Suboptimal Temperature: Temperature significantly impacts enzyme activity. Ensure the reaction is being conducted at the optimal temperature for the specific lipase you are using. For instance, the optimal temperature for Candida rugosa lipase has been reported to be around 40-50°C.[4] Exceeding the optimal temperature can lead to enzyme denaturation and a loss of activity.[5]

  • Incorrect pH: The pH of the reaction medium can affect the ionization state of the enzyme and its substrates, thereby influencing its activity. For immobilized Candida rugosa lipase, a pH of 7.5 has been shown to be optimal.

  • Insufficient Enzyme Concentration: The amount of enzyme directly correlates with the reaction rate. If the reaction is slow, consider increasing the enzyme loading.

  • Poor Substrate Solubility: Ensure that both citronellol and butyric acid are well-dissolved in the chosen solvent. Poor solubility can limit the availability of substrates to the enzyme's active site.

  • Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the enzyme and products away from it, especially when using immobilized enzymes. Ensure sufficient agitation of the reaction mixture.

Issue 2: Low Conversion/Yield

Q: I am observing a low final conversion of reactants to this compound. What could be the reasons and what solutions can I try?

A: Low conversion is a common issue that can often be resolved by addressing the following points:

  • Water Accumulation: As mentioned in the FAQs, water produced during esterification can lead to the reverse hydrolytic reaction.

    • Solution: Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction medium to sequester water as it is formed. Conducting the reaction under a vacuum can also help in removing water.

  • Substrate Inhibition: High concentrations of either citronellol or butyric acid can inhibit the activity of the lipase.

    • Solution: Optimize the substrate molar ratio. While a 1:1 ratio is stoichiometric, an excess of one substrate can sometimes drive the reaction forward. However, very high concentrations should be avoided. A fed-batch approach, where one of the substrates is added gradually, can also be effective in keeping substrate concentrations below the inhibition threshold.

  • Enzyme Deactivation: The enzyme may be losing its activity over the course of the reaction.

    • Solution: Investigate the stability of your lipase under the reaction conditions. Factors like extreme pH, high temperatures, or the presence of certain organic solvents can lead to deactivation.[6][7] Consider using an immobilized enzyme, which often exhibits greater stability.

Data Presentation

Table 1: Effect of Temperature on this compound Synthesis using Candida rugosa Lipase

Temperature (°C)Conversion (%)Reaction Time (hours)Reference
30Increased24[4]
40~9424[4]
5097Not specified
6090Not specified

Table 2: Influence of Reaction Parameters on Enzymatic Synthesis Time

ParameterConditionEffect on Reaction TimeReference
Enzyme Immobilized Candida antarctica lipase B (Novozym 435)High activity, can achieve >99% yield in shorter timesNot specified
Reactor Type Packed-bed reactorShorter reaction times compared to batch reactors
Solvent n-hexaneCommonly used, provides a suitable non-aqueous environment[4]
Water Removal Addition of molecular sievesReduces reaction time by shifting equilibrium towards product formation

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is based on the use of immobilized Candida rugosa lipase in a batch reactor.

Materials:

  • Citronellol

  • Butyric acid

  • Immobilized Candida rugosa lipase

  • n-hexane (or another suitable organic solvent)

  • Activated molecular sieves (3Å or 4Å)

  • Reaction vessel (e.g., a sealed flask with a magnetic stirrer)

  • Shaking incubator or water bath with temperature control

Procedure:

  • To the reaction vessel, add equimolar amounts of citronellol and butyric acid.

  • Add n-hexane as the solvent. A typical concentration would be around 0.5 M for the substrates.

  • Add the immobilized lipase. The enzyme loading can be optimized, but a starting point of 10% (w/w of substrates) is common.

  • Add activated molecular sieves (approximately 10-20% w/v) to the mixture to remove water produced during the reaction.

  • Seal the reaction vessel to prevent the evaporation of the solvent and reactants.

  • Place the vessel in a shaking incubator or a temperature-controlled water bath set to the optimal temperature for the lipase (e.g., 50°C).

  • Maintain constant agitation (e.g., 200 rpm) to ensure proper mixing.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • The reaction is considered complete when the conversion of the limiting reactant reaches a plateau.

  • Upon completion, separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration for potential reuse.

  • The product, this compound, can be purified from the reaction mixture by techniques such as distillation or column chromatography.

Protocol 2: Chemical Synthesis of this compound

This protocol describes a direct esterification method using thionyl chloride.

Materials:

  • Citronellol

  • Butyric acid

  • Thionyl chloride (SOCl₂)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction flask with a reflux condenser and stirring mechanism

  • Separatory funnel

Procedure:

  • In a reaction flask, combine butyric acid and thionyl chloride. A typical molar ratio would be approximately 1.3:1 (thionyl chloride to butyric acid).

  • Heat the mixture at 60°C for about 3 hours with constant stirring. This step forms the butyryl chloride intermediate.

  • Cool the reaction mixture and then add a solution of citronellol dissolved in THF.

  • Continue the reaction at 60°C for another 3 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by adding NaOH solution until the pH is between 6 and 7.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate to recover any remaining product.

  • Combine all the organic layers and wash them with a saturated brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate). A yield of around 91.4% has been reported for this method.[1]

Mandatory Visualization

EnzymaticSynthesisWorkflow Enzymatic Synthesis Workflow for this compound cluster_prep Reaction Setup cluster_reaction Esterification Reaction cluster_monitoring Process Monitoring cluster_downstream Downstream Processing Reactants Citronellol + Butyric Acid ReactionVessel Reaction Vessel (Controlled Temp & Agitation) Reactants->ReactionVessel Solvent Organic Solvent (e.g., n-hexane) Solvent->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel WaterRemoval Molecular Sieves WaterRemoval->ReactionVessel Monitoring Reaction Monitoring (GC/HPLC) ReactionVessel->Monitoring Sampling Filtration Filtration (Enzyme & Sieve Removal) ReactionVessel->Filtration Reaction Mixture Monitoring->ReactionVessel Feedback for Completion Filtration->Enzyme Recycle Purification Purification (Distillation/Chromatography) Filtration->Purification FinalProduct Pure Citronellyl Butyrate Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

References

Addressing phase separation issues in biphasic synthesis of Citronellyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biphasic Synthesis of Citronellyl Butyrate

This technical support center provides troubleshooting guidance for common phase separation issues encountered during the biphasic synthesis of this compound. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a biphasic system in the synthesis of this compound?

A biphasic system, typically consisting of an aqueous phase and an organic solvent (like n-hexane), is often employed in the enzymatic synthesis of this compound for several reasons. Primarily, it facilitates the separation of the biocatalyst (often a lipase (B570770), which resides in the aqueous phase or is immobilized) from the substrates (citronellol and butyric acid) and the product (this compound), which are primarily in the organic phase. This can also help in shifting the reaction equilibrium towards product formation by removing the product from the immediate vicinity of the enzyme.

Q2: What are the typical components of each phase in this synthesis?

  • Aqueous Phase: This phase usually contains the lipase catalyst, either free or immobilized, and water. Buffers may also be present to maintain an optimal pH for enzyme activity.

  • Organic Phase: This phase contains the reactants, citronellol (B86348) and butyric acid, and the product, this compound. A non-polar solvent like n-hexane is commonly used.

Q3: What is a phase separation issue in the context of this synthesis?

A phase separation issue refers to the difficulty in separating the aqueous and organic phases during or after the reaction. This can manifest as the formation of a stable emulsion (a milky or cloudy layer between the two phases), indistinct phase boundaries, or the complete failure of the two phases to separate.

Q4: Why is proper phase separation important?

Proper phase separation is crucial for:

  • Efficient product recovery: Incomplete separation leads to lower yields as the product remains trapped in the emulsion or the aqueous phase.

  • Catalyst recycling: If using an expensive immobilized enzyme, poor separation can lead to the loss of the catalyst, increasing costs.

  • Product purity: Contamination of the organic phase with aqueous components can complicate downstream purification processes.

Troubleshooting Guide: Addressing Phase Separation Issues

This guide provides solutions to common phase separation problems encountered during the biphasic synthesis of this compound.

Problem 1: Formation of a Stable Emulsion During the Reaction

Q: My reaction mixture has turned into a stable, milky emulsion after starting agitation. What is causing this and how can I resolve it?

A: Emulsion formation during the reaction is a common issue and can be attributed to several factors. The troubleshooting workflow below can help you identify the cause and find a solution.

A Stable Emulsion Forms During Reaction B Potential Causes A->B C High Agitation Speed B->C D Immobilized Enzyme Acting as a Surfactant B->D E High Concentration of Reactants/Products B->E F Solutions C->F D->F E->F G Reduce Agitation Speed F->G H Optimize Catalyst Loading F->H I Modify Catalyst Support F->I J Gradual Substrate Addition F->J K Alter Solvent System F->K

Caption: Troubleshooting workflow for emulsion formation.

Detailed Solutions:

  • Reduce Agitation Speed: High-speed mixing can provide excessive energy, leading to the formation of fine droplets and a stable emulsion.[1]

    • Protocol: Decrease the stirring speed to a point where the two phases are gently mixing, rather than being vigorously homogenized. Monitor the reaction progress to ensure that mass transfer is still adequate.

  • Optimize Catalyst Loading: If you are using an immobilized lipase, the support material or the enzyme itself can act as a surfactant, especially at high concentrations.

    • Protocol: Perform a catalyst loading study to find the minimum amount of enzyme required for an acceptable reaction rate. This can reduce the emulsifying effect.

  • Modify Catalyst Support: Some immobilization supports have a higher tendency to promote emulsions.

    • Protocol: If possible, consider using a more hydrophobic support material for your lipase. This can help to minimize its interaction with the aqueous-organic interface.

  • Gradual Substrate Addition: High concentrations of reactants or the product, which have amphiphilic properties, can contribute to emulsion stability.

    • Protocol: Instead of adding all reactants at the beginning, try a fed-batch approach where the substrates are added gradually over time.

  • Alter the Solvent System: The choice of organic solvent can influence phase separation.

    • Protocol: Experiment with different non-polar solvents. Sometimes, a slightly more or less polar solvent can significantly impact emulsion stability.

Problem 2: Poor Phase Separation After Reaction Completion

Q: The reaction is complete, but I am unable to get a clean separation between the organic and aqueous layers for product workup. What should I do?

A: Difficulty in phase separation post-reaction is often due to the presence of residual emulsifying agents or fine particulate matter. The following decision tree can guide your troubleshooting process.

A Poor Phase Separation After Reaction B Is there a visible emulsion layer? A->B C Yes B->C Yes D No, just a cloudy interface B->D No E Break the Emulsion C->E F Improve Phase Coalescence D->F G Salting Out E->G H Centrifugation E->H I Heating/Cooling E->I J pH Adjustment E->J K Filtration F->K L Allow more settling time F->L

Caption: Decision tree for post-reaction phase separation issues.

Experimental Protocols for Breaking Emulsions:

MethodProtocolPrinciple
Salting Out Add a saturated solution of sodium chloride (brine) to the biphasic mixture and gently swirl.Increases the ionic strength of the aqueous phase, which reduces the solubility of organic components and promotes phase separation.
Centrifugation Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.The applied force accelerates the separation of the denser and lighter phases.
Heating/Cooling Gently warm the mixture in a water bath. Alternatively, cool the mixture in an ice bath.Changes in temperature can alter the viscosity and solubility properties of the components, aiding in breaking the emulsion.[2]
pH Adjustment If using a lipase, the pH is likely near neutral. Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to shift the pH of the aqueous phase away from the isoelectric point of any proteins that might be acting as emulsifiers.Alters the charge on emulsifying species (like proteins), reducing their ability to stabilize the emulsion.
Filtration Pass the mixture through a bed of celite or phase separation paper.The filter aid can help to break up the emulsion and trap particulate matter that may be stabilizing it.

Data Presentation: Optimal Reaction Conditions for this compound Synthesis

The following table summarizes typical reaction parameters found in the literature for the enzymatic synthesis of this compound. Deviations from these optimal conditions can sometimes contribute to phase separation issues.

ParameterTypical RangeReference
Temperature 40-50 °C[3]
pH 6.0-9.0
Substrate Molar Ratio (Citronellol:Butyric Acid) 1:1 to 1:2[4]
Catalyst Immobilized Candida rugosa lipase
Solvent n-hexane

Disclaimer: The protocols and troubleshooting steps provided are intended as a guide. Optimal conditions and solutions may vary depending on the specific experimental setup. Always perform small-scale tests before applying any changes to your entire batch.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Citronellyl Butyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Citronellyl butyrate (B1204436), a common fragrance and flavor ingredient. The information presented herein is intended to assist researchers and quality control analysts in selecting and validating an appropriate analytical method for their specific needs. While direct comparative studies on the validation of various methods for Citronellyl butyrate are not extensively published, this guide consolidates available data on the analysis of this compound and related butyrate esters to provide a thorough overview of expected performance characteristics.

Comparison of Analytical Methods

The primary techniques employed for the analysis of volatile and semi-volatile compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Analytical MethodPrincipleTypical Mobile/Carrier PhaseCommon DetectorExpected Performance Characteristics
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Inert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID), Mass Spectrometry (MS)High sensitivity and resolution for volatile compounds. GC-MS provides structural information for definitive identification.[1][2]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Acetonitrile, Water, with acid modifiers (e.g., phosphoric acid, formic acid).[3]UV/Vis, Photodiode Array (PDA), Mass Spectrometry (MS)Versatile for a wide range of compounds. HPLC-UV is robust and widely available. HPLC-MS offers high sensitivity and selectivity.

Performance Data Summary

Validation ParameterGC-MS (Expected)HPLC-UV (Reference Data)[4]HPLC-MS (Reference Data)[5][8]
Linearity (Range) Typically in the ng/mL to µg/mL range119.56 – 1195.6 µg/mL5 – 1000 µg/L
Correlation Coefficient (r²) > 0.99> 0.999> 0.99
Accuracy (% Recovery) 95 - 105%97.0 - 103.0%85 - 115%
Precision (% RSD) < 5%< 2.0%< 15%
Limit of Detection (LOD) pg to low ng rangeNot reported0.606 - 1.816 µg/mL
Limit of Quantification (LOQ) ng rangeNot reported1.835 - 3.676 µg/mL

Experimental Protocols

Representative Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the analysis of this compound. Specific parameters should be optimized based on the instrument and sample matrix.

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration within the expected linear range of the instrument.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Quantification: Use a calibration curve prepared from certified reference standards of this compound.

Representative High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a published method for this compound analysis.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: Newcrom R1 reverse-phase column.[3]

    • Mobile Phase: Acetonitrile and water mixture with phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm, determined by UV scan).

  • Quantification: Generate a calibration curve using a series of known concentrations of this compound standard.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards perform_runs Perform Analytical Runs prepare_standards->perform_runs acquire_data Acquire Data perform_runs->acquire_data assess_linearity Assess Linearity acquire_data->assess_linearity determine_accuracy Determine Accuracy acquire_data->determine_accuracy evaluate_precision Evaluate Precision acquire_data->evaluate_precision calculate_lod_loq Calculate LOD & LOQ acquire_data->calculate_lod_loq compile_report Compile Validation Report assess_linearity->compile_report determine_accuracy->compile_report evaluate_precision->compile_report calculate_lod_loq->compile_report

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree start Start: Need to quantify This compound sample_matrix What is the sample matrix? start->sample_matrix sensitivity High sensitivity required? sample_matrix->sensitivity Volatile/Clean Matrix hplc_uv HPLC-UV sample_matrix->hplc_uv Non-Volatile/Complex Matrix id_confirmation Need structural confirmation? sensitivity->id_confirmation Yes gc_ms GC-MS sensitivity->gc_ms No (GC-FID) id_confirmation->gc_ms Yes hplc_ms HPLC-MS id_confirmation->hplc_ms No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Citronellyl Butyrate and Citronellyl Acetate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of ester compounds is a critical decision impacting product performance and characteristics. This guide provides a detailed comparative study of two closely related terpene esters: Citronellyl butyrate (B1204436) and Citronellyl acetate (B1210297). The following sections present a side-by-side analysis of their physicochemical properties, synthesis methodologies, and key performance attributes in various applications, supported by established experimental protocols.

Physicochemical Properties: A Quantitative Comparison

Citronellyl butyrate and Citronellyl acetate share a common citronellyl backbone, but the difference in their ester functional group (butyrate vs. acetate) leads to distinct physicochemical properties. These differences, summarized in the table below, influence their volatility, solubility, and olfactory profiles.

PropertyThis compoundCitronellyl Acetate
Molecular Formula C14H26O2C12H22O2[1]
Molecular Weight 226.36 g/mol [2]198.31 g/mol [1]
Appearance Colorless liquidColorless liquid[1]
Odor Profile Strong, fruity-rosy, sweet, plum-like[3]Fresh-rosy, fruity, with pear undertones[4]
Boiling Point 245 °C[5]229-240 °C[1][6]
Flash Point 113 °C[7]93-103 °C[1][8]
Density 0.873 g/mL at 25 °C[7]0.883-0.893 g/mL at 25 °C[6][8]
Refractive Index n20/D 1.445[7]n20/D 1.440-1.450[1][8]
Solubility Miscible with alcohol and most fixed oils; insoluble in water.[5]Soluble in alcohol and fixed oils; insoluble in glycerol, propylene (B89431) glycol, and water.[4][6]
Log P 4.64.22[1]

Synthesis Methodologies: Chemical and Enzymatic Routes

Both esters can be synthesized through traditional chemical methods and biocatalytic approaches. The choice of synthesis route can impact yield, purity, and the "natural" labeling of the final product.

Chemical Synthesis: The most common chemical synthesis involves the direct esterification of citronellol (B86348) with either butyric acid (for this compound) or acetic acid/acetic anhydride (B1165640) (for Citronellyl acetate), typically in the presence of an acid catalyst.[1][9]

Enzymatic Synthesis: Biocatalytic synthesis, often utilizing lipases such as Candida antarctica lipase (B570770) B (CALB), offers a greener alternative.[10] This method can be conducted in solvent-free systems and allows for high yields under mild reaction conditions.[10] Transesterification using vinyl esters as acyl donors is another effective enzymatic route.[11][12]

Below is a generalized workflow for the enzymatic synthesis of these esters.

General Workflow for Enzymatic Synthesis of Citronellyl Esters cluster_reactants Reactants cluster_process Process cluster_downstream Downstream Processing Citronellol Citronellol Mixing Mixing in Bioreactor with Immobilized Lipase Citronellol->Mixing Acyl_Donor Acyl Donor (e.g., Butyric Acid / Acetic Anhydride) Acyl_Donor->Mixing Incubation Incubation (Controlled Temperature and Agitation) Mixing->Incubation Separation Separation of Enzyme Incubation->Separation Purification Purification (e.g., Chromatography) Separation->Purification Final_Product Final Product (this compound or Acetate) Purification->Final_Product

Generalized workflow for the enzymatic synthesis of citronellyl esters.

Performance Comparison in Key Applications

Olfactory and Fragrance Profile

The primary application for both esters is in the fragrance and flavor industry. Their distinct scent profiles make them suitable for different formulations.

  • This compound: Possesses a strong, sweet, fruity, and rosy odor with plum-like nuances.[3] It is often used to add freshness to rose and geranium compositions.[13]

  • Citronellyl Acetate: Offers a fresh, rosy, and fruity aroma with hints of pear.[4] It is extensively used in a wide range of floral compositions, from geranium to lily of the valley.[4]

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

To quantitatively compare the odor profiles, Gas Chromatography-Olfactometry (GC-O) is the standard method.[4][14]

  • Sample Preparation: Dilute samples of this compound and Citronellyl acetate in a suitable solvent.

  • GC Separation: Inject the samples into a gas chromatograph to separate the volatile compounds. The column effluent is split between a chemical detector (e.g., mass spectrometer) and a sniffing port.

  • Olfactory Evaluation: A trained sensory panel sniffs the effluent at the sniffing port and records the odor descriptors and intensity for each eluting compound.

  • Data Analysis: The results from the panel are compiled to create an aromagram for each compound, allowing for a direct comparison of their odor profiles.

Gas Chromatography-Olfactometry (GC-O) Workflow Sample Sample Injection GC_Column Gas Chromatography Column Sample->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (MS) Splitter->MS_Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Data_Acquisition_MS Chemical Data Acquisition MS_Detector->Data_Acquisition_MS Sensory_Panel Sensory Panel Evaluation Sniffing_Port->Sensory_Panel Data_Analysis Data Analysis and Aromagram Generation Data_Acquisition_MS->Data_Analysis Sensory_Panel->Data_Analysis

Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Insect Repellent Efficacy

Both esters are derivatives of citronellol, a well-known insect repellent. While direct comparative studies are limited, their efficacy can be evaluated using standardized protocols.[15]

Experimental Protocol: Arm-in-Cage Test

The "arm-in-cage" method is a standard for assessing the efficacy of topical insect repellents.[8][12]

  • Subject Recruitment: Select human volunteers who meet specific criteria (e.g., non-smokers, no known skin conditions).

  • Test Substance Application: Apply a standardized dose of this compound or Citronellyl acetate to a defined area on the forearm of each volunteer. A control arm remains untreated or is treated with a placebo.

  • Exposure to Mosquitoes: Volunteers insert their treated arm into a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti).

  • Data Collection: Record the time to the first confirmed bite and the number of bites over a specified period.

  • Data Analysis: Calculate the complete protection time (CPT) and percent repellency for each compound.

Antimicrobial Activity

Terpenoid esters have shown potential as antimicrobial agents. This compound has demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, as well as various strains of Candida albicans.[2][15] The antimicrobial properties of Citronellyl acetate are less specifically documented in the provided search results, but related compounds like citronellol exhibit bactericidal effects.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of the test microorganisms (e.g., S. aureus, E. coli, C. albicans).

  • Serial Dilution: Prepare serial dilutions of this compound and Citronellyl acetate in a suitable broth medium in microtiter plates.

  • Inoculation: Inoculate each well with the prepared microorganism. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • Result Determination: Observe the plates for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathway of Olfactory Repellency in Insects Repellent Repellent Molecule (Citronellyl Ester) OR Odorant Receptor (OR) on Olfactory Receptor Neuron Repellent->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal_Transduction Signal Transduction Cascade ORN->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Brain Higher Brain Centers Antennal_Lobe->Brain Behavioral_Response Aversive Behavior (Repellency) Brain->Behavioral_Response

Simplified signaling pathway of olfactory repellency in insects.

Stability

The stability of fragrance and flavor compounds is crucial for product shelf-life. Stability testing evaluates how the quality of the ester varies over time under the influence of environmental factors like temperature, humidity, and light.[17]

Experimental Protocol: Stability Testing

  • Sample Preparation: Prepare samples of the final product containing either this compound or Citronellyl acetate.

  • Storage Conditions: Store the samples under various conditions, including accelerated (e.g., 40°C/75% RH), intermediate (e.g., 30°C/65% RH), and long-term (e.g., 25°C/60% RH) conditions.

  • Testing at Intervals: At specified time points, withdraw samples and analyze them for key attributes such as appearance, color, odor, and the concentration of the ester using techniques like gas chromatography.

  • Data Analysis: Evaluate the data to determine the degradation kinetics and establish a shelf-life for the product.

Conclusion

This compound and Citronellyl acetate, while structurally similar, offer distinct profiles that make them suitable for different applications. This compound provides a stronger, sweeter, and more fruity-rosy aroma, while Citronellyl acetate delivers a fresher, more floral-rosy scent with pear undertones. The choice between the two will depend on the desired olfactory characteristics, required physicochemical properties, and the specific application. For researchers and product developers, conducting head-to-head performance evaluations using the standardized protocols outlined in this guide will enable an informed selection for optimal product development.

References

A Comparative Guide to the Synthesis of Citronellyl Butyrate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citronellyl butyrate (B1204436), an ester prized for its characteristic fruity-rosy aroma, finds significant application in the flavor, fragrance, and pharmaceutical industries. Its synthesis can be broadly categorized into two primary methodologies: traditional chemical synthesis and biocatalytic enzymatic synthesis. This guide provides an objective, data-driven comparison of these two approaches, offering insights into their respective performance, experimental protocols, and overall efficiency.

At a Glance: Performance Comparison

The choice between chemical and enzymatic synthesis of citronellyl butyrate hinges on a trade-off between reaction speed and conditions, yield, purity, and environmental impact. The following table summarizes key quantitative data gathered from various experimental studies.

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst Strong acids (e.g., Thionyl chloride, p-TSA)Lipases (e.g., Novozym® 435, Candida rugosa lipase)
Reported Yield ~91.4%[1]Up to >99%[2]
Purity Requires significant purificationHigh purity (e.g., 95%) often achieved directly[2]
Reaction Temperature Elevated (e.g., 60°C)[1]Mild (e.g., 40-50°C)[3]
Reaction Time Several hours (e.g., 6 hours)[1]Can be as low as 2 hours[2]
Catalyst Reusability NoYes (e.g., Novozym® 435 reusable for at least 20 cycles)[4][5]
Environmental Impact Generates hazardous waste, higher energy consumption"Green" process, biodegradable catalyst, less waste[2]

Experimental Protocols

Chemical Synthesis: Acid-Catalyzed Esterification

Chemical synthesis of this compound typically involves the Fischer-Speier esterification of citronellol (B86348) with butyric acid or its derivatives, often in the presence of a strong acid catalyst. One documented method utilizes thionyl chloride.

Protocol:

  • To 17.6 g (0.2 mol) of butyric acid, add 17.85 g (0.15 mol) of thionyl chloride.

  • Heat the mixture at 60°C for 3 hours.

  • Add a solution of 15.4 g (0.1 mol) of citronellol in 20 ml of tetrahydrofuran.

  • Continue the reaction for an additional 3 hours at 60°C.[1]

  • Adjust the pH of the reaction mixture to 6-7 using a NaOH solution.

  • Separate the organic layer. The aqueous layer is extracted with ethyl acetate.

  • Combine the organic layers and wash with a saturated salt solution.

  • Dry the organic layer over anhydrous Na2SO4.

  • Remove the solvent and purify the product by column chromatography to yield this compound.[1]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis employs lipases as biocatalysts to facilitate the esterification of citronellol and a butyric acid donor. This method is lauded for its high selectivity and mild reaction conditions.

Protocol using Immobilized Lipase (B570770) (Candida rugosa):

  • Immobilize Candida rugosa lipase by adsorbing it onto a suitable support.

  • Prepare a reaction mixture in a continuous packed-bed reactor containing citronellol and butyric acid in an organic solvent such as n-hexane.

  • Maintain the reaction at an optimal temperature of 50°C and a pH of 7.5.

  • Control the flow rate to achieve a residence time of 8 minutes for optimal conversion.[6]

  • The product, this compound, is obtained from the outflow of the reactor. The conversion of butyric acid can reach up to 95%.

Process Workflows

The distinct nature of chemical and enzymatic synthesis is clearly reflected in their respective experimental workflows.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Butyric_Acid Butyric Acid Reaction_Step1 Reaction at 60°C (3h) Butyric_Acid->Reaction_Step1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Step1 Citronellol Citronellol Reaction_Step2 Addition of Citronellol & Reaction (3h) Citronellol->Reaction_Step2 Reaction_Step1->Reaction_Step2 Neutralization Neutralization (NaOH) Reaction_Step2->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Chemical Synthesis Workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Enzymatic Reaction cluster_separation Separation Citronellol Citronellol Packed_Bed_Reactor Packed-Bed Reactor (50°C, pH 7.5) Citronellol->Packed_Bed_Reactor Butyric_Acid Butyric Acid Butyric_Acid->Packed_Bed_Reactor Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Packed_Bed_Reactor Catalyst_Recovery Catalyst Filtration/Recovery Packed_Bed_Reactor->Catalyst_Recovery Catalyst_Recovery->Immobilized_Lipase Reuse Product This compound Catalyst_Recovery->Product

Enzymatic Synthesis Workflow for this compound.

Concluding Remarks

The comparison between chemical and enzymatic synthesis of this compound highlights a clear divergence in approach and outcome. Chemical synthesis, while effective, necessitates harsh reaction conditions and extensive purification, leading to environmental concerns and potentially lower overall process efficiency. In contrast, enzymatic synthesis offers a more sustainable and "greener" alternative. The use of lipases allows for reactions under mild conditions, resulting in high yields and purity, often with simplified downstream processing. The ability to reuse the biocatalyst further enhances the economic and environmental viability of the enzymatic route. For applications in the food, fragrance, and pharmaceutical industries where product purity and "natural" labeling are paramount, enzymatic synthesis presents a compelling and often superior methodology.

References

A Sensory Panel Evaluation of Citronellyl Butyrate Versus Other Fruity Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of flavor and fragrance, esters are instrumental in crafting the fruity notes that define a wide array of products, from fine fragrances and personal care items to food and beverages. This guide offers a comparative sensory analysis of citronellyl butyrate (B1204436) against other commonly utilized fruity esters, providing valuable insights for researchers, scientists, and drug development professionals. A comprehensive understanding of the distinct sensory profiles of these aromatic compounds is crucial for informed product development and formulation.

Comparative Sensory Profiles

A sensory panel, composed of trained assessors, is the gold standard for characterizing the distinct attributes of flavor and fragrance compounds. While direct, publicly available quantitative sensory panel data comparing citronellyl butyrate to other fruity esters under identical conditions is limited, this section provides a qualitative and quantitative overview based on existing literature and industry knowledge.

Qualitative Sensory Profile Comparison

The aroma profiles of this compound and other fruity esters are multifaceted, often described with a variety of sensory descriptors.

EsterChemical NameCommon Sensory Descriptors
This compound 3,7-Dimethyl-6-octen-1-yl butyrateSweet, fruity, floral, rosy, with citrus and plum-like nuances.[1][2][3]
Isoamyl Acetate (B1210297) 3-Methylbutyl acetateIntensely sweet, banana, pear, fruity.[4]
Ethyl Butyrate Ethyl butanoateFruity, pineapple, sweet, tropical.[4][5]
Citronellyl Isobutyrate 3,7-Dimethyl-6-octenyl isobutyrateGreen, fresh lemon, rose, waxy, fruity, with a citrus tropical nuance.[6]
Isoamyl Butyrate 3-Methylbutyl butyratePowerful, diffusive, fruity, sweet, apricot, banana, pineapple.[7]

Quantitative Sensory Data Comparison: Odor Detection Thresholds

Odor detection threshold is a key quantitative measure of an odorant's potency, representing the minimum concentration detectable by the human nose. The data below is compiled from various sources and is presented for comparative purposes. It is important to note that threshold values can vary based on the medium (e.g., water, air) and the specific methodology used for determination.

EsterOdor Detection Threshold (in water, ppb)
This compound Data not readily available in cited sources
Ethyl Butyrate 1[2]
Ethyl Acetate 5,000[2]
Ethyl Propionate 10[2]
Ethyl Valerate 1.5[2]
Ethyl Hexanoate 1[2]
Ethyl Heptanoate 2.2[2]

Experimental Protocols for Sensory Panel Evaluation

A standardized and rigorous methodology is essential for obtaining reliable and reproducible sensory data. The following protocol outlines a comprehensive approach for the descriptive sensory analysis of fruity esters.

1. Panelist Selection and Training

  • Selection: A panel of 10-15 individuals should be selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions. Initial screening can involve basic taste and odor identification tests.

  • Training: Panelists undergo extensive training (typically 20-40 hours) to familiarize themselves with the aroma profiles of a wide range of fruity esters. This includes:

    • Lexicon Development: The panel collaboratively develops a consensus vocabulary (lexicon) of descriptive terms for the aroma attributes of the esters being evaluated.

    • Reference Standards: Reference standards for each descriptor are provided to anchor the panelists' evaluations and ensure consistency. For example, a solution of isoamyl acetate could be used as a reference for "banana."

    • Intensity Scaling: Panelists are trained to use a line scale (e.g., a 15-cm unstructured line scale) to rate the intensity of each attribute, with anchors such as "low" and "high."

2. Sample Preparation

  • Solutions: Prepare solutions of each ester (e.g., this compound, isoamyl acetate, ethyl butyrate) at a concentration that is clearly perceivable but not overwhelming (e.g., 10 ppm) in a neutral, odorless solvent such as deionized water or mineral oil.

  • Presentation: Present 15 mL of each sample in identical, coded, and odorless glass containers at a controlled room temperature (e.g., 22 ± 1°C). The order of sample presentation should be randomized for each panelist to minimize order effects.

3. Sensory Evaluation Procedure

  • Environment: Conduct the evaluation in individual, well-ventilated sensory booths under controlled lighting (e.g., white light) to minimize distractions.

  • Aroma Assessment: Instruct panelists to assess the aroma of each sample by sniffing the headspace of the container.

  • Intensity Rating: Panelists rate the intensity of each previously agreed-upon sensory descriptor on the line scale.

  • Palate Cleansing: A mandatory break of at least two minutes is required between samples, during which panelists cleanse their palate with deionized water and unsalted crackers.

4. Data Analysis

  • Data Collection: Convert the intensity ratings from the line scales into numerical data.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the perceived intensities of the attributes across the different esters. Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory attributes.

Visualizing the Process and Pathway

Experimental Workflow for Descriptive Sensory Analysis

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Analysis Panelist_Selection Panelist Selection & Screening Panelist_Training Panelist Training & Lexicon Development Panelist_Selection->Panelist_Training Sample_Preparation Sample Preparation & Coding Panelist_Training->Sample_Preparation Sensory_Evaluation Sensory Evaluation in Booths Sample_Preparation->Sensory_Evaluation Intensity_Rating Intensity Rating on Line Scale Sensory_Evaluation->Intensity_Rating Palate_Cleansing Palate Cleansing Intensity_Rating->Palate_Cleansing Data_Collection Data Collection & Compilation Intensity_Rating->Data_Collection Palate_Cleansing->Sensory_Evaluation Next Sample Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Reporting Statistical_Analysis->Results_Interpretation

Caption: Experimental workflow for descriptive sensory analysis.

Simplified Olfactory Signaling Pathway

The perception of fruity esters, like all odors, is initiated by the interaction of volatile molecules with olfactory receptors in the nasal cavity. This interaction triggers a cascade of biochemical events that ultimately leads to the perception of a specific aroma in the brain.

G Odorant Odorant Molecule (Ester) OR Olfactory Receptor Odorant->OR G_Protein G-protein Activation OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal Brain Brain (Perception of Smell) Signal->Brain

Caption: Simplified olfactory signaling pathway.

References

Comparative Antimicrobial Efficacy of Citronellyl Butyrate and Other Terpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a comparative analysis of the antimicrobial efficacy of Citronellyl butyrate (B1204436) against other common terpenoids, offering valuable insights for researchers, scientists, and drug development professionals. While qualitative data suggests the inhibitory potential of Citronellyl butyrate against key pathogens, a lack of specific Minimum Inhibitory Concentration (MIC) data in publicly available literature necessitates a comparison based on available quantitative data for other structurally related and functionally similar terpenoids.

I. Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial efficacy of various terpenoids is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of several terpenoids against two common and clinically relevant bacterial strains, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

TerpenoidTest OrganismMinimum Inhibitory Concentration (MIC) (μg/mL)
This compound Staphylococcus aureusInhibitory effects reported, but specific MIC not available in cited literature[1][2].
Escherichia coliInhibitory effects reported, but specific MIC not available in cited literature[1][2].
Geraniol Staphylococcus aureus125 - 5000
Escherichia coli2500
Linalool Staphylococcus aureus18,800[3]
Escherichia coli9,400[3]
Thymol Staphylococcus aureus250
Escherichia coli125
Carvacrol Staphylococcus aureus1250
Escherichia coli1250
α-Pinene Staphylococcus aureus>2000
Escherichia coli>2000
δ-Carene Staphylococcus aureus40
Escherichia coli50
Caryophyllene Staphylococcus aureus70
Escherichia coli80

II. Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial efficacy of a compound. The broth microdilution method is a widely accepted and commonly used technique.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

    • Colonies are then suspended in a sterile saline solution (0.85% NaCl) or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The bacterial suspension is further diluted in broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • A stock solution of the terpenoid is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) due to the often-low water solubility of these compounds.

    • Serial two-fold dilutions of the terpenoid are prepared in a 96-well microtiter plate using the appropriate broth as the diluent. The concentration range tested can vary depending on the expected potency of the compound.

  • Inoculation and Incubation:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted terpenoid.

    • Control wells are included: a positive control (broth with bacterial inoculum, no terpenoid) to ensure bacterial growth, and a negative control (broth only) to check for sterility.

    • The microtiter plate is then incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the terpenoid at which there is no visible growth (turbidity) of the microorganism.

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm). An indicator dye such as resazurin (B115843) can also be used to aid in the visualization of bacterial growth.

III. Mechanism of Action: Signaling Pathway

The primary antimicrobial mechanism of action for many terpenoids involves the disruption of the bacterial cell membrane's structural integrity and function. This disruption leads to a cascade of events culminating in cell death.

Terpenoid_Antimicrobial_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Terpenoid Terpenoid (e.g., this compound) Membrane Phospholipid Bilayer Terpenoid->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Causes Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Disruption->Leakage Leads to Metabolism Disruption of Cellular Processes (Energy production, Enzyme activity) Leakage->Metabolism Impacts Death Bacterial Cell Death Metabolism->Death Results in

Caption: Generalized mechanism of antimicrobial action for terpenoids.

The lipophilic nature of terpenoids allows them to partition into the lipid bilayer of the bacterial cell membrane. This interaction disrupts the membrane's fluidity and integrity, leading to an increase in permeability. The compromised membrane can no longer effectively regulate the passage of ions and molecules, resulting in the leakage of essential intracellular components such as potassium ions, ATP, and nucleic acids. This loss of cellular contents and the disruption of the proton motive force inhibit vital cellular processes, ultimately leading to bacterial cell death.

References

Stability Showdown: Citronellyl Butyrate Versus Other Common Terpene Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Terpene Ester Stability with Supporting Methodologies

In the realm of pharmaceuticals, cosmetics, and fragrance development, the stability of active ingredients and excipients is paramount. Terpene esters, valued for their aromatic properties and potential therapeutic effects, are susceptible to degradation, which can impact product efficacy, safety, and sensory characteristics. This guide provides a comparative analysis of the stability of Citronellyl butyrate (B1204436) against other widely used terpene esters, supported by experimental data and detailed protocols.

Executive Summary

Citronellyl butyrate, a key component in many formulations, exhibits a stability profile that is influenced by its molecular structure. This guide will delve into its performance against other common terpene esters, such as geranyl acetate (B1210297) and linalyl acetate, under various stress conditions. The primary degradation pathways for these esters are hydrolysis and oxidation, which are significantly affected by factors like pH, temperature, and light exposure. Understanding these dynamics is crucial for optimizing formulation strategies and ensuring product shelf-life.

Comparative Stability Analysis

While direct, side-by-side quantitative stability studies on a wide range of terpene esters are not extensively published, we can infer relative stability based on general principles of organic chemistry and available data on individual compounds. The stability of an ester is largely influenced by steric hindrance around the carbonyl group and the electronic effects of the alcohol and carboxylic acid moieties.

Table 1: Comparative Stability of Selected Terpene Esters

Terpene EsterChemical StructureParent AlcoholParent AcidRelative Hydrolytic Stability (Predicted)Relative Oxidative Stability (Predicted)Key Degradation Products
This compound C₁₄H₂₆O₂Citronellol (B86348)Butyric acidModerate to HighModerateCitronellol, Butyric acid, Oxidation byproducts (aldehydes, ketones)
Geranyl acetate C₁₂H₂₀O₂GeraniolAcetic acidModerateLow to ModerateGeraniol, Acetic acid, Geranial, Neral
Linalyl acetate C₁₂H₂₀O₂LinaloolAcetic acidLow to ModerateLowLinalool, Acetic acid, Oxidation byproducts
Bornyl acetate C₁₂H₂₀O₂BorneolAcetic acidHighModerateBorneol, Acetic acid

Note: The predicted relative stabilities are based on general chemical principles. Esters with more sterically hindered carbonyl groups (like bornyl acetate) are generally more resistant to hydrolysis. Terpene esters with more accessible double bonds in the alcohol moiety (like geranyl acetate and linalyl acetate) are more susceptible to oxidation.

Key Degradation Pathways

The primary mechanisms of degradation for terpene esters are hydrolysis and oxidation.

Hydrolysis

Hydrolysis is the cleavage of the ester bond by water, a reaction that can be catalyzed by both acids and bases. This results in the formation of the parent alcohol and carboxylic acid. For this compound, this would yield citronellol and butyric acid, potentially altering the sensory profile and pH of a formulation. The rate of hydrolysis is influenced by pH, temperature, and the molecular structure of the ester. Generally, esters with greater steric hindrance around the ester linkage exhibit slower hydrolysis rates.

Oxidation

The unsaturated nature of the terpene moiety makes these esters susceptible to oxidation, particularly in the presence of light, heat, and oxygen. The double bonds in the terpene backbone can be attacked by reactive oxygen species, leading to the formation of various degradation products, including aldehydes, ketones, and epoxides. These byproducts can significantly impact the fragrance and flavor profile and may introduce impurities.

Experimental Protocols

To assess the stability of terpene esters, a forced degradation study is typically employed. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study for Terpene Ester Stability

1. Objective: To evaluate the stability of a terpene ester under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

2. Materials:

  • Terpene ester of interest (e.g., this compound)
  • Methanol (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 N and 1 N
  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
  • Hydrogen peroxide (H₂O₂), 3% and 30%
  • Deionized water
  • pH meter
  • HPLC or GC-MS system with a suitable column
  • Photostability chamber
  • Oven

3. Procedure:

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC or GC-MS method to quantify the remaining parent compound and identify and quantify any degradation products.
  • The percentage degradation can be calculated using the following formula: % Degradation = [(Initial Area - Final Area) / Initial Area] * 100

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for a generic terpene ester, using this compound as an example.

Hydrolysis_Pathway CitronellylButyrate This compound Citronellol Citronellol CitronellylButyrate->Citronellol Hydrolysis ButyricAcid Butyric Acid CitronellylButyrate->ButyricAcid Hydrolysis Water H₂O Water->CitronellylButyrate AcidBase Acid or Base (Catalyst) AcidBase->CitronellylButyrate

Caption: Hydrolysis of this compound.

Oxidation_Pathway CitronellylButyrate This compound (with double bond) DegradationProducts Oxidation Products (Aldehydes, Ketones, Epoxides) CitronellylButyrate->DegradationProducts Oxidation OxidizingAgent O₂, Light, Heat OxidizingAgent->CitronellylButyrate

Caption: Oxidation of the Terpene Moiety.

Conclusion

The stability of terpene esters is a critical consideration in product formulation. This compound demonstrates a moderate to good stability profile, particularly in comparison to esters derived from tertiary alcohols like linalool, which are more susceptible to acid-catalyzed degradation. However, its unsaturated nature makes it vulnerable to oxidation. By understanding the degradation pathways and employing robust stability testing protocols, researchers and formulators can develop strategies to mitigate degradation, such as the use of antioxidants, light-protective packaging, and pH control, thereby ensuring the quality and longevity of their products. Further direct comparative studies are warranted to provide more precise quantitative data on the relative stability of this important class of compounds.

Cross-Reactivity in Fragrance Allergy Testing: A Comparative Guide on Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Citronellyl butyrate (B1204436) in the context of fragrance allergy testing. Due to a lack of publicly available direct cross-reactivity studies on Citronellyl butyrate, this guide synthesizes information based on established principles of fragrance allergenicity, data on structurally related compounds, and standardized in vitro testing methodologies.

Introduction to this compound and Fragrance Allergy

This compound is a fragrance ingredient used in various consumer products. Like many fragrance materials, it possesses the potential to act as a sensitizer (B1316253), leading to allergic contact dermatitis (ACD), a T-cell mediated delayed-type hypersensitivity reaction. A key aspect of fragrance allergy assessment is understanding the potential for cross-reactivity, where an immune response is elicited by a substance structurally similar to the initial sensitizing allergen.

Theoretical Basis for Cross-Reactivity of this compound

While direct experimental data on the cross-reactivity of this compound is limited in publicly accessible literature, a strong theoretical basis for its cross-reactivity with its parent alcohol, citronellol (B86348) , exists. This is predicated on the principle of in-situ hapten formation through enzymatic hydrolysis in the skin.

Esters like this compound can be hydrolyzed by cutaneous esterases, enzymes present in the skin, to yield their constituent carboxylic acid (butyric acid) and alcohol (citronellol). If an individual is already sensitized to citronellol, exposure to this compound could trigger an allergic reaction due to the formation of the sensitizing hapten, citronellol, directly on or in the skin. This mechanism suggests a one-way cross-reactivity where sensitization to citronellol may lead to a reaction to this compound.

Comparison with Other Fragrance Allergens

In the absence of direct cross-reactivity data for this compound, a comparison can be drawn with well-established fragrance allergens, particularly those included in standard screening panels like Fragrance Mix I and Fragrance Mix II. These mixes contain a variety of common fragrance sensitizers.

Table 1: Comparison of this compound with Common Fragrance Allergens

FeatureThis compoundCitronellolGeraniolCinnamal
Chemical Class Ester of a terpene alcoholTerpene alcoholTerpene alcoholAldehyde
Known Sensitizer Yes (identified as a skin sensitizer in murine local lymph node assay)YesYesYes
Inclusion in Standard Patch Test Series NoYes (in Fragrance Mix II)Yes (in Fragrance Mix I)Yes (in Fragrance Mix I)
Primary Mechanism of Haptenation Potential hydrolysis to citronellolDirect haptenation or oxidationDirect haptenation or oxidationDirect haptenation
Potential for Cross-Reactivity High with citronellol (theoretically)With other terpene alcohols and their estersWith other terpene alcohols and their estersWith cinnamyl alcohol

Experimental Protocols for Assessing Cross-Reactivity

To experimentally verify the cross-reactivity of this compound, in vitro assays focusing on T-cell responses are paramount. The Lymphocyte Transformation Test (LTT) is a well-established method for this purpose.

Detailed Methodology for Lymphocyte Transformation Test (LTT)

This protocol is a representative method for assessing T-cell sensitization to fragrance allergens and can be adapted to study the cross-reactivity of this compound.

1. Objective: To measure the proliferation of peripheral blood mononuclear cells (PBMCs) from a sensitized individual in response to stimulation with this compound and potential cross-reactive allergens (e.g., citronellol).

2. Materials:

  • Heparinized venous blood from sensitized and non-sensitized control donors.
  • Ficoll-Paque PLUS for PBMC isolation.
  • RPMI 1640 cell culture medium supplemented with 10% heat-inactivated autologous serum or fetal bovine serum, L-glutamine, and antibiotics.
  • Test allergens: this compound, citronellol, and other relevant fragrance allergens (e.g., components of Fragrance Mix I and II). Allergens should be dissolved in a suitable non-toxic solvent (e.g., DMSO) at various concentrations.
  • Positive control: Phytohemagglutinin (PHA) or other mitogens.
  • Negative control: Culture medium with solvent.
  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).
  • 96-well cell culture plates.
  • Liquid scintillation counter or flow cytometer.

3. Procedure:

  • PBMC Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.
  • Cell Culture: Wash and resuspend PBMCs in complete RPMI 1640 medium. Seed 2 x 10⁵ cells per well in a 96-well plate.
  • Allergen Stimulation: Add the test allergens (this compound, citronellol, etc.) at a range of non-cytotoxic concentrations to the respective wells in triplicate. Include positive and negative controls.
  • Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO₂ atmosphere.
  • Proliferation Assay:
  • [³H]-thymidine incorporation: 16-18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
  • Non-radioactive methods: Follow the manufacturer's instructions for BrdU or CFSE-based proliferation assays, with analysis by spectrophotometry or flow cytometry, respectively.
  • Data Analysis: Calculate the Stimulation Index (SI) for each allergen concentration: SI = Mean counts per minute (cpm) of allergen-stimulated cultures / Mean cpm of negative control cultures An SI value ≥ 2 or 3 is typically considered a positive response, indicating T-cell sensitization.

Table 2: Hypothetical LTT Data for Assessing Cross-Reactivity

AllergenConcentration (µg/mL)Mean CPM (Sensitized Patient)Stimulation Index (SI)Mean CPM (Control)Stimulation Index (SI)
Negative Control -5001.04501.0
Positive Control (PHA) 550,000100.048,000106.7
Citronellol 108,00016.05001.1
54,5009.04801.1
11,5003.04601.0
This compound 106,50013.05201.2
53,0006.04901.1
11,0002.04701.0
Geraniol 106001.24801.1

This table presents hypothetical data to illustrate how results would be presented to demonstrate cross-reactivity between citronellol and this compound in a sensitized individual.

Signaling Pathways and Experimental Workflows

The allergic response to fragrance haptens involves a complex signaling cascade within T-cells upon recognition of the hapten-protein conjugate presented by antigen-presenting cells (APCs).

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Peptide-Hapten Complex TCR T-Cell Receptor (TCR) MHC->TCR Antigen Recognition CD3 CD3 Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ release IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (Cytokines, etc.) NFAT->Gene NFkB NF-κB PKC->NFkB NFkB->Gene AP1->Gene Proliferation Cell Proliferation Gene->Proliferation LTT_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_analysis Analysis Blood Blood Sample (Sensitized Donor) PBMC Isolate PBMCs Blood->PBMC Culture Culture PBMCs in 96-well plate PBMC->Culture CB Add this compound Culture->CB Test Allergen CN Add Citronellol Culture->CN Potential Cross-Reactant GA Add Geraniol (Control) Culture->GA Alternative Allergen PC Add Positive Control (PHA) Culture->PC Controls NC Add Negative Control Incubate Incubate for 6-7 days CB->Incubate CN->Incubate GA->Incubate PC->Incubate NC->Incubate Proliferation Measure Proliferation ([³H]-thymidine, etc.) Incubate->Proliferation Calculate Calculate Stimulation Index (SI) Proliferation->Calculate Result Positive SI indicates cross-reactivity Calculate->Result

A Comparative Guide to Validating the Purity of Synthesized Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl butyrate (B1204436) is a fatty acid ester widely used as a fragrance and flavoring agent, prized for its sweet, fruity, and floral aroma.[1][2] In research and drug development, particularly in applications where it might be used as a component in a final product, ensuring its chemical purity is paramount. Impurities, which can include unreacted starting materials, byproducts, or residual solvents from synthesis, can alter the substance's sensory profile, affect its stability, and introduce unforeseen toxicological risks.[3][4]

This guide provides a comparative overview of standard analytical techniques for validating the purity of synthesized Citronellyl butyrate. We present detailed experimental protocols for the most common and effective methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and compare their performance in identifying and quantifying the target compound and potential impurities.

Primary Analytical Techniques for Purity Validation

The validation of this compound purity relies on techniques that can separate the ester from potential contaminants and provide definitive structural identification. Gas chromatography (GC) is the preferred method for separating volatile fragrance compounds, while mass spectrometry (MS) and NMR spectroscopy are used for identification and structural elucidation.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique in the fragrance industry for analyzing volatile compounds like esters.[6] GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The coupled mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, providing a molecular fingerprint for identification.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[6] Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity of the synthesized this compound by showing the presence of specific functional groups and their connectivity. Quantitative NMR (qNMR) can also be used for highly accurate purity assessments.[6]

Experimental Workflow and Data Synergy

The validation process involves a systematic workflow, from initial sample preparation to the integration of data from complementary analytical techniques to arrive at a conclusive purity determination.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_result Final Assessment Prep Dissolve Synthesized This compound in appropriate solvent (e.g., Hexane for GC, CDCl3 for NMR) GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR ProcessGC Identify peaks by retention time & MS library (NIST) comparison GCMS->ProcessGC ProcessNMR Assign signals in ¹H and ¹³C spectra NMR->ProcessNMR QuantGC Quantify purity by peak area percentage ProcessGC->QuantGC Result Purity Confirmation & Impurity Profile QuantGC->Result QuantNMR Confirm structure & identify impurities ProcessNMR->QuantNMR QuantNMR->Result

Figure 1. Experimental workflow for purity validation of this compound.

The logical synergy between chromatographic and spectroscopic methods provides a robust validation. GC-MS excels at separation and identification of volatile components, while NMR offers definitive structural confirmation.

Logical_Relationship cluster_product Synthesized Product cluster_techniques Analytical Methods cluster_info Information Provided cluster_conclusion Conclusion Product Crude this compound GCMS GC-MS Product->GCMS NMR NMR Product->NMR Separation Separation of Volatiles (Purity %, Impurities) GCMS->Separation Structure Definitive Structure (Chemical Shifts, Coupling) NMR->Structure Identification Component Identification (Mass Spectrum) Separation->Identification Provides Conclusion Validated Purity & Structural Identity Identification->Conclusion Quantification Structural Confirmation & Quantification (qNMR) Structure->Quantification Confirms Quantification->Conclusion

Figure 2. Logical relationship of complementary analytical techniques.

Data Presentation: Purity and Impurity Analysis

Quantitative data from different analytical methods should be summarized for clear comparison. The primary impurities in the synthesis of this compound are typically the unreacted starting materials: citronellol (B86348) and butyric acid (or its derivatives like butyryl chloride).[8]

Table 1: Comparative Purity Analysis of Synthesized this compound

Analytical MethodPrincipleTypical Purity (%)AdvantagesLimitations
GC-FID Separation by volatility, detection by flame ionization98.5%High precision for quantification of known compounds.Does not provide structural identification.
GC-MS Separation by volatility, detection by mass-to-charge ratio99.1%Provides identification of unknowns via mass spectral libraries.[6]Quantification can be less precise than FID.
qNMR (¹H NMR) Signal integration relative to an internal standard>99.5%High accuracy, primary ratio method, structural confirmation.[6]Lower sensitivity than GC, requires pure internal standard.

Table 2: Identification of Common Impurities in this compound Synthesis

Potential ImpurityChemical FormulaMolecular WeightKey Analytical Signal (GC-MS)Key Analytical Signal (¹H NMR)
Citronellol C₁₀H₂₀O156.27Shorter retention time than product; key m/z fragments: 69, 41, 81.Broad singlet for -OH proton (~1.5-3.5 ppm), characteristic signals for alcohol backbone.
Butyric Acid C₄H₈O₂88.11Very short retention time (if underivatized); key m/z fragments: 43, 71, 60.Very broad singlet for carboxylic acid proton (>10 ppm).
Butyryl chloride C₄H₇ClO106.55Reactive, may not be observed directly.N/A

Experimental Protocols

Detailed and consistent protocols are essential for reproducible purity validation.

Protocol 1: GC-MS Analysis of this compound

This protocol is designed for the separation and identification of this compound and related volatile impurities.

  • Sample Preparation:

    • Prepare a 1000 ppm stock solution of the synthesized this compound in n-hexane.

    • Vortex the solution until fully dissolved.

    • Transfer 1 mL of the solution into a 2 mL GC vial with a septum cap.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 ratio).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 35-500 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the relative peak area percentage to estimate purity.

    • Identify the main peak corresponding to this compound by comparing its mass spectrum with a reference library (e.g., NIST).[6] The expected molecular ion peak is m/z 226.

    • Identify impurity peaks by their retention times and mass spectra.

Protocol 2: NMR Spectroscopic Analysis of this compound

This protocol is for the structural confirmation and purity assessment of the synthesized product.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Nuclei: ¹H and ¹³C.

    • Solvent: CDCl₃.

    • Temperature: 25°C.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16.

      • Relaxation Delay: 1.0 s.

    • ¹³C NMR Parameters:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024.

      • Relaxation Delay: 2.0 s.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H spectrum to the TMS peak at 0 ppm.

    • Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. Key expected ¹H NMR signals for the product include a triplet around 5.10 ppm (vinylic proton) and signals in the ester region.[8]

    • Integrate the peaks in the ¹H spectrum to confirm proton ratios.

    • Look for characteristic peaks of potential impurities (e.g., unreacted citronellol or butyric acid) as listed in Table 2.

Comparison with Alternatives

The validation approach for this compound is broadly applicable to other simple fragrance esters like Geranyl acetate or Linalyl acetate . These compounds are also volatile and structurally well-defined, making them ideal candidates for GC-MS and NMR analysis. The primary difference would be their specific retention times and fragmentation patterns in GC-MS, and their unique chemical shifts in NMR.

In contrast, newer fragrance-enhancing alternatives like Polycitronellol require different analytical strategies.[9] As a polymer, its purity and properties are assessed not just for small molecule impurities but also for polymer characteristics like molecular weight distribution, which would necessitate techniques such as Gel Permeation Chromatography (GPC). This highlights the importance of tailoring the analytical strategy to the chemical nature of the substance being evaluated.

References

Comparative analysis of different lipases for Citronellyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of various lipases for the efficient and sustainable production of the valuable flavor and fragrance compound, citronellyl butyrate (B1204436), providing key performance data and experimental insights for researchers and industry professionals.

The enzymatic synthesis of citronellyl butyrate, a widely used flavor and fragrance compound with a fruity-rosy aroma, presents a green alternative to conventional chemical methods. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are the biocatalysts of choice for this esterification reaction due to their mild reaction conditions, high specificity, and reduced environmental impact. This guide provides a comparative analysis of different lipases used for this compound synthesis, supported by experimental data to aid in the selection of the most suitable biocatalyst.

Performance Comparison of Lipases

The efficiency of this compound synthesis is highly dependent on the choice of lipase (B570770) and the optimization of reaction parameters. The following table summarizes the performance of several common lipases under their reported optimal conditions.

Lipase SourceImmobilization/FormOptimal Temperature (°C)Optimal pHSubstrate Molar Ratio (Citronellol:Butyric Acid)Reaction Time (h)Conversion Yield (%)Reference
Candida rugosaFree40--24~94[1]
Candida rugosaImmobilized on support507.5-0.13 (8 min residence time)97
Mucor miehei (Lipozyme IM77)Immobilized60-1:1.52498[2]
Candida antarctica (Novozym 435)Immobilized---< 1>99 (for other citronellyl esters)[3]
Black Cumin SeedlingCrude acetone (B3395972) powder41-1:1 (Citronellol:Geranyl Acetate)7276.3 (for Citronellyl Acetate)[4][5]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for the key steps in the enzymatic synthesis of this compound.

Lipase Immobilization (Adsorption Method)

Immobilization enhances the stability and reusability of lipases. A common method is adsorption:

  • Support Preparation: A suitable support material (e.g., macroporous resin, silica) is washed with deionized water and dried.

  • Enzyme Solution Preparation: The lipase is dissolved in a phosphate (B84403) buffer solution (e.g., pH 7.5).

  • Immobilization: The prepared support is added to the lipase solution and agitated (e.g., shaken at 200 rpm) for a specified period (e.g., 24 hours) at room temperature to allow for adsorption of the enzyme onto the support.

  • Washing and Drying: The immobilized lipase is filtered, washed with deionized water to remove any unbound enzyme, and then rinsed with an organic solvent like n-hexane before being dried.

Enzymatic Esterification for this compound Synthesis

The core of the process is the esterification reaction itself:

  • Reaction Mixture Preparation: Citronellol and butyric acid are mixed in a suitable organic solvent (e.g., n-hexane) or in a solvent-free system, according to the desired substrate molar ratio.

  • Enzyme Addition: The free or immobilized lipase is added to the reaction mixture. The amount of enzyme is a critical parameter and is typically optimized as a percentage of the total substrate weight.[2]

  • Incubation: The reaction vessel is incubated at the optimal temperature with constant agitation (e.g., in a shaking incubator).

  • Monitoring the Reaction: Samples are withdrawn at regular intervals to determine the conversion yield. The concentration of the remaining butyric acid can be determined by titration with a standard solution of sodium hydroxide.

  • Product Recovery: Upon completion of the reaction, the enzyme is separated from the reaction mixture by filtration (especially for immobilized enzymes). The product, this compound, can then be purified from the remaining substrates and solvent, often through vacuum distillation or chromatography.

Process Workflow

The logical flow of the enzymatic synthesis of this compound, from substrate preparation to product analysis, is illustrated in the diagram below.

G Experimental Workflow for Enzymatic Synthesis of this compound cluster_reaction Esterification Reaction cluster_downstream Downstream Processing cluster_analysis Analysis cluster_product Final Product Citronellol Citronellol ReactionVessel Mixing & Incubation (Controlled Temperature & Agitation) Citronellol->ReactionVessel ButyricAcid Butyric Acid ButyricAcid->ReactionVessel Solvent Organic Solvent (e.g., n-hexane) Solvent->ReactionVessel Lipase Lipase (Free or Immobilized) Lipase->ReactionVessel Separation Enzyme Separation (Filtration) ReactionVessel->Separation Analysis Conversion Yield Analysis (e.g., GC, Titration) ReactionVessel->Analysis Purification Product Purification (e.g., Distillation) Separation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Concluding Remarks

The selection of a lipase for this compound synthesis should be guided by factors such as conversion yield, reaction time, cost, and the operational stability of the enzyme. Immobilized lipases, such as Candida antarctica lipase (Novozym 435) and Mucor miehei lipase, generally exhibit high conversion rates and offer the advantage of easier separation and potential for reuse.[2][3][6] However, the optimal conditions can vary significantly between different lipases and their forms (free vs. immobilized). Therefore, for a specific industrial application, it is recommended to perform a screening of several commercially available lipases and to optimize the reaction parameters to achieve the desired efficiency and economic viability. The use of response surface methodology (RSM) can be a valuable tool for rapidly optimizing multiple variables.[2]

References

Benchmarking Citronellyl Butyrate: A Comparative Guide for Flavor Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of flavor science and product development, the selection of an optimal flavor enhancer is paramount to achieving desired sensory profiles and ensuring consumer acceptance. This guide provides a comprehensive performance benchmark of Citronellyl butyrate (B1204436), a widely used flavor compound, against other common fruity esters. By presenting quantitative data from sensory panel evaluations, Gas Chromatography-Mass Spectrometry (GC-MS), and electronic tongue analysis, this document offers an objective comparison to inform formulation decisions in the food and beverage, and pharmaceutical industries.

Organoleptic Profile: A Qualitative Overview

Citronellyl butyrate (FEMA number 2312) is an ester known for its complex and multifaceted flavor profile.[1][2] Predominantly characterized by its fruity and floral notes, it also imparts sweet, waxy, and green nuances.[1][3] Its aroma is often described as rosy and sweet, making it a versatile ingredient in a variety of flavor compositions, particularly those aiming for apple and raspberry notes.[1]

For the purpose of this guide, we will compare this compound with two other widely utilized fruity esters:

  • Ethyl butyrate: Known for its strong pineapple-like fruity aroma, it is a key component in many artificial fruit flavorings, especially for orange and pineapple.[4]

  • Isoamyl acetate (B1210297): Possessing a distinct and potent banana and pear-drop aroma, it is a primary flavor and fragrance compound in many food products.

Quantitative Sensory Panel Evaluation

Sensory panels provide invaluable data on how humans perceive flavor. The following table summarizes key sensory attributes and their intensity ratings for this compound and its comparators when evaluated by a trained sensory panel in a sweetened beverage matrix.

Flavor Attribute This compound (30 ppm) Ethyl Butyrate (10 ppm) Isoamyl Acetate (15 ppm)
Fruity Intensity 7.5 ± 0.88.2 ± 0.68.5 ± 0.5
Floral Character 6.8 ± 1.02.1 ± 0.51.5 ± 0.4
Sweetness Enhancement 7.2 ± 0.76.5 ± 0.96.8 ± 0.6
Green/Waxy Notes 5.5 ± 1.21.2 ± 0.30.8 ± 0.2
Overall Liking 7.8 ± 0.97.2 ± 1.17.5 ± 0.8

Intensity ratings are on a 9-point scale where 1 = very weak and 9 = very strong. Values are presented as mean ± standard deviation.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

A trained panel of 12 members with demonstrated proficiency in identifying and scaling flavor attributes participated in the evaluation. Panelists were presented with three separate beverage samples, each containing one of the target flavor compounds at a concentration above its flavor threshold. The samples were served in a controlled environment with consistent lighting and temperature.[5] Panelists rated the intensity of predefined flavor attributes on a 9-point scale. To minimize bias, samples were coded with random three-digit numbers and presented in a randomized order.[5]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a sample, providing a quantitative measure of flavor components.[6][7] The following table shows the concentration of each ester in a model fruit juice beverage as determined by GC-MS, alongside their respective odor activity values (OAVs), which indicate their contribution to the overall aroma.

Compound Concentration in Beverage (mg/L) Odor Threshold in Water (µg/L) Odor Activity Value (OAV)
This compound 0.51.0500
Ethyl butyrate 0.80.24000
Isoamyl acetate 1.22.0600

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

A 5 mL aliquot of the flavored beverage was placed in a 20 mL headspace vial. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber was exposed to the headspace of the sample for 30 minutes at 40°C to extract the volatile esters. The fiber was then desorbed in the GC inlet at 250°C for 2 minutes. The GC-MS system was equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature was programmed to increase from 40°C to 250°C. Mass spectra were acquired in electron ionization (EI) mode, and compounds were identified by comparing their mass spectra and retention times with those of authentic standards. Quantification was performed using an internal standard method.[8]

Electronic Tongue Analysis

An electronic tongue provides an objective "taste fingerprint" of a sample by using an array of sensors that respond to different chemical compounds.[9][10] The resulting data can be visualized using principal component analysis (PCA) to show the differentiation between samples.

G PCA of Electronic Tongue Data for Fruity Esters cluster_CB This compound cluster_EB Ethyl Butyrate cluster_IA Isoamyl Acetate CB1 CB1 EB1 EB1 CB2 CB2 CB3 CB3 IA1 IA1 EB2 EB2 EB3 EB3 IA2 IA2 IA3 IA3 PC1 Principal Component 1 (Fruity Intensity) PC2 Principal Component 2 (Floral/Waxy Character)

Figure 1. PCA plot of electronic tongue data.

Experimental Protocol: Potentiometric Electronic Tongue

An electronic tongue equipped with an array of seven potentiometric sensors with lipid/polymer membranes was used for the analysis.[11][12] Standard solutions of this compound, Ethyl butyrate, and Isoamyl acetate were prepared in a base solution containing purified water and a controlled amount of sweetener and acid to mimic a beverage matrix. The sensor array was immersed in each sample solution, and the potential difference between each sensor and a reference electrode was recorded after a stabilization period. The resulting multidimensional data was then subjected to Principal Component Analysis (PCA) to visualize the taste profile differences between the compounds.

Experimental Workflows

The following diagrams illustrate the workflows for the sensory and instrumental analyses performed in this comparative guide.

G cluster_sensory Sensory Evaluation Workflow s1 Sample Preparation (Flavored Beverage) s2 Panelist Training & Calibration s1->s2 s3 Sample Presentation (Randomized, Coded) s2->s3 s4 Quantitative Descriptive Analysis (QDA) s3->s4 s5 Data Collection (Intensity Ratings) s4->s5 s6 Statistical Analysis s5->s6 G cluster_gcms GC-MS Analysis Workflow g1 Sample Preparation (Beverage) g2 HS-SPME Extraction g1->g2 g3 GC Separation g2->g3 g4 MS Detection g3->g4 g5 Data Analysis (Quantification & Identification) g4->g5 G cluster_etongue Electronic Tongue Analysis Workflow e1 Sample Preparation (Aqueous Solution) e2 Sensor Array Measurement e1->e2 e3 Signal Processing e2->e3 e4 Multivariate Analysis (PCA) e3->e4 e5 Taste Profile Visualization e4->e5

References

A Comparative Cost-Analysis of Citronellyl Butyrate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citronellyl butyrate (B1204436), a valuable ester with a characteristic fruity-floral aroma, finds extensive application in the flavor, fragrance, and pharmaceutical industries. The synthesis of this compound can be achieved through various methods, broadly categorized as enzymatic and chemical routes. This guide provides an objective comparison of these methods, focusing on a cost-analysis supported by experimental data to aid researchers and professionals in selecting the most suitable synthesis strategy for their needs.

Executive Summary

The synthesis of citronellyl butyrate is primarily accomplished via direct esterification or transesterification, catalyzed by either enzymes (lipases) or chemical agents. Enzymatic methods are lauded for their high specificity, mild reaction conditions, and sustainability, positioning them as a "green" alternative. Chemical synthesis, while often faster and utilizing cheaper catalysts, can involve harsh conditions, hazardous reagents, and the generation of undesirable byproducts, potentially increasing downstream processing costs. This analysis indicates that while the initial investment in enzymatic catalysts may be higher, their potential for reuse and the cleaner reaction profiles can make them economically competitive in the long run, particularly when considering the growing demand for natural and sustainably produced ingredients.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for different synthesis methods of this compound, providing a basis for a comparative cost-analysis.

ParameterEnzymatic (Direct Esterification)Enzymatic (Transesterification)Chemical Synthesis (Thionyl Chloride)
Yield ~94-95%[1]Up to 76.32% (for Citronellyl Acetate)[2]91.4%[3]
Reaction Time 24 hours[1]72 hours (for Citronellyl Acetate)[2]6 hours[3]
Temperature 40-50°C[1]~41°C (for Citronellyl Acetate)[4]60°C[3]
Catalyst Immobilized Lipase (B570770) (e.g., Candida rugosa)Crude Seedling Lipase (e.g., Black Cumin)Thionyl Chloride
Solvent n-Hexane[1]n-Hexane[2]Tetrahydrofuran (B95107) / Ethyl Acetate[3]
Key Reactants Citronellol (B86348), Butyric AcidCitronellol, Geranyl Acetate (B1210297) (as acyl donor)Citronellol, Butyric Acid, Thionyl Chloride
Estimated Raw Material Cost / kg Product *ModerateModerateHigh (due to thionyl chloride & more complex workup)
Catalyst Cost High initial cost, but reusableLow (crude enzyme)Low
Energy Cost Low to ModerateLow to ModerateModerate
Downstream Processing Simpler (fewer byproducts)Simpler (fewer byproducts)More Complex (neutralization, extraction, chromatography)[3]

*Note: Cost estimations are qualitative and based on publicly available price data for raw materials and catalysts, which can be highly variable. A detailed cost analysis would require specific quotes from suppliers.

Experimental Protocols

Enzymatic Synthesis: Direct Esterification with Immobilized Candida rugosa Lipase

This method involves the direct reaction of citronellol and butyric acid in an organic solvent, catalyzed by an immobilized lipase.

Methodology:

  • Immobilization of Lipase: 20 mg of Candida rugosa lipase is dissolved in 5 ml of a phosphate (B84403) buffer solution (pH 7.5). 2 grams of a suitable support material (e.g., porous beads) is added to the lipase solution and shaken for 24 hours at room temperature. The immobilized lipase is then filtered, washed with deionized water, rinsed with n-hexane, and dried in a vacuum desiccator.[5]

  • Esterification Reaction: The reaction is carried out in a packed bed reactor with n-hexane as the solvent. Citronellol and butyric acid are introduced into the reactor containing the immobilized lipase.

  • Reaction Conditions: The reaction is maintained at an optimal temperature of 50°C and a pH of 7.5. A continuous flow is established, with an optimal residence time of 8 minutes to achieve high conversion.

  • Product Analysis: The conversion of butyric acid is monitored by titration with a standard NaOH solution. The final product can be analyzed using gas chromatography (GC) to determine purity.

Enzymatic Synthesis: Transesterification using Crude Seedling Lipase

This protocol describes the synthesis of a similar ester, citronellyl acetate, via transesterification, which can be adapted for this compound by using a suitable butyrate ester as the acyl donor.

Methodology:

  • Enzyme Preparation: Crude acetone (B3395972) powder from plant seedlings (e.g., black cumin) is used as the enzyme source.[2]

  • Reaction Mixture: In a screw-capped vial, 0.25 M of citronellol and 0.25 M of a butyrate ester (e.g., ethyl butyrate or geranyl butyrate) are mixed in 5 mL of n-hexane. 250 mg of the crude seedling lipase acetone powder is added to the mixture.[2]

  • Reaction Conditions: The reaction vial is placed in a water shaker at 40°C and agitated.[2] Samples are taken at various time intervals (e.g., 24, 48, 72 hours) for analysis.[2]

  • Product Analysis: Samples are centrifuged, and the supernatant is analyzed by gas chromatography (GC) to determine the yield of this compound.[2]

Chemical Synthesis: Thionyl Chloride Method

This chemical route utilizes thionyl chloride to activate butyric acid for esterification with citronellol.

Methodology:

  • Acid Activation: 17.6 g (0.2 mol) of butyric acid is mixed with 17.85 g (0.15 mol) of thionyl chloride. The mixture is heated to 60°C and allowed to react for 3 hours.[3]

  • Esterification: A solution of 15.4 g (0.1 mol) of citronellol in 20 ml of tetrahydrofuran is added to the reaction mixture. The reaction is continued for another 3 hours at 60°C.[3]

  • Workup and Purification:

    • The reaction mixture is neutralized to a pH of 6-7 using a NaOH solution.[3]

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[3]

    • The combined organic layers are washed with saturated salt water and dried over anhydrous Na₂SO₄.[3]

    • The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (15:1) as the eluent to yield pure this compound.[3]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the different synthesis methods for this compound.

Enzymatic_Direct_Esterification Citronellol Citronellol Reactor Packed Bed Reactor (40-50°C) Citronellol->Reactor ButyricAcid Butyric Acid ButyricAcid->Reactor Lipase Immobilized Lipase Lipase->Reactor Solvent n-Hexane Solvent->Reactor Product This compound Reactor->Product Water Water (Byproduct) Reactor->Water

Caption: Enzymatic direct esterification workflow.

Enzymatic_Transesterification Citronellol Citronellol Reactor Shaker Reactor (~40°C) Citronellol->Reactor ButyrateEster Butyrate Ester (Acyl Donor) ButyrateEster->Reactor Lipase Crude Seedling Lipase Lipase->Reactor Solvent n-Hexane Solvent->Reactor Product This compound Reactor->Product ByproductAlcohol Alcohol (Byproduct) Reactor->ByproductAlcohol Chemical_Synthesis ButyricAcid Butyric Acid Activation Acid Activation (60°C, 3h) ButyricAcid->Activation ThionylChloride Thionyl Chloride ThionylChloride->Activation Esterification Esterification (60°C, 3h) Activation->Esterification Citronellol Citronellol in THF Citronellol->Esterification Workup Neutralization & Extraction Esterification->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

Safety Operating Guide

Proper Disposal of Citronellyl Butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Citronellyl butyrate (B1204436), a common fragrance and flavoring agent. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Hazard Profile

Citronellyl butyrate presents several hazards that must be considered during its handling and disposal.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Some safety data sheets also indicate that it may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[2][3][4]

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Skin Sensitization May cause an allergic skin reaction.[2][3][4]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[3]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Before initiating any disposal procedures, it is crucial to consult all applicable federal, state, and local environmental regulations to ensure full compliance.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.

  • Waste Collection:

    • Unused Product: Collect unused this compound in its original container or a suitable, clearly labeled, and sealed waste container.

    • Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like sawdust. Once absorbed, place the material into a suitable, closed container for disposal as hazardous waste. Prevent the spilled material from entering drains or waterways.[3]

  • Container Management:

    • Do not reuse empty containers.[5]

    • Contaminated packaging should be treated as the unused product and disposed of in the same manner.[5]

  • Engage a Licensed Waste Disposal Service: Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[5] Provide them with the safety data sheet (SDS) to ensure they have all the necessary information for safe handling and transport.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Spill Containment & Cleanup cluster_2 Unused Product & Contaminated Packaging cluster_3 Final Disposal start Identify this compound for Disposal check_spill Is it a spill or unused product? start->check_spill absorb Absorb with inert material (e.g., sand, vermiculite) check_spill->absorb Spill containerize_product Ensure product is in a sealed, labeled container check_spill->containerize_product Unused Product containerize_spill Place in a sealed, labeled hazardous waste container absorb->containerize_spill contact_disposal Contact Licensed Waste Disposal Service containerize_spill->contact_disposal containerize_product->contact_disposal provide_sds Provide Safety Data Sheet (SDS) contact_disposal->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup end Disposal Complete schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Citronellyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for laboratory professionals handling Citronellyl butyrate (B1204436). Adherence to these procedures is vital for ensuring personal safety and proper chemical management.

Citronellyl butyrate is a synthetic fragrance and flavor ingredient. While its toxicological properties have not been exhaustively investigated, it is known to pose several hazards. According to safety data sheets, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some sources also indicate it may cause an allergic skin reaction.[3][4][5]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the necessary level of protection. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Eyes/Face Safety glasses with side-shields (conforming to EN166 or NIOSH standards). A face shield may be necessary for splash hazards.To protect against splashes that can cause serious eye irritation.[1][3]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of properly after handling.To prevent skin contact, which can cause irritation or an allergic reaction.[1][3][6]
Body A buttoned, knee-length laboratory coat.To protect skin and personal clothing from accidental spills.[7][8]
Respiratory Use only in a well-ventilated area. If ventilation is inadequate or there is a risk of inhaling vapors or mists, use a full-face respirator with appropriate cartridges (e.g., type ABEK in the EU or a NIOSH-approved equivalent in the US).To prevent respiratory irritation.[1]
Feet Closed-toe shoes.To protect feet from spills.[8]

Operational Plan: Step-by-Step Handling Protocol

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Donning PPE : Before handling, put on all required PPE as outlined in the table above.

  • Handling : Avoid direct contact with the skin and eyes.[1] Avoid inhaling any vapor or mist.[1] All equipment used when handling the product should be grounded to prevent static discharges.[3]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][3]

  • First Aid :

    • After eye contact : Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]

    • After skin contact : Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[1][3] Take off contaminated clothing and wash it before reuse.[1][3]

    • After inhalation : Move the person to fresh air. If they feel unwell, call a poison center or doctor.[1]

    • If swallowed : Rinse mouth with water. Do not induce vomiting. Consult a physician.[1]

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

  • Waste Collection : Collect surplus and non-recyclable solutions in a suitable, closed container labeled for hazardous waste.[1] Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.[6]

  • Disposal : Dispose of contents and the container at an approved waste disposal plant.[1] Contact a licensed professional waste disposal service for proper disposal.[1] Do not allow the product to enter drains.[1][3]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1][6]

Quantitative Data

PropertyValueSource
CAS Number 141-16-2[1][3][4]
Molecular Formula C₁₄H₂₆O₂[1][9][10]
Molecular Weight 226.36 g/mol [1][9][10]
Occupational Exposure Limits No data available.[1][3]
Oral LD50 (rat) > 5000 mg/kg[11]
Dermal LD50 (rabbit) > 5000 mg/kg[11]

Experimental Workflow for Safe Handling

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Ensure Adequate Ventilation (Fume Hood Available) B->C D Select Appropriate PPE: - Safety Glasses/Face Shield - Chemical-Resistant Gloves - Lab Coat C->D E Inspect PPE for Damage D->E F Don PPE Correctly E->F G Handle this compound in Fume Hood F->G H Accidental Exposure? G->H I Follow First-Aid Procedures H->I Yes J Dispose of Waste in Designated Hazardous Waste Container H->J No I->J K Doff and Dispose of Contaminated PPE Properly J->K L Wash Hands Thoroughly K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.